molecular formula C8H8BrNO4 B1360350 1-Bromo-4,5-dimethoxy-2-nitrobenzene CAS No. 51072-66-3

1-Bromo-4,5-dimethoxy-2-nitrobenzene

Cat. No.: B1360350
CAS No.: 51072-66-3
M. Wt: 262.06 g/mol
InChI Key: DGUDEQARXVYDBS-UHFFFAOYSA-N
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Description

1-Bromo-4,5-dimethoxy-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO4 and its molecular weight is 262.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4,5-dimethoxy-2-nitrobenzene
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InChI

InChI=1S/C8H8BrNO4/c1-13-7-3-5(9)6(10(11)12)4-8(7)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUDEQARXVYDBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9068615
Record name Benzene, 1-bromo-4,5-dimethoxy-2-nitro-
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Molecular Weight

262.06 g/mol
Source PubChem
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CAS No.

51072-66-3
Record name 1-Bromo-4,5-dimethoxy-2-nitrobenzene
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Record name 4-Bromo-5-nitroveratrole
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Record name Benzene, 1-bromo-4,5-dimethoxy-2-nitro-
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Record name Benzene, 1-bromo-4,5-dimethoxy-2-nitro-
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Record name 4-bromo-5-nitroveratrole
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Record name 4-BROMO-5-NITROVERATROLE
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4,5-dimethoxy-2-nitrobenzene, a substituted aromatic compound, serves as a versatile building block in modern organic synthesis. Its unique arrangement of a bromine atom, two methoxy groups, and a nitro group on a benzene ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its utility in research and drug discovery.

Core Compound Identification and Properties

CAS Number: 51072-66-3[1]

Synonyms: 4-Bromo-5-nitroveratrole, 2-Bromo-4,5-dimethoxynitrobenzene, 1-Bromo-2-nitro-4,5-dimethoxybenzene[1]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₈BrNO₄[1][2]
Molecular Weight 262.06 g/mol [1]
Appearance Solid[3]
Melting Point 122-124 °C[3]
Purity ≥97%[4]

Synthesis of this compound

The primary synthetic route to this compound involves the electrophilic nitration of 4-bromoveratrole (1-bromo-3,4-dimethoxybenzene). The electron-donating methoxy groups activate the aromatic ring, while the bromine atom directs the incoming nitro group. ChemicalBook lists thirteen potential synthetic routes starting from 4-Bromoveratrole[5].

Experimental Protocol: Nitration of 4-Bromoveratrole

This protocol is a representative procedure based on established methods for the nitration of activated aromatic compounds.

Materials:

  • 4-Bromoveratrole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Hexane

  • Ethyl Acetate

Procedure:

  • In a flask equipped with a magnetic stirrer and under a fume hood, slowly add concentrated sulfuric acid to an equal volume of concentrated nitric acid, while cooling the mixture in an ice bath.

  • Once the nitrating mixture has cooled, slowly add 4-bromoveratrole portion-wise, ensuring the reaction temperature is maintained below 10°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization or column chromatography using a hexane/ethyl acetate solvent system to yield this compound as a solid.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is primarily dictated by the interplay of its functional groups. The potent electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group, positioned ortho to the bromine atom, strongly activates the C-Br bond towards nucleophilic attack. This makes the bromine atom a good leaving group in SNAr reactions. This reactivity allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a facile route to a variety of substituted dimethoxynitrobenzene derivatives. The reactivity of bromo-nitrobenzene derivatives in nucleophilic substitution is well-documented[2][6].

Cross-Coupling Reactions

The carbon-bromine bond serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular scaffolds from this readily available building block. The utility of bromonitrobenzenes in such transformations is a cornerstone of modern organic synthesis[7].

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This transformation yields a bromo-dimethoxyaniline derivative, a trifunctional building block with orthogonal reactivity at the bromine and amino sites, further expanding its synthetic potential.

Applications in Research and Drug Development

Substituted nitroaromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules[7]. While specific examples detailing the use of this compound are not abundant in the immediate literature, its structural motifs are present in various pharmacologically active compounds.

The inherent reactivity of this compound makes it an ideal starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. The ability to sequentially or orthogonally functionalize the bromine and nitro groups allows for the rapid generation of molecular diversity. The introduction of bromine into a molecular structure is a known strategy in drug design to modulate the therapeutic properties of a compound[6].

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Hazard Classification (Inferred):

Based on related compounds, it is likely to be classified as an irritant. The hazard code "Xi" (Irritant) and risk statements "20/21/22" (Harmful by inhalation, in contact with skin, and if swallowed) have been associated with this compound[11].

Visualizing the Synthesis and Reactivity

Synthetic Workflow

G start Start: 4-Bromoveratrole nitration Electrophilic Nitration (HNO₃, H₂SO₄) start->nitration product 1-Bromo-4,5-dimethoxy- 2-nitrobenzene nitration->product purification Purification (Recrystallization or Column Chromatography) product->purification G cluster_0 Reactivity Pathways start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nu⁻ coupling Cross-Coupling (e.g., Suzuki, Heck) start->coupling  Pd catalyst, Boronic acid/alkene reduction Nitro Group Reduction start->reduction  [H] product_snar Substituted Dimethoxy- nitrobenzene Derivatives snar->product_snar product_coupling Biaryl or Alkenyl Derivatives coupling->product_coupling product_reduction Bromo-dimethoxy- aniline Derivatives reduction->product_reduction

Caption: Key reactivity pathways of this compound.

References

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • IRJET. (2016). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4,5-dimethyl-2-nitrobenzene. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-5-Nitro-1,3-Dioxane. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-2-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro. Retrieved from [Link]

  • Purity켐. (n.d.). 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation. Retrieved from [Link]

  • Purity켐. (n.d.). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Mechanism of 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and reaction mechanism of 1-Bromo-4,5-dimethoxy-2-nitrobenzene, a key intermediate in the synthesis of various pharmaceutical compounds. This document explores the primary synthetic routes, delves into the mechanistic principles governing the reaction's regioselectivity, provides detailed experimental protocols, and outlines essential safety and handling procedures. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to confidently and safely produce this important chemical building block.

Introduction and Strategic Overview

This compound is a substituted nitroaromatic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a precursor stems from the orthogonal reactivity of its functional groups: the nitro group can be reduced to an amine, the bromine atom can participate in cross-coupling reactions, and the methoxy groups influence the electronic properties and solubility of derivative compounds.

The synthesis of this molecule can be approached from multiple strategic directions. The most common and direct method involves the electrophilic nitration of a pre-functionalized benzene ring. An alternative approach utilizes the Sandmeyer reaction to introduce the bromo substituent from an amino precursor. The choice of synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. This guide will focus on the most prevalent and practical methods for its preparation.

Synthetic Pathways and Mechanistic Insights

Primary Synthetic Route: Electrophilic Nitration of 4-Bromoveratrole

The most widely employed synthesis of this compound is the direct nitration of 4-bromoveratrole (1-bromo-3,4-dimethoxybenzene). This reaction is a classic example of electrophilic aromatic substitution.

Electrophilic Nitration Start 4-Bromoveratrole Intermediate σ-complex (Wheland intermediate) Start->Intermediate Electrophilic attack by NO₂⁺ Reagents HNO₃ / H₂SO₄ Reagents->Intermediate Product 1-Bromo-4,5-dimethoxy- 2-nitrobenzene Intermediate->Product Deprotonation (restoration of aromaticity)

Caption: Workflow for the electrophilic nitration of 4-bromoveratrole.

2.1.1. The Mechanism of Electrophilic Nitration

The nitration of 4-bromoveratrole proceeds via a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Electrophile: Concentrated nitric acid is protonated by concentrated sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich aromatic ring of 4-bromoveratrole attacks the nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or σ-complex.

  • Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the newly attached nitro group. This restores the aromaticity of the ring and yields the final product, this compound.

2.1.2. Regioselectivity: The Directing Effects of Substituents

The regiochemical outcome of the nitration of 4-bromoveratrole is controlled by the directing effects of the substituents already present on the benzene ring: the two methoxy groups (-OCH₃) and the bromine atom (-Br).

  • Methoxy Groups (-OCH₃): Methoxy groups are powerful activating groups and are ortho, para-directors. They donate electron density to the aromatic ring through resonance, stabilizing the positive charge of the arenium ion intermediate, particularly when the electrophile adds to the ortho or para positions.

  • Bromine Atom (-Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because they can donate a lone pair of electrons through resonance to stabilize the arenium ion.

In the case of 4-bromoveratrole, the two strongly activating methoxy groups at positions 4 and 5 dominate the directing effects.[1][2] The position ortho to the methoxy group at position 5 and meta to the methoxy group at position 4 (the 6-position) is sterically hindered by the adjacent methoxy group. Therefore, the incoming electrophile is directed to the position ortho to the methoxy group at position 4 and meta to the methoxy group at position 5, which is the 2-position. The bromine atom at position 1 also directs ortho to itself (the 2- and 6-positions), reinforcing the preference for substitution at the 2-position.

Alternative Synthetic Route: The Sandmeyer Reaction

An alternative synthesis of this compound involves the Sandmeyer reaction, starting from 4,5-dimethoxy-2-nitroaniline. This method is particularly useful if the corresponding aniline is more readily available than 4-bromoveratrole.

Sandmeyer Reaction Aniline 4,5-Dimethoxy- 2-nitroaniline Diazonium Diazonium Salt Aniline->Diazonium Diazotization (NaNO₂, HBr) Product 1-Bromo-4,5-dimethoxy- 2-nitrobenzene Diazonium->Product Copper(I) bromide (CuBr)

Caption: The Sandmeyer reaction pathway for the synthesis of this compound.

2.2.1. The Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the substitution of an aromatic amino group with a variety of substituents, including halogens.[3][4] The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine, 4,5-dimethoxy-2-nitroaniline, is treated with a nitrous acid source (typically sodium nitrite in the presence of a strong acid like hydrobromic acid) at low temperatures (0-5 °C) to form a diazonium salt.

  • Substitution: The resulting diazonium salt is then treated with a copper(I) salt, in this case, copper(I) bromide (CuBr). The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[3] A single-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the copper(I) catalyst.

Experimental Protocols

Protocol for the Nitration of 4-Bromoveratrole

This protocol is based on established procedures for the nitration of substituted bromobenzenes.[5][6]

Materials and Equipment:

  • 4-Bromoveratrole

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers

  • Graduated cylinders

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add 4-bromoveratrole to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 4-bromoveratrole in sulfuric acid using a dropping funnel. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir in the ice bath for an additional 30-60 minutes.

  • Carefully pour the reaction mixture onto a large beaker of crushed ice with stirring.

  • The solid product will precipitate. Collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

  • Dry the purified crystals in a vacuum oven.

Protocol for the Sandmeyer Reaction of 4,5-Dimethoxy-2-nitroaniline

This protocol is adapted from general procedures for the Sandmeyer reaction.[7][8]

Materials and Equipment:

  • 4,5-Dimethoxy-2-nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrobromic Acid (48%)

  • Copper(I) Bromide (CuBr)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4,5-dimethoxy-2-nitroaniline in concentrated hydrobromic acid.

  • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in water and cool it in an ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • In a separate beaker, dissolve copper(I) bromide in concentrated hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography or recrystallization.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value
Molecular Formula C₈H₈BrNO₄
Molecular Weight 262.06 g/mol
Appearance Yellow crystalline solid
Melting Point Approximately 131-133 °C (for the related 4,5-dimethoxy-2-nitrobenzyl bromide)

Spectroscopic Data (Predicted and from related compounds):

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Two singlets will also be present in the upfield region, corresponding to the two methoxy groups.[9][10][11]

  • ¹³C NMR (CDCl₃, 101 MHz): The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the electron-withdrawing nitro and bromo groups will be shifted downfield.[9][10]

  • FT-IR (KBr): Characteristic peaks for the nitro group (asymmetric and symmetric stretching around 1530 and 1340 cm⁻¹), C-Br stretching (around 600-500 cm⁻¹), C-O stretching of the methoxy groups (around 1250 and 1050 cm⁻¹), and C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹) are expected.[1][12][13]

  • Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns will likely involve the loss of the nitro group and methoxy groups.

Safety, Handling, and Disposal

5.1. Hazard Identification

This compound and related nitroaromatic compounds should be handled with caution as they are potentially hazardous. Based on data for similar compounds, the following hazards may be present:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

5.2. Handling and Personal Protective Equipment (PPE)

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

5.3. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

5.4. Disposal

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

Conclusion

The synthesis of this compound is a well-established process that can be reliably achieved through the electrophilic nitration of 4-bromoveratrole or, alternatively, via a Sandmeyer reaction. A thorough understanding of the reaction mechanisms, particularly the directing effects of the substituents, is crucial for predicting and controlling the regiochemical outcome. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can safely and efficiently produce this valuable synthetic intermediate for applications in drug discovery and development.

References

  • PubChem. (n.d.). 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • NRO-Chemistry. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-bromo-3,4,5-trimethoxybenzene. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Visible-light-induced mono-bromination of arenes with BrCCl3 - Supporting Information. Retrieved from [Link]

  • IRJET. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

  • Google Patents. (n.d.). US8088960B2 - Process for the production of substituted bromobenzenes.
  • L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1-bromo-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014, November 25). Why is nitration of veratrole specific in these positions?. Retrieved from [Link]

  • Studylib. (n.d.). 1-Bromo-4-nitrobenzene Synthesis: Lab Experiment. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee. Retrieved from [Link]

Sources

Spectroscopic Characterization of 1-Bromo-4,5-dimethoxy-2-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Bromo-4,5-dimethoxy-2-nitrobenzene is a substituted nitroaromatic compound with potential applications in organic synthesis, serving as a versatile intermediate in the development of more complex molecular architectures, including pharmaceuticals and materials science. Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This technical guide provides a comprehensive overview of the spectroscopic techniques employed for the characterization of this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimentally derived spectra for this specific molecule are not widely available in peer-reviewed literature, this guide will detail the standard protocols for data acquisition and provide an expert interpretation of the expected spectral features based on established principles and data from analogous structures.

Molecular Structure and Key Features

This compound possesses a benzene ring substituted with a bromine atom, two methoxy groups, and a nitro group. The relative positions of these substituents dictate the electronic environment of each atom and, consequently, the spectroscopic signatures.

PropertyValueSource
Chemical Formula C₈H₈BrNO₄[1][2]
Molecular Weight 262.06 g/mol [2]
CAS Number 51072-66-3[2]
Synonyms 4-Bromo-5-nitroveratrole, 2-Bromo-4,5-dimethoxynitrobenzene[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.

¹H NMR Spectroscopy

Expected ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3-7.6Singlet1HAr-H
~7.0-7.3Singlet1HAr-H
~3.9-4.0Singlet3HOCH₃
~3.8-3.9Singlet3HOCH₃

Interpretation and Causality:

The aromatic region is expected to show two singlets, each integrating to one proton. This is due to the substitution pattern on the benzene ring, where the two aromatic protons are not adjacent and therefore do not exhibit spin-spin coupling with each other. The distinct chemical shifts of these protons are influenced by the electronic effects of the neighboring substituents. The nitro group (-NO₂) is strongly electron-withdrawing, which will deshield the adjacent proton, causing it to appear at a higher chemical shift (downfield). The methoxy groups (-OCH₃) are electron-donating, leading to increased shielding of the other aromatic proton, shifting its signal upfield.

The two methoxy groups are expected to appear as sharp singlets, each integrating to three protons. Their chemical shifts will be similar but likely distinct due to the different electronic environments created by the ortho and para substituents relative to each methoxy group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition:

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Expected ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~150-155Ar-C-OCH₃
~145-150Ar-C-OCH₃
~140-145Ar-C-NO₂
~115-120Ar-C-H
~110-115Ar-C-Br
~105-110Ar-C-H
~56-57OCH₃
~55-56OCH₃

Interpretation and Causality:

The ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbons attached to the electron-withdrawing nitro group and the electronegative oxygen atoms of the methoxy groups will be the most deshielded and appear at the lowest field. The carbon atom bonded to the bromine will also have a characteristic chemical shift. The two aromatic C-H carbons will be the most shielded of the aromatic carbons. The two methoxy carbons will appear in the aliphatic region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the nitro, ether, and aromatic C-H and C=C bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (in OCH₃)
~1600-1580Medium-StrongAromatic C=C stretch
~1550-1500StrongAsymmetric NO₂ stretch
~1360-1330StrongSymmetric NO₂ stretch
~1275-1200StrongAryl-O stretch (asymmetric)
~1050-1000MediumAryl-O stretch (symmetric)
~800-700StrongC-Br stretch

Interpretation and Causality:

The most characteristic signals in the IR spectrum will be the strong absorptions due to the nitro group's asymmetric and symmetric stretching vibrations. The presence of the two methoxy groups will be confirmed by the strong C-O stretching bands and the aliphatic C-H stretching vibrations. The aromatic nature of the compound is indicated by the C-H and C=C stretching bands in their respective regions. The C-Br stretching vibration is expected in the fingerprint region.

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Obtain a background spectrum of the clean ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

Expected Mass Spectrometry Data

m/zRelative AbundanceAssignment
261/263~1:1[M]⁺ (Molecular ion peak with ⁷⁹Br and ⁸¹Br isotopes)
246/248Variable[M-CH₃]⁺
216/218Variable[M-NO₂]⁺
198/200Variable[M-NO₂ - H₂O]⁺

Interpretation and Causality:

The most telling feature in the mass spectrum will be the molecular ion peak, which will appear as a doublet with approximately equal intensity at m/z 261 and 263. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula by providing a highly accurate mass measurement. Common fragmentation patterns would involve the loss of a methyl radical from a methoxy group, or the loss of the nitro group.

Experimental Protocol: Mass Spectrometry (Electron Ionization)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate charged fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow and Data Integration

The comprehensive characterization of this compound relies on the integration of data from these three spectroscopic techniques.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

References

  • PubChem. 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene. National Center for Biotechnology Information. [Link]

  • PubChemLite. This compound. [Link]

  • SpectraBase. 4,5-Dimethoxy-2-nitrobenzyl bromide. Wiley-VCH GmbH. [Link]

  • Chongqing Chemdad Co., Ltd. This compound. [Link]

  • Google Patents. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.

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An In-depth Technical Guide to 1-Bromo-4,5-dimethoxy-2-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4,5-dimethoxy-2-nitrobenzene is a versatile substituted nitroaromatic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique arrangement of a bromine atom, two methoxy groups, and a nitro group on a benzene ring imparts a rich and tunable reactivity profile. This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic routes, and its strategic applications in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation.

Physicochemical Properties

This compound is a solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 51072-66-3[1][2]
Molecular Formula C₈H₈BrNO₄[2]
Molecular Weight 262.06 g/mol [2]
Appearance Solid[1]
Melting Point 122-124 °C[1]
Purity Typically ≥97%[3]
Storage Room temperature[3]

Synthesis of this compound

The primary and most common starting material for the synthesis of this compound is 4-Bromoveratrole. Chemical literature suggests the existence of multiple synthetic pathways from this precursor.[4] The synthesis generally involves the nitration of the 4-Bromoveratrole core.

General Synthetic Workflow:

The synthesis of this compound from 4-Bromoveratrole can be conceptualized through the following workflow:

Synthesis Workflow Start 4-Bromoveratrole Nitration Nitration Start->Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Purification Purification (e.g., Recrystallization) Nitration->Purification Product 1-Bromo-4,5-dimethoxy- 2-nitrobenzene Purification->Product

Caption: A generalized workflow for the synthesis of this compound.

Key Experimental Considerations:
  • Nitrating Agent: A mixture of nitric acid and sulfuric acid is a common nitrating agent for aromatic compounds. The concentration and ratio of these acids must be carefully controlled to achieve selective mono-nitration and avoid the formation of byproducts.

  • Temperature Control: Nitration reactions are typically exothermic. Maintaining a low temperature (e.g., 0-10 °C) is crucial to prevent over-nitration and ensure the regioselectivity of the reaction.

  • Reaction Quenching and Workup: The reaction is usually quenched by pouring the mixture onto ice, which precipitates the crude product. Subsequent washing with water and a mild base (e.g., sodium bicarbonate solution) is necessary to remove residual acids.

  • Purification: Recrystallization from a suitable solvent (e.g., ethanol) is a standard method to obtain the final product in high purity.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional groups: the nitro group, the bromine atom, and the electron-rich dimethoxy-substituted aromatic ring. This trifunctional nature allows for a variety of selective chemical transformations, making it a valuable intermediate in multi-step syntheses.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strongly electron-withdrawing nitro group ortho to the bromine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[5][6] This reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex intermediate.[5][6] The electron-withdrawing nitro group is crucial for stabilizing the negative charge of this intermediate, thereby facilitating the reaction.[7]

This reactivity allows for the displacement of the bromide with a variety of nucleophiles, such as amines, alkoxides, and thiolates, to introduce diverse functionalities.

SNAr_Mechanism Reactant 1-Bromo-4,5-dimethoxy- 2-nitrobenzene Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ (slow) Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Product Intermediate->Product - Br⁻ (fast) Leaving_Group Bromide Ion (Br⁻)

Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[8] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[2] For instance, a Suzuki coupling reaction can be employed to introduce a new aryl or heteroaryl group at the 1-position.

Reduction of the Nitro Group

The nitro group can be readily and selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl).[9] This transformation is fundamental in many synthetic strategies as it unmasks a versatile amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

Applications in Drug Development

The unique chemical functionalities of this compound make it a highly valuable building block in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

A Key Intermediate for PROTACs and Molecular Glues

A significant and emerging application of this compound is in the field of targeted protein degradation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[10][11]

The 4,5-dimethoxy-2-nitrobenzyl moiety, which can be derived from this compound, has been utilized as a photocleavable caging group in the design of photoactivatable PROTACs.[12] This allows for precise spatiotemporal control over protein degradation, which is a powerful tool in chemical biology and drug discovery. The synthesis of such caged PROTACs often involves the reaction of a derivative of this compound with the E3 ligase ligand or the target protein ligand.

The following diagram illustrates the general structure of a PROTAC and the potential incorporation of a moiety derived from this compound.

PROTAC_Structure E3_Ligand E3 Ligase Ligand Linker Linker E3_Ligand->Linker POI_Ligand Protein of Interest (POI) Ligand Linker->POI_Ligand Caging_Group Photocleavable Group (derived from 1-Bromo-4,5-dimethoxy- 2-nitrobenzene) Linker->Caging_Group can be attached to either ligand or linker

Caption: General structure of a PROTAC, highlighting the potential use of a photocleavable group.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area.[5] It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat.[5] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important building block for organic chemists and drug discovery scientists. Its well-defined reactivity, stemming from the interplay of its bromo, dimethoxy, and nitro substituents, provides a versatile platform for the synthesis of complex molecules. The growing interest in targeted protein degradation and the development of sophisticated molecular tools like photoactivatable PROTACs further underscores the value of this compound in advancing the frontiers of medicinal chemistry. A thorough understanding of its properties and reactivity is key to unlocking its full potential in the design and synthesis of next-generation therapeutics.

References

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Reusch, W. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. Retrieved from [Link]

  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II) catalyst = Pd-NHCH or Pd-NHC-Cl. Retrieved from [Link]

  • International Research Journal of Engineering and Technology. (n.d.). Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 4,5-Dimethoxy-2-nitrobenzyl bromide. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-BROMO-2-METHOXY-4-NITROBENZENE. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4,5-dimethyl-2-nitrobenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • eLife. (2025). PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation. Retrieved from [Link]

  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • The Chemical Probes Portal. (n.d.). PROTACs Criteria. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Degradation of proteins by PROTACs and other strategies. Retrieved from [Link]

Sources

Reactivity and stability of 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity and Stability of 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Abstract

This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in advanced organic synthesis. Its unique substitution pattern, featuring a bromine atom, two methoxy groups, and a nitro group, creates a rich chemical landscape for a variety of transformations. The strong electron-withdrawing nature of the nitro group, positioned ortho to the bromine, significantly activates the molecule for nucleophilic aromatic substitution. Concurrently, the bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions, while the nitro group itself is amenable to reduction, yielding the corresponding aniline derivative. This guide provides a comprehensive analysis of the compound's electronic structure, reactivity, and stability, offering field-proven insights and detailed experimental protocols for its application in research and development, particularly within the pharmaceutical and materials science sectors.

Compound Profile and Physicochemical Properties

Nomenclature and Identifiers
  • Systematic Name: this compound

  • Synonyms: 4-Bromo-5-nitroveratrole, 2-Bromo-4,5-dimethoxynitrobenzene[1]

  • CAS Number: 51072-66-3[1][2]

  • Molecular Formula: C₈H₈BrNO₄[2][3]

  • Molecular Weight: 262.06 g/mol [2]

Structural Features

The reactivity of this compound is dictated by the specific arrangement of its four substituents on the benzene ring. Each functional group imparts distinct electronic and steric effects that influence the molecule's behavior in chemical reactions.

Physicochemical Data

The table below summarizes key physicochemical properties. Data is compiled from various chemical suppliers and databases.

PropertyValueSource(s)
Physical State Solid / Crystalline Powder[4]
Molecular Formula C₈H₈BrNO₄[1][2]
Molecular Weight 262.06 g/mol [2]
CAS Number 51072-66-3[1][2]
Storage Temperature Room Temperature, in a dry, cool place[2][5]

Electronic Structure and Reactivity Analysis

Influence of Substituents

The compound's reactivity is a direct consequence of the interplay between its functional groups:

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group (EWG), the nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr).[6][7] Its position ortho to the bromine atom is critical, as it can directly stabilize the negative charge of the Meisenheimer intermediate through resonance.[8]

  • Bromo Group (-Br): The bromine atom is a good leaving group in both SNAr and serves as the electrophilic site (as an aryl halide) for oxidative addition in palladium-catalyzed cross-coupling reactions.[9]

  • Methoxy Groups (-OCH₃): These are electron-donating groups (EDGs) through resonance, which enrich the electron density of the aromatic ring. While this effect typically activates a ring for electrophilic attack, in this context, their primary role is to modulate the overall electronic environment and influence the regioselectivity of certain reactions.

Caption: Electronic effects of substituents on the aromatic ring.

Key Synthetic Transformations and Protocols

This molecule is a substrate for three primary classes of reactions, making it a valuable synthetic hub.

Nucleophilic Aromatic Substitution (SNAr)

The ortho-nitro group makes the ipso-carbon (the carbon bonded to bromine) highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[8][10] This pathway is highly reliable for introducing amines, alkoxides, and other nucleophiles.

SNAr_Mechanism Start 1-Bromo-4,5-dimethoxy- 2-nitrobenzene + Nu⁻ Step1 Step 1: Nucleophilic Attack (Addition) Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized by NO₂) Step1->Intermediate Rate-determining step Step2 Step 2: Leaving Group Departure (Elimination) Intermediate->Step2 Restores aromaticity Product Substituted Product + Br⁻ Step2->Product

Caption: The addition-elimination mechanism of SNAr.

Experimental Protocol: Synthesis of N-Aryl Piperidine Derivative

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 262 mg).

  • Reagents: Add a suitable solvent such as Dimethylformamide (DMF, 5 mL), followed by piperidine (1.5 mmol, 149 µL) and a base like potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg). The base is crucial as it neutralizes the HBr formed, driving the reaction to completion.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and pour it into water (20 mL). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-(4,5-dimethoxy-2-nitrophenyl)piperidine.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent chemical modifications (e.g., diazotization, amide formation). This reduction is often highly exothermic and must be handled with care, especially on a larger scale.[11] Metal-based reducing agents in acidic media are commonly employed.

Nitro_Reduction Start 1-Bromo-4,5-dimethoxy- 2-nitrobenzene Process Reduction Reagents: SnCl₂·2H₂O / EtOH or Fe / HCl Start->Process Product 2-Bromo-4,5-dimethoxy- aniline Process->Product

Caption: General workflow for nitro group reduction.

Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxyaniline

  • Setup: In a round-bottom flask, suspend this compound (1.0 mmol, 262 mg) in ethanol (10 mL).

  • Reagents: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 mmol, 902 mg). This reagent is a mild and effective choice for this transformation.[12]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 1-3 hours until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction mixture and carefully quench by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8). This step neutralizes the acid and precipitates tin salts.

  • Purification: Extract the aqueous slurry with ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The resulting crude aniline can be further purified by chromatography if necessary.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The C(sp²)-Br bond is an excellent handle for forming new C-C bonds via the Suzuki-Miyaura reaction. This powerful reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[9][13]

Suzuki_Cycle OA Oxidative Addition (Ar-Br) PdII_ArBr Ar-Pd(II)L₂-Br OA->PdII_ArBr RE Reductive Elimination (Ar-R') Pd0 Pd(0)L₂ RE->Pd0 Product (Ar-R') TM Transmetalation (R'-B(OR)₂) PdII_ArR Ar-Pd(II)L₂-R' TM->PdII_ArR Pd0->OA PdII_ArBr->TM PdII_ArR->RE Product (Ar-R')

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Phenylation via Suzuki Coupling

  • Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 262 mg), phenylboronic acid (1.2 mmol, 146 mg), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Reagents: Add a solvent system, typically a mixture like 1,4-dioxane (4 mL) and an aqueous solution of a base like 2M Na₂CO₃ (2 mL). The base is essential for the transmetalation step of the catalytic cycle.[14]

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 6-18 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash column chromatography (silica gel) to isolate the 4,5-dimethoxy-2-nitro-1,1'-biphenyl product.

Stability, Handling, and Safety

Proper handling of this compound is essential to ensure laboratory safety.

Chemical Stability and Storage

The compound is generally stable under standard laboratory conditions. For long-term storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][15]

Hazard Identification and Personal Protective Equipment (PPE)

This chemical should be treated as hazardous. While a specific GHS classification is not universally available, related compounds exhibit significant hazards.

Hazard TypeGHS Classification and Precautionary Statements (Representative)Source(s)
Skin/Eye H314: Causes severe skin burns and eye damage.[5][16]
Ingestion H302: Harmful if swallowed.[17]
Handling P260: Do not breathe dust. P280: Wear protective gloves/eye protection.[5][18]
First Aid (Eyes) P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5][16]
Storage P405: Store locked up.[5]

Required PPE:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[15]

  • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[16]

  • Respiratory Protection: Handle only in a certified chemical fume hood to avoid inhalation of dust.[16]

Synthesis and Spectroscopic Characterization

Common Synthetic Routes

The most direct synthesis involves the nitration of a commercially available precursor, 4-Bromoveratrole.[19] The nitration occurs via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, acts as the electrophile.[20]

Expected Spectroscopic Signature
  • ¹H NMR: The spectrum would show two singlets in the aromatic region (around 7.0-8.0 ppm) corresponding to the two non-equivalent aromatic protons. Two additional singlets would appear further upfield (around 3.8-4.2 ppm), each integrating to 3H, for the two distinct methoxy groups.

  • ¹³C NMR: The spectrum would display 8 distinct signals: 6 for the aromatic carbons (4 substituted, 2 with protons) and 2 for the methoxy carbons.

  • IR Spectroscopy: Characteristic peaks would be observed for:

    • N-O stretching of the nitro group (asymmetric and symmetric): ~1520-1560 cm⁻¹ and ~1345-1385 cm⁻¹.

    • C-O stretching of the methoxy groups: ~1200-1275 cm⁻¹.

    • C-Br stretching: ~500-600 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio.

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under Suzuki reaction conditions. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. Retrieved from [Link]

  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4,5-dimethyl-2-nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Autechaux. (n.d.). Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Retrieved from [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

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Photochemical properties of 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Photochemical Properties of 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Abstract: This technical guide provides a comprehensive examination of the photochemical properties of this compound, a member of the widely utilized 2-nitrobenzyl class of photolabile protecting groups (PPGs). Intended for researchers, chemists, and professionals in drug development, this document delves into the synthesis, core photochemical mechanisms, experimental protocols, and applications of this compound. By elucidating the causality behind its photoresponsive behavior, this guide serves as an authoritative resource for harnessing its capabilities in advanced scientific applications where spatial and temporal control over chemical reactivity is paramount.

Introduction: The Power of Light-Directed Chemistry

In the landscape of modern chemical and biological research, the ability to initiate and control chemical reactions with precision is a cornerstone of innovation. Photolabile protecting groups (PPGs), often referred to as "caging" groups, are powerful tools that offer such control.[1][2] These molecular constructs act as light-sensitive masks for a reactive functional group on a target molecule. Upon irradiation with light of a specific wavelength, the PPG is cleaved, "uncaging" the molecule and restoring its function at a desired time and location.

This compound belongs to the venerable and extensively studied 2-nitrobenzyl family of PPGs.[2][3] The strategic placement of a nitro group ortho to a benzylic position creates a system primed for a light-induced intramolecular rearrangement, leading to a clean cleavage reaction. The addition of two methoxy groups at the 4 and 5 positions serves to red-shift the absorption maximum to longer, less biologically damaging wavelengths (typically >350 nm) and can influence the quantum yield of the photorelease.[4][5] This guide will explore the fundamental principles governing the photochemistry of this specific derivative, providing the technical insights necessary for its effective implementation.

Synthesis and Spectroscopic Characterization

The synthesis of this compound is typically achieved through the nitration of a substituted bromobenzene precursor. A common and effective starting material is 4-Bromoveratrole (1-bromo-3,4-dimethoxybenzene), which undergoes regioselective nitration to yield the target compound.[6]

Table 1: Physicochemical and Spectroscopic Properties
PropertyValue
Chemical Formula C₈H₈BrNO₄
Molecular Weight 262.06 g/mol
CAS Number 51072-66-3
Appearance Yellow crystalline solid
UV Absorption Max (λmax) Typically in the 340-365 nm range (in organic solvents)

The key to harnessing any photochemical tool is understanding its interaction with light. The UV-Visible absorption spectrum of this compound is dominated by a broad absorption band extending into the near-UV region. This absorption is critical as it dictates the wavelength of light required to initiate the uncaging process. The methoxy substituents, being electron-donating groups, modulate the electronic structure of the chromophore, shifting the λmax to longer wavelengths compared to the parent 2-nitrobenzyl group. This allows for the use of light sources, such as 365 nm LEDs or filtered mercury arc lamps, which are often preferred in biological systems to minimize photodamage to cells and tissues.[5]

The Core Photochemical Mechanism: An Intramolecular Redox Reaction

The photodecomposition of 2-nitrobenzyl compounds is a classic example of an intramolecular hydrogen abstraction, a process first described as a Norrish Type II reaction.[1] The mechanism, while extensively studied, involves a series of rapid, transient intermediates.[7][8][9][10][11]

  • Photoexcitation: The process begins with the absorption of a photon, which promotes the nitrobenzene chromophore from its ground state (S₀) to an excited singlet state (S₁). This is followed by rapid intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • Intramolecular Hydrogen Abstraction: In the excited triplet state, the oxygen atom of the nitro group is electron-deficient and behaves like a radical. It abstracts a hydrogen atom from the benzylic carbon ortho to it. This is the pivotal, rate-determining step that transforms the nitro group into a nitronic acid, resulting in the formation of a transient species known as an aci-nitro intermediate.[7][8][9][10][11] These intermediates are known to have a characteristic absorption band around 400 nm.[7][8][11]

  • Rearrangement and Cyclization: The highly unstable aci-nitro intermediate rapidly undergoes rearrangement. It is now widely accepted that this involves the formation of a cyclic intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative.[7][8][11]

  • Cleavage and Product Formation: This cyclic intermediate is unstable and collapses, leading to the cleavage of the bond connecting the benzylic carbon to the protected functional group (the "leaving group"). This final step releases the uncaged molecule and generates the byproduct, 4-bromo-5,6-dimethoxy-2-nitrosobenzaldehyde.[2][10]

The overall efficiency of this process is defined by the quantum yield (Φ) , which is the ratio of the number of molecules undergoing the photoreaction to the number of photons absorbed. For 2-nitrobenzyl derivatives, quantum yields can vary significantly (from <0.01 to >0.5) depending on the solvent, pH, and the nature of the leaving group.[12][13] The dimethoxy substitution generally leads to favorable quantum yields for release.[4]

Photochemical_Mechanism cluster_ground Ground State cluster_excited Excited State cluster_intermediates Transient Intermediates cluster_products Final Products Start 1-Bromo-4,5-dimethoxy- 2-nitrobenzene (Ground State) Excited Excited Triplet State (T₁) Start->Excited Absorption of UV Light (e.g., 365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Isoxazolol Intermediate AciNitro->Cyclic Rearrangement Products Uncaged Substrate + 4-Bromo-5,6-dimethoxy- 2-nitrosobenzaldehyde Cyclic->Products Cleavage

Caption: The photochemical cleavage mechanism of 2-nitrobenzyl derivatives.

Experimental Protocols and Considerations

Executing a successful photocleavage experiment requires careful consideration of the reaction parameters to maximize efficiency and minimize side reactions.

Core Experimental Setup

A typical photolysis setup consists of:

  • Light Source: A high-pressure mercury arc lamp with appropriate band-pass filters (e.g., 365 nm) or a high-power LED with a specific wavelength output.

  • Reaction Vessel: A quartz or borosilicate glass cuvette or flask that is transparent to the chosen UV wavelength.

  • Temperature Control: A cooling system may be necessary for extended irradiation to prevent thermal degradation of reactants or products.

  • Stirring: A magnetic stirrer to ensure uniform irradiation of the solution.

Protocol: Monitoring Photolysis via HPLC

This protocol provides a self-validating system for quantifying the rate of photocleavage.

  • Sample Preparation: Prepare a stock solution of the caged compound (e.g., 1 mM in a suitable solvent like acetonitrile or buffered aqueous solution).

  • Initial Analysis (t=0): Before irradiation, inject an aliquot of the solution into an HPLC system to obtain a baseline chromatogram. This validates the purity of the starting material and establishes its retention time and peak area.

  • Irradiation: Place the solution in the reaction vessel and begin irradiation with the chosen light source. Ensure consistent geometry between the lamp and the sample.

  • Time-Course Sampling: At specific time intervals (e.g., 0, 1, 2, 5, 10, 20 minutes), withdraw a small aliquot from the reaction mixture.

  • HPLC Analysis: Immediately inject each aliquot into the HPLC. Monitor the disappearance of the starting material peak and the appearance of the uncaged product peak.

  • Data Analysis: Plot the peak area of the starting material versus irradiation time. This data can be used to calculate the reaction rate and half-life of the photocleavage under the specific experimental conditions.

Causality in Experimental Design
  • Solvent Choice: The polarity of the solvent can influence the lifetime of the charged intermediates, thereby affecting the overall reaction rate.[7][10] For biological experiments, aqueous buffers are common, and the pH must be controlled as it can significantly impact the decay rates of the aci-nitro and other intermediates.[7][8]

  • Wavelength Selection: The chosen wavelength must overlap with the compound's absorption spectrum for efficient excitation. However, it is equally crucial to select a wavelength that minimizes the absorption by the photoproducts. The nitroso byproduct often absorbs light in a similar region, which can act as an "inner filter," reducing the efficiency of the reaction over time and potentially leading to secondary photoreactions.[2]

Experimental_Workflow Prep Prepare Stock Solution of Caged Compound T0 Analyze t=0 Sample (HPLC / UV-Vis) Prep->T0 Irradiate Irradiate Solution (e.g., 365 nm Light Source) T0->Irradiate Sample Withdraw Aliquots at Timed Intervals Irradiate->Sample During Irradiation Analyze Analyze Samples (HPLC / UV-Vis) Sample->Analyze Data Plot Concentration vs. Time Analyze->Data

Caption: A typical experimental workflow for monitoring a photolysis reaction.

Applications in Research and Development

The utility of the 4,5-dimethoxy-2-nitrobenzyl scaffold, including the bromo-derivative, lies in its ability to construct "caged" versions of biologically active molecules. The corresponding 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene is a common alkylating agent used to attach this PPG to nucleophilic functional groups like carboxylates, phosphates, and phenols.[14][15]

  • Neuroscience and Cell Biology: Researchers use this PPG to "cage" neurotransmitters (e.g., glutamate, GABA) or signaling molecules (e.g., ATP, IP₃).[7][11] This allows for the precise release of the agent onto a specific cell or subcellular region using a focused light source (like a laser), enabling the study of receptor dynamics and signaling cascades with unprecedented spatial and temporal resolution.

  • Drug Development: The caging concept is being explored for targeted drug delivery. A potent drug can be rendered inactive by attaching a PPG. Upon irradiation of a specific tissue (e.g., a tumor), the drug is released locally, minimizing systemic toxicity and side effects.[5]

  • Materials Science: This photochemical functionality can be incorporated into polymers to create photosensitive materials. For example, light can be used to alter the solubility of a polymer for photolithography applications or to create hydrogels that change their properties (e.g., swell or degrade) in response to a light stimulus.

Conclusion

This compound is more than just a chemical compound; it is a sophisticated tool for exercising control over molecular function. Its well-defined photochemical mechanism, initiated by near-UV light, provides a reliable method for releasing a vast array of chemical species on demand. While researchers must remain mindful of potential limitations, such as the reactivity of the nitroso byproduct[2], the versatility and efficacy of this photolabile protecting group ensure its continued relevance in cutting-edge research. By understanding the fundamental principles outlined in this guide, scientists and developers are well-equipped to leverage the power of light to unravel biological complexities and engineer novel functional materials.

References

  • Klan, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]

  • Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(44), 14534–14544. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups. Photochemical & Photobiological Sciences, 8(4), 443-458. [Link]

  • Graul, T., et al. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. Chemistry – A European Journal, 26(38), 8449-8455. [Link]

  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(17), 6100–6103. [Link]

  • U.S. Army Materiel Command. (1969). Reactions of Aromatic Nitrocompounds. 1. Photochemistry. Defense Technical Information Center. [Link]

Sources

An In-depth Technical Guide to 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Bromo-4,5-dimethoxy-2-nitrobenzene, a key chemical intermediate. The content herein is structured to deliver not just procedural steps but also the underlying scientific principles, empowering researchers to utilize this compound to its fullest potential.

Core Identity and Synonyms

This compound is a polysubstituted aromatic compound with the chemical formula C₈H₈BrNO₄. Its structure is characterized by a benzene ring functionalized with a bromine atom, two methoxy groups, and a nitro group. The specific arrangement of these substituents—vicinal nitro and bromo groups, with two para- and meta-methoxy groups—imparts a unique electronic and steric profile that dictates its reactivity and utility as a synthetic building block.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Number 51072-66-3
Molecular Formula C₈H₈BrNO₄
Molecular Weight 262.06 g/mol [1]
Synonyms 2-Bromo-4,5-dimethoxynitrobenzene, 4-Bromo-5-nitroveratrole, 1-Bromo-2-nitro-4,5-dimethoxybenzene

It is crucial to distinguish this compound from its isomer, 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene (CAS 53413-67-5), also known as 6-nitroveratryl bromide. In the latter, the bromine atom is attached to a methyl group substituent on the benzene ring, not directly to the aromatic core. This structural difference results in vastly different chemical properties and applications.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are fundamental to its handling, characterization, and application in synthesis.

Table 2: Physicochemical Properties

PropertyValueSource
Appearance Expected to be a crystalline solidGeneral knowledge of similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.General knowledge of similar compounds
Purity Commercially available with ≥97% purity[1]
Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. The chemical shifts would be influenced by the electronic effects of the surrounding substituents. Two additional singlets would be present at higher field, corresponding to the protons of the two distinct methoxy groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display eight distinct signals: six for the aromatic carbons, each with a unique electronic environment, and two for the methoxy group carbons.

  • IR (Infrared) Spectroscopy: Key vibrational bands would include those for the C-H stretching of the aromatic ring and methyl groups, C=C stretching of the aromatic ring, asymmetric and symmetric stretching of the nitro group (typically around 1520 and 1340 cm⁻¹), C-O stretching of the ether linkages, and C-Br stretching.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through a two-step process starting from commercially available veratraldehyde (3,4-dimethoxybenzaldehyde). This pathway involves an initial electrophilic bromination of the aromatic ring, followed by a Baeyer-Villiger oxidation and subsequent nitration, or a direct nitration of a brominated precursor. A plausible and efficient route involves the nitration of 4-bromoveratrole.

Proposed Synthetic Pathway

Synthesis_Pathway Veratrole Veratrole (1,2-Dimethoxybenzene) Step1 Electrophilic Aromatic Bromination Veratrole->Step1 Br₂, Acetic Acid 4-Bromoveratrole 4-Bromoveratrole Step1->4-Bromoveratrole Step2 Nitration 4-Bromoveratrole->Step2 HNO₃, H₂SO₄ Target This compound Step2->Target Reactivity_Diagram Target This compound Amine 2-Bromo-4,5-dimethoxyaniline Target->Amine Reduction (e.g., Fe/HCl) CoupledProduct Cross-Coupled Product (e.g., Biaryl) Target->CoupledProduct Suzuki Coupling (e.g., ArB(OH)₂, Pd catalyst) Heterocycle Heterocyclic Scaffolds Amine->Heterocycle Cyclization Reactions

Sources

Molecular structure and formula of 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-Bromo-4,5-dimethoxy-2-nitrobenzene: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a substituted nitroaromatic compound of increasing interest within the field of medicinal chemistry and drug development. Its unique arrangement of a bromine atom, two methoxy groups, and a nitro group on a benzene scaffold provides a versatile platform for complex molecular synthesis. The strategic positioning of these functional groups allows for a range of chemical transformations, making it a valuable intermediate. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and a discussion of its reactivity and applications, particularly as a key building block for targeted protein degraders.[1] This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this compound in their synthetic strategies.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's fundamental characteristics is paramount before its inclusion in any synthetic workflow. This section details the identity, structure, and key physical and chemical properties of this compound.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is critical for sourcing, regulatory compliance, and scientific communication.

IdentifierValue
IUPAC Name This compound
CAS Number 51072-66-3[1][2]
Molecular Formula C₈H₈BrNO₄[1]
Molecular Weight 262.06 g/mol [1]
InChI Key BXLRLFDGLUSGQD-UHFFFAOYSA-N[3]
Synonyms 2-Bromo-4,5-dimethoxynitrobenzene
Molecular Structure Analysis

The compound's reactivity is a direct consequence of its structure. The benzene ring is substituted with four groups:

  • Nitro Group (-NO₂): A strong electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution and serves as a precursor to an amino group via reduction.

  • Bromo Group (-Br): An electronegative atom that deactivates the ring but acts as an excellent leaving group in palladium-catalyzed cross-coupling reactions.

  • Methoxy Groups (-OCH₃): Two electron-donating groups that activate the ring and can influence solubility and binding interactions in a larger molecule.

The interplay of these groups dictates the molecule's chemical behavior and potential for further functionalization.

Caption: 2D representation of this compound.

Synthesis and Mechanistic Rationale

A reliable and reproducible synthetic route is essential for the practical application of any chemical building block. The most direct pathway to this compound involves the electrophilic nitration of a commercially available precursor, 4-Bromoveratrole.[4]

Recommended Synthetic Protocol: Nitration of 4-Bromoveratrole

This protocol details the laboratory-scale synthesis. The core of this procedure is the generation of the nitronium ion (NO₂⁺) electrophile from a mixture of nitric and sulfuric acids, which then reacts with the electron-rich aromatic ring of 4-Bromoveratrole.[5][6]

Materials:

  • 4-Bromoveratrole (1.0 eq.)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of Nitrating Mixture: In a flask submerged in an ice-water bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. The temperature must be maintained below 10°C. Causality: This exothermic reaction generates the highly reactive nitronium ion (NO₂⁺). Pre-cooling prevents decomposition and reduces the formation of byproducts.

  • Substrate Dissolution: In a separate three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Bromoveratrole in a minimal amount of concentrated sulfuric acid, maintaining the temperature at 0-5°C.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the solution of 4-Bromoveratrole over 30-60 minutes. The internal temperature must be strictly controlled and kept below 5°C. Causality: Slow addition and low temperature are critical to prevent over-nitration (dinitration) and ensure regioselectivity. The methoxy groups direct the incoming electrophile to the ortho position.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate (the crude product) should form. Causality: This step quenches the reaction by diluting the acid and causes the organic product, which is insoluble in water, to precipitate out.

  • Isolation and Workup:

    • Filter the crude solid product using a Büchner funnel.

    • Wash the solid thoroughly with cold deionized water until the filtrate is neutral.

    • Alternatively, if an oil forms, perform a liquid-liquid extraction with dichloromethane or ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Synthesis Workflow Visualization

sub 4-Bromoveratrole reagents HNO₃ / H₂SO₄ (0-5 °C) reaction Electrophilic Aromatic Substitution (Nitration) sub->reaction reagents->reaction quench Ice Water Quench reaction->quench workup Filtration / Extraction & Neutralization quench->workup purify Recrystallization workup->purify product 1-Bromo-4,5-dimethoxy- 2-nitrobenzene purify->product

Caption: Workflow for the synthesis of the target compound.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound lies in its capacity to undergo selective transformations at its distinct functional groups.

Key Transformations
  • Reduction of the Nitro Group: The nitro group is readily reduced to an aniline derivative (2-amino-4-bromo-5-methoxybenzene) using standard reducing agents like tin(II) chloride (SnCl₂), hydrogen over palladium on carbon (H₂/Pd-C), or sodium dithionite. This transformation is fundamental in medicinal chemistry, as the resulting amino group is a key nucleophile for forming amides, sulfonamides, and other structures common in drug molecules.[7]

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. Reactions like the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines) allow for the introduction of a vast array of molecular fragments.[8] This capability is crucial for building molecular complexity and exploring structure-activity relationships (SAR).

Core Application: Building Block for Targeted Protein Degraders

A significant modern application of this molecule is in the synthesis of targeted protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

This compound can serve as a versatile precursor to a "linker" component or part of the E3 ligase-binding moiety.

Conceptual Application Workflow start 1-Bromo-4,5-dimethoxy- 2-nitrobenzene step1 Step 1: Reduction of Nitro Group (e.g., SnCl₂) start->step1 intermediate1 Aniline Intermediate step1->intermediate1 step2 Step 2: Linker Attachment via Amide Coupling intermediate1->step2 intermediate2 Linker-Aniline Conjugate step2->intermediate2 step3 Step 3: Suzuki Coupling at Bromo Position intermediate2->step3 final Heterobifunctional Degrader (e.g., PROTAC) step3->final warhead Warhead for Target Protein warhead->step3

Caption: Use of the title compound in PROTAC synthesis.

In this conceptual workflow, the nitro group is first reduced to an amine, which is then used to attach a flexible linker. Subsequently, the bromo position is functionalized via a cross-coupling reaction to connect a "warhead" that binds to the target protein of interest. This strategic, stepwise functionalization highlights the compound's value to drug development professionals.

Safety, Handling, and Storage

Proper handling of chemical reagents is crucial for laboratory safety. While specific toxicological data for this compound is limited, data from structurally related nitroaromatic and bromoaromatic compounds provide a strong basis for safe handling protocols.[9][10][11]

  • Hazard Identification:

    • Assumed to be a skin and eye irritant. May cause severe eye damage.[9][11]

    • May be harmful if swallowed or inhaled.[12]

    • Handle as a lachrymatory substance.[13]

  • Recommended Handling Procedures:

    • Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]

    • Handling: Avoid creating dust. Use appropriate tools for transfer. Ensure adequate ventilation.[9]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

    • Keep away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.[9][11]

    • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[9][11]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[11]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[12]

Conclusion

This compound is more than a simple aromatic compound; it is a strategically designed building block with significant potential for advanced organic synthesis. Its well-defined reactive sites allow for orthogonal chemical modifications, making it an invaluable tool for constructing complex molecules. For researchers in drug discovery, particularly those working on targeted protein degradation and other novel therapeutic modalities, this compound offers a reliable and versatile starting point for the synthesis of next-generation pharmaceuticals. Adherence to the synthetic and safety protocols outlined in this guide will enable its effective and safe utilization in the laboratory.

References

  • Vertex AI Search. (n.d.). 1-Bromo-4, 5-dimethoxy-2-nitrobenzene, min 97%, 1 gram.
  • PubChem. (n.d.). 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). This compound synthesis.
  • ChemicalBook. (n.d.). This compound | 51072-66-3.
  • Echemi. (n.d.). 4,5-DIMETHOXY-2-NITROBENZYL BROMIDE Safety Data Sheets.
  • ChemicalBook. (n.d.). 4,5-DIMETHOXY-2-NITROBENZYL BROMIDE | 53413-67-5.
  • Santa Cruz Biotechnology. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene Safety Data Sheet.
  • Fisher Scientific. (2023, October 13). SAFETY DATA SHEET - 4,5-Dimethoxy-2-nitrobenzyl bromide.
  • Echemi. (n.d.). 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene Safety Data Sheets.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET - Benzene, 1-(bromomethyl)-4-nitro-.
  • C&EN. (n.d.). Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis.
  • C&EN. (n.d.). 1-Bromo-4-nitrobenzene: A Versatile Building Block for Chemical Innovation.
  • Science Learning Center, University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
  • PubChem. (n.d.). 1-Bromo-4,5-dimethyl-2-nitrobenzene. National Center for Biotechnology Information.
  • Studylib. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.

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Health and safety information for 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Health and Safety of 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of the health and safety considerations for this compound (CAS No. 53413-67-5), a key reagent in advanced organic synthesis. Primarily aimed at researchers, scientists, and drug development professionals, this document synthesizes critical data from safety data sheets, regulatory databases, and chemical literature. It moves beyond mere compliance, offering a deep dive into the causality behind safety protocols, providing field-proven insights for handling, storage, emergency response, and disposal. The guide is structured to ensure that every described protocol functions as a self-validating system, promoting a culture of safety and scientific integrity in the laboratory.

Part 1: Chemical and Hazard Identification

This compound, more systematically named 1-(bromomethyl)-4,5-dimethoxy-2-nitrobenzene and often referred to by synonyms such as 6-Nitroveratryl bromide or 4,5-Dimethoxy-2-nitrobenzyl bromide, is a yellow to brown crystalline powder.[1] Its principal application in the scientific community is as a photolabile protecting group, where its ability to be cleaved by light allows for the controlled release of biologically active molecules in "caging" technology.[2] This utility, however, is predicated on its inherent reactivity, which also dictates its significant hazard profile.

Core Hazard Profile

The primary and most immediate danger associated with this compound is its corrosive nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals categorizes it as causing severe skin burns and serious eye damage.[1][3][4][5][6]

Table 1: GHS Hazard Classification

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion / Irritation1BH314: Causes severe skin burns and eye damage[1][3][4][5][6]
Serious Eye Damage / Eye Irritation1H318: Causes serious eye damage[6]

The signal word for this chemical is "Danger" .[1][3][4][5] The causality for its corrosivity stems from the benzylic bromide functional group. Benzylic halides are potent alkylating agents. Upon contact with moisture, such as that present on skin or mucous membranes, the compound can hydrolyze to release hydrobromic acid (HBr), a strong, corrosive acid. Furthermore, the molecule itself can directly alkylate biological macromolecules (proteins, DNA), leading to cell damage and chemical burns. The nitro group enhances the electrophilicity of the benzylic carbon, making it a more potent alkylating agent.

Physical and Chemical Properties

Understanding the physical properties is crucial for anticipating its behavior during handling and in the event of a spill.

Table 2: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀BrNO₄[3][7]
Molecular Weight276.09 g/mol [3][7]
AppearanceYellow to brown crystalline powder or needles[1]
Melting Point131-133 °C (lit.)[1][5]
Boiling Point372.3°C at 760 mmHg[1]
Density1.544 g/cm³[1]
Flash Point179 °C[1]
Storage Temperature2-8°C, under inert gas (recommended)[2]
SensitivityLachrymatory, Moisture Sensitive[2][8]

Part 2: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this solid compound is a certified chemical fume hood.[3] This is non-negotiable. The fume hood contains dusts and potential vapors, protecting the researcher from inhalation and dermal exposure. All manipulations, including weighing, transferring, and preparing solutions, must occur within the fume hood.

Expert Insight: The face velocity of the fume hood should be verified regularly (typically >100 feet per minute) to ensure adequate containment. For weighing, an external balance display can minimize disruption of airflow while the powder is handled inside the sash.

Personal Protective Equipment (PPE): The Last Barrier

PPE selection must be based on the specific hazards of the compound. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite.

  • Eye and Face Protection: Due to the severe eye damage risk, standard safety glasses are insufficient. Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are required.[4] For operations with a higher risk of splashing, such as transfers of larger quantities or cleanup of spills, a full-face shield must be worn in addition to goggles.[5]

  • Skin Protection: Impervious gloves are mandatory. While specific breakthrough time data is not widely available, nitrile gloves are a common choice for incidental contact. For extended handling, heavier-duty gloves (e.g., butyl rubber) or double-gloving with nitrile gloves should be considered. A lab coat must be worn and kept fully buttoned. For larger quantities, a chemically resistant apron or impervious clothing is recommended.[4]

  • Respiratory Protection: If engineering controls fail or during emergency situations, respiratory protection is critical. A full-face respirator with a combination organic vapor/acid gas/particulate (P100 or P3) filter is appropriate.[4][5]

PPE_Workflow cluster_PreTask Pre-Task Assessment cluster_PPE Required PPE Assess Assess Task Risk (e.g., weighing, transfer, cleanup) Goggles Chemical Splash Goggles (EN 166 / NIOSH) Assess->Goggles Routine Handling FaceShield Full Face Shield Assess->FaceShield High Splash Risk Gloves Impervious Gloves (e.g., Nitrile, double-gloved) Assess->Gloves All Tasks LabCoat Lab Coat Assess->LabCoat All Tasks Respirator Full-Face Respirator (P100/P3 Filter) Assess->Respirator Spill / Emergency

Caption: PPE selection workflow based on task risk.

Standard Operating Procedure (SOP) for Handling
  • Preparation: Cordon off the work area. Ensure a chemical spill kit, eyewash station, and safety shower are accessible and functional.[3]

  • Donning PPE: Don all required PPE as outlined in section 2.2 before entering the designated work area.

  • Handling: Conduct all work in a chemical fume hood. Use tools (spatulas, scoops) that minimize dust generation.[1] Avoid breaking up large chunks of the solid; instead, use a reagent of appropriate particle size.

  • Cleaning: Decontaminate all surfaces and equipment after use. Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination.

  • Storage: The container must be stored tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1][3] A designated corrosives cabinet is appropriate.

Part 3: Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First-Aid Measures

The overarching principle is immediate and copious irrigation with water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[3]

  • Skin Contact: Take off immediately all contaminated clothing.[4] Immediately flush skin with plenty of soap and water for at least 15 minutes.[3] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air and keep them comfortable for breathing.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but do not use the mouth-to-mouth method.[3][4] Seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3][4] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]

Emergency_Response cluster_Routes cluster_Actions Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhale Inhalation Exposure->Inhale Ingest Ingestion Exposure->Ingest FlushSkin Remove Clothing Flush with Water (15+ min) Skin->FlushSkin FlushEye Flush with Water (15+ min) Remove Lenses Eye->FlushEye FreshAir Move to Fresh Air Provide Oxygen/CPR if needed Inhale->FreshAir RinseMouth Rinse Mouth DO NOT Induce Vomiting Ingest->RinseMouth Medical Seek Immediate Medical Attention FlushSkin->Medical FlushEye->Medical FreshAir->Medical RinseMouth->Medical

Caption: First-aid response workflow for exposure incidents.

Spill and Leak Response
  • Evacuate: Evacuate non-essential personnel from the area.[4]

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Contain: Prevent further spillage or leakage if it is safe to do so.[4] Do not let the chemical enter drains.[4]

  • Cleanup: Wearing appropriate PPE, sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[3]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.

Part 4: Reactivity, Stability, and Disposal

Chemical Stability and Reactivity

The compound is stable under recommended storage conditions. However, it is reactive and presents several incompatibilities.

  • Conditions to Avoid: Moisture.[3] Contact with moisture can lead to hydrolysis and the release of HBr gas.

  • Incompatible Materials:

    • Strong Bases: Can cause dehydrohalogenation or other decomposition reactions.

    • Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.

    • Alcohols and Amines: Will readily react via nucleophilic substitution at the benzylic carbon.

  • Hazardous Decomposition Products: Thermal decomposition can produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[9][10][11]

Waste Disposal

Disposal must be handled as a hazardous waste.[4]

  • Containerize: All waste material, including contaminated PPE and cleanup materials, should be collected in a clearly labeled, sealed container.

  • Segregate: Store waste separately from other chemical waste streams, particularly aqueous and basic solutions.

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal company. Do not attempt to neutralize or dispose of the material down the drain.[12] The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[12]

References

  • CP Lab Chemicals. (n.d.). 4, 5-Dimethoxy-2-nitrobenzyl bromide, min 97%, 1 gram. [Link]

  • SDS Manager. (n.d.). 4,5-Dimethoxy-2-nitrobenzyl bromide SDS. [Link]

  • PubChem. 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Nitrobenzyl bromide, 99%. [Link]

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Methodological & Application

The Versatile Synthon: Application Notes for 1-Bromo-4,5-dimethoxy-2-nitrobenzene in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Multifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the elegant and efficient construction of complex molecular architectures. 1-Bromo-4,5-dimethoxy-2-nitrobenzene, a crystalline solid with the molecular formula C₈H₈BrNO₄, emerges as a highly valuable and versatile synthon for the discerning researcher.[1][2] Its utility stems from a unique arrangement of functional groups on the aromatic ring: a bromine atom, a nitro group, and two methoxy groups. This specific constitution allows for a diverse range of chemical transformations, making it a cornerstone in the synthesis of novel heterocyclic compounds, particularly those with applications in medicinal chemistry and materials science.[3][4]

The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, activating it for nucleophilic aromatic substitution (SₙAr) at the bromine-bearing carbon.[5][6][7] Concurrently, the bromine atom serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. Furthermore, the nitro group itself can be readily reduced to an amino group, opening pathways for the construction of various nitrogen-containing heterocycles.[8] The two methoxy groups, in addition to influencing the electronic properties of the ring, provide steric hindrance and can be precursors for further functionalization.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in organic synthesis, with a focus on empowering researchers, scientists, and drug development professionals to leverage its full synthetic potential.

I. Synthesis of this compound

A reliable and scalable synthesis of the title compound is the first critical step for its application. A common and effective method involves the nitration of 4-bromo-1,2-dimethoxybenzene (also known as 4-bromoveratrole).[3]

Protocol 1: Nitration of 4-Bromo-1,2-dimethoxybenzene[4]

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Equipment:

  • 4-Bromo-1,2-dimethoxybenzene

  • Concentrated nitric acid (HNO₃)

  • Ice-water bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, cool concentrated nitric acid (e.g., 10 mL, 140 mmol) to -5 °C using an ice-water bath.

  • Slowly add 4-bromo-1,2-dimethoxybenzene (e.g., 1 g, 4.607 mmol) in small portions, ensuring the reaction temperature is maintained at approximately -5 °C. The slow addition is crucial to control the exothermic reaction and prevent over-nitration.

  • After the addition is complete, continue stirring the reaction mixture at -5 °C for 25 minutes.

  • Pour the reaction mixture into a beaker containing cold water (e.g., 50 mL). This will precipitate the product.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with water (e.g., 30 mL) to remove any residual acid.

  • Dry the product under vacuum to yield a yellow crystalline solid. This product is often of sufficient purity for subsequent reactions.

Expected Yield: Approximately 42%.[3]

Safety Precautions:

  • Concentrated nitric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

II. Key Applications and Protocols

The strategic positioning of the bromo, nitro, and dimethoxy functionalities on the benzene ring allows for a diverse array of synthetic transformations. This section will detail some of the most significant applications with accompanying protocols.

A. Synthesis of Phenazine Derivatives via Buchwald-Hartwig Coupling

Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery.[4][9][10] this compound is an excellent precursor for the synthesis of substituted phenazines through a sequence involving Buchwald-Hartwig amination followed by reductive cyclization.[3]

Reaction Scheme: Synthesis of a Phenazine Precursor

cluster_reactants Reactants cluster_product Product reagent1 This compound product Unsymmetrically Substituted bis(2-nitrophenyl)amine reagent1->product Pd catalyst, ligand Base, Toluene, Heat reagent2 Substituted 4,5-dialkoxy-2-nitroaniline reagent2->product

Caption: Buchwald-Hartwig coupling of this compound.

Protocol 2: Buchwald-Hartwig Coupling for the Synthesis of a Phenazine Precursor[4]

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a substituted aniline.

Materials and Equipment:

  • This compound

  • Substituted 4,5-dialkoxy-2-nitroaniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification (e.g., separatory funnel, rotary evaporator, column chromatography apparatus)

Procedure:

  • To a Schlenk tube, add this compound (1.0 equiv), the substituted 4,5-dialkoxy-2-nitroaniline (1.1 equiv), cesium carbonate (2.0 equiv), palladium(II) acetate (0.05 equiv), and Xantphos (0.1 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for the required time (typically monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired bis(2-nitrophenyl)amine derivative.

The resulting bis(2-nitrophenyl)amine can then be subjected to reduction of the nitro groups (e.g., using sodium dithionite or catalytic hydrogenation) followed by oxidative cyclization to afford the final phenazine product.[3]

B. Nucleophilic Aromatic Substitution (SₙAr)

The strong electron-withdrawing effect of the nitro group at the ortho position to the bromine atom makes the ipso-carbon highly electrophilic and susceptible to attack by nucleophiles.[5] This enables the facile displacement of the bromide ion in an addition-elimination mechanism.[11]

Reaction Scheme: Nucleophilic Aromatic Substitution

cluster_reactants Reactants cluster_product Product start This compound product Substituted 4,5-dimethoxy-2-nitrobenzene start->product Base, Solvent, Heat nucleophile Nu-H (e.g., R-OH, R-NH₂, R-SH) nucleophile->product

Caption: General scheme for SₙAr of this compound.

Protocol 3: General Protocol for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

Materials and Equipment:

  • This compound

  • Primary or secondary amine

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in the chosen solvent.

  • Add the amine (1.1-1.5 equiv) and the base (2.0 equiv).

  • Heat the reaction mixture to a suitable temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

C. Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amino group, providing a key intermediate, 2-bromo-4,5-dimethoxyaniline. This aniline derivative is a valuable precursor for the synthesis of various heterocyclic systems, such as quinolines, quinoxalines, and benzodiazepines.

Reaction Scheme: Nitro Group Reduction

cluster_reactant Reactant cluster_product Product start This compound product 2-Bromo-4,5-dimethoxyaniline start->product Reducing Agent (e.g., SnCl₂·2H₂O, H₂/Pd-C)

Caption: Reduction of the nitro group to an amine.

Protocol 4: Reduction of the Nitro Group using Tin(II) Chloride

This protocol describes a common and effective method for the reduction of the nitro group.

Materials and Equipment:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or ethyl acetate

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up and purification

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (3-5 equiv).

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide to neutralize the acid and precipitate the tin salts.

  • Filter the mixture through a pad of Celite to remove the tin salts, washing the pad with the reaction solvent.

  • Extract the filtrate with an organic solvent if necessary.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aniline derivative by column chromatography or recrystallization.

III. Tabulated Summary of Applications

ApplicationKey Reaction TypeReagents and ConditionsProduct Type
Phenazine Synthesis Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, Cs₂CO₃, Toluene, 110 °Cbis(2-nitrophenyl)amine
Functional Group Interconversion Nucleophilic Aromatic SubstitutionAmine, K₂CO₃, DMF, 80-120 °CN-Aryl-4,5-dimethoxy-2-nitroaniline
Heterocycle Precursor Synthesis Nitro Group ReductionSnCl₂·2H₂O, Ethanol, Reflux2-Bromo-4,5-dimethoxyaniline
Biaryl Synthesis Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, Base, SolventSubstituted biaryl

Conclusion: A Gateway to Molecular Diversity

This compound stands as a testament to the power of multifunctional synthons in modern organic chemistry. Its well-defined reactivity, stemming from the interplay of its bromo, nitro, and dimethoxy substituents, provides chemists with a reliable and versatile tool for the construction of complex and medicinally relevant molecules. The protocols detailed herein offer a starting point for the exploration of this compound's vast synthetic potential. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of such building blocks will undoubtedly play a pivotal role in driving innovation.

References

  • BenchChem. (2025).
  • Glowacki, I., et al. (2023). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity.
  • BenchChem. (n.d.). 1-Bromo-4-methoxy-2-methyl-3-nitrobenzene. BenchChem.
  • Creative Proteomics. (n.d.). 1-Bromo-4, 5-dimethoxy-2-nitrobenzene, min 97%, 1 gram.
  • ResearchGate. (2025). A New Route to Phenazines.
  • Biosynth. (n.d.). 1-Bromo-3,4-dimethoxy-6-nitrobenzene. Biosynth.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Santa Cruz Biotechnology.
  • Welsch, M. E., et al. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1033.
  • ResearchGate. (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under....
  • ChemicalBook. (n.d.). This compound. ChemicalBook.
  • Manchester Organics Ltd. (n.d.). 1-Bromo-4,5-dimethoxy-2-nitro-benzene. Manchester Organics.
  • ResearchGate. (n.d.). Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclization.
  • Chemistry LibreTexts. (2022). 16.
  • Echemi. (n.d.). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Echemi.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with....
  • StackExchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Chemistry Stack Exchange.
  • The Royal Society of Chemistry. (n.d.).
  • Bohrium. (2017). Synthetic routes for phenazines: an overview. Bohrium.

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Application Notes & Protocols: The 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Group as a Versatile Photolabile Protecting Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise control over chemical reactions in both time and space is a cornerstone of modern chemistry, drug development, and molecular biology. Photolabile protecting groups (PPGs), or "caging" groups, are powerful tools that enable this control by masking the reactivity of a functional group until its release is triggered by light.[1] This guide provides a detailed technical overview of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, a widely utilized PPG derived from its precursor, 1-bromo-4,5-dimethoxy-2-nitrobenzene (also known as 4,5-dimethoxy-2-nitrobenzyl bromide or 6-nitroveratryl bromide). We will explore the underlying photochemical mechanism, key applications, and provide field-proven protocols for its implementation.

Introduction: The Power of Light in Chemical Synthesis

Photolabile protecting groups are molecular "switches" that remain stable under a variety of chemical conditions but can be selectively cleaved upon irradiation with light of a specific wavelength.[1] This unique property offers unparalleled advantages:

  • Temporal Control: The release of the active molecule can be initiated at a precise moment.

  • Spatial Control: Light can be focused on a specific area, enabling localized release, for instance, within a single cell or on a defined region of a surface.

  • Traceless Reagent: Deprotection is triggered by photons, avoiding the need for chemical reagents that could interfere with sensitive systems.[1]

The 2-nitrobenzyl scaffold is one of the most successful and widely employed classes of PPGs.[2] The DMNB group, a key derivative, features two methoxy groups on the aromatic ring. These electron-donating groups are not merely decorative; they shift the molecule's absorption maximum to longer, less damaging wavelengths (typically >350 nm) and often improve the quantum yield of photocleavage, making it a highly efficient and biologically compatible choice.[3][4]

The DMNB Group: Structure and Photochemical Mechanism

The precursor molecule, this compound, serves as the alkylating agent to attach the DMNB protecting group to a substrate. Once attached, the core DMNB structure is responsible for the photochemical release.

The cleavage of 2-nitrobenzyl-based PPGs proceeds through a well-established mechanism, often described as a Norrish Type II reaction.[1]

Mechanism of DMNB Photocleavage:

  • Photoexcitation: Upon absorption of a photon (typically in the 350-400 nm range), the nitro group is promoted to an excited triplet state.[3]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon linking the aromatic ring to the protected functional group).

  • Intermediate Formation: This hydrogen transfer results in the formation of a transient aci-nitro intermediate.[1][5]

  • Rearrangement and Cleavage: The aci-nitro intermediate undergoes rapid rearrangement to form a cyclic species, which then fragments. This fragmentation step releases the protected functional group (the "caged" molecule) and yields 4,5-dimethoxy-2-nitrosobenzaldehyde as a byproduct.[1][2]

The efficiency of this process is quantified by the quantum yield (Φ), which represents the fraction of absorbed photons that result in a cleavage event. For DMNB, this value is highly dependent on the nature of the leaving group but is generally considered efficient.[6][7]

G cluster_0 Photochemical Cleavage of DMNB-Protected Substrate (R-X) Start DMNB-Protected Substrate Excited Excited Triplet State Start->Excited 1. Irradiation (hν, ~365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. Intramolecular H-atom abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic 3. Rearrangement Products Released Substrate (R-XH) + 4,5-Dimethoxy-2-nitrosobenzaldehyde Cyclic->Products 4. Fragmentation & Cleavage

Figure 1. Simplified workflow of the photocleavage mechanism.

Core Applications and Scope

The DMNB group is exceptionally versatile and has been used to protect a wide array of functional groups, making it a valuable tool in numerous fields.[1]

Functional GroupProtected FormApplication Area
Alcohols / PhenolsDMNB EtherCaged signaling molecules, surface modification, materials science.
Carboxylic AcidsDMNB EsterCaged fatty acids, controlled release of acidic drugs, peptide synthesis.[8][9]
AminesDMNB Carbamate (Nvoc)Caged neurotransmitters, peptide and oligonucleotide synthesis.[10]
PhosphatesDMNB EsterCaged ATP, caged nucleotides for studying cellular signaling.[1]
Aldehydes / KetonesDMNB AcetalControlled release of carbonyl compounds.[11]

Key Application Areas:

  • Neuroscience: Releasing caged neurotransmitters like glutamate or GABA with high spatiotemporal resolution to study neuronal circuits.

  • Cell Biology: Investigating signaling pathways by releasing caged second messengers like ATP or caged ions.[5]

  • Drug Delivery: Designing pro-drugs that are activated by light at a specific target site, minimizing systemic toxicity.[12]

  • Materials Science: Fabricating photosensitive polymers and modifying surfaces with light-induced patterns.

Experimental Protocols

Safety Precaution: this compound is a hazardous substance that can cause severe skin burns and eye damage.[13] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Protection of a Primary Alcohol

This protocol describes the formation of a DMNB ether via a Williamson ether synthesis. The causality behind this choice is the high reactivity of the benzylic bromide and the strong nucleophilicity of the deprotonated alcohol.

Materials:

  • Alcohol-containing substrate

  • This compound (DMNB-Br)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Hexanes, Saturated aq. NH₄Cl, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 eq) to a flame-dried flask containing anhydrous DMF (approx. 0.1 M solution).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add NaH (1.2 eq) portion-wise. Rationale: Adding the base slowly at a reduced temperature controls the hydrogen gas evolution and prevents runaway reactions. Stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide.

  • Alkylation: Add a solution of DMNB-Br (1.1 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x). Rationale: Washing removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (typically using a hexanes/ethyl acetate gradient) to yield the pure DMNB-protected alcohol.

Protocol 2: Photochemical Deprotection (Uncaging)

This protocol outlines a general procedure for the light-induced cleavage of the DMNB group. The system must be self-validating; therefore, analytical monitoring is a critical component.

Materials:

  • DMNB-protected substrate

  • Appropriate solvent (e.g., Methanol, Acetonitrile, buffered aqueous solution for biological samples)

  • UV Light Source (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths <320 nm, or a 365 nm LED array)

  • Analytical instrument for monitoring (TLC, HPLC, or LC-MS)

Procedure:

  • Solution Preparation: Dissolve the DMNB-protected substrate in the chosen solvent to a typical concentration of 0.01-0.05 M.[10] For biological experiments, use a physiologically compatible buffer (e.g., HEPES or PBS).

  • Irradiation Setup: Place the solution in a suitable reaction vessel (e.g., quartz or Pyrex cuvette/flask). Position the vessel at a fixed distance from the UV light source. For temperature-sensitive samples, use a water-cooled immersion well or place the vessel in a cooling bath. Rationale: A filter (e.g., Pyrex) is crucial to block short-wavelength UV light that can damage sensitive substrates like peptides or DNA.[10]

  • Photolysis: Irradiate the solution. Take aliquots at regular time intervals (e.g., every 5-15 minutes) to monitor the disappearance of the starting material and the appearance of the deprotected product by HPLC or TLC.

  • Reaction Completion: Continue irradiation until the starting material is consumed. Caution: Over-irradiation can lead to the formation of secondary photoproducts and degradation. Careful monitoring is essential for achieving high yields.

  • Workup: Once complete, remove the solvent under reduced pressure.

  • Purification: The crude photolysate contains the desired product and the 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct. The residue can be purified by extraction or chromatography. For instance, an acidic workup with dilute HCl can protonate basic products, allowing the neutral nitroso byproduct to be extracted away with an organic solvent.[10]

G cluster_workflow General Experimental Workflow Protection Step 1: Protection Reaction (e.g., Protocol 1) Purify1 Step 2: Purification (Flash Chromatography) Protection->Purify1 Protected_Compound Isolated DMNB-Protected Substrate Purify1->Protected_Compound Deprotection Step 3: Photolysis (Protocol 2) Protected_Compound->Deprotection Irradiation (hν, ~365 nm) Purify2 Step 4: Purification (Extraction/Chromatography) Deprotection->Purify2 Final_Product Final Deprotected Product Purify2->Final_Product

Figure 2. A standard experimental workflow for DMNB protection/deprotection.

Conclusion

The 4,5-dimethoxy-2-nitrobenzyl (DMNB) group is a robust and efficient photolabile protecting group with broad applicability. Its favorable photochemical properties, including absorption at longer wavelengths and good quantum yields, make it suitable for a range of applications from complex organic synthesis to the precise manipulation of biological systems. The protocols provided herein offer a reliable foundation for researchers and drug development professionals to harness the power of light-triggered chemical release.

References

  • Wikipedia. Photolabile protecting group. [Link]

  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • PubChem. 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene. [Link]

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  • SLS. 4,5-Dimethoxy-2-nitrobenzyl br | 392855-1g | SIGMA-ALDRICH. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]

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  • Total-Synthesis.com. PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • Solomek, T., et al. (2013). How the Leaving Group Influences the Efficiency of the Photochemical Release from o-Nitrobenzyl-Type Photolabile Protecting Groups. Journal of the American Chemical Society. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • PubChemLite. This compound. [Link]

  • Chemdad. This compound. [Link]

  • PubChem. 1-Bromo-4,5-dimethyl-2-nitrobenzene. [Link]

  • Organic Chemistry Portal. Protection of N- and O-Functional Groups. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Hanson, J. E. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current organic synthesis, 9(2), 195–204. [Link]

  • Chemdad. 4,5-DIMETHOXY-2-NITROBENZYL ALCOHOL. [Link]

  • IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. [Link]

  • Kim, J., & Movassaghi, M. (2010). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 12(13), 3058–3061. [Link]

  • Karunakar, G. V., & Chandrasekhar, S. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 52(45), 5961-5963. [Link]

  • Wessig, P., et al. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5‐Dimethoxy‐2‐nitrobenzyl Caged N‐Phenylpyrimidine‐2‐amine Scaffold. Chemistry–A European Journal. [Link]

  • PubChem. 2-Bromo-4,5-dimethoxybenzyl bromide. [Link]

  • ResearchGate. Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. [Link]

  • Hasan, A., et al. (1997). α-Carboxy-6-nitroveratryl: A Photolabile Protecting Group for Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Garegg, P. J., & Oscarson, S. (1984). The p-Methoxybenzyl Group as Protective Group of the Anomeric Centre. Selective Conversions of Hydroxy Groups into Bromo Groups. Acta Chemica Scandinavica, 38(5), 417-419. [Link]

  • Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-828. [Link]

  • Du, X., et al. (2010). Alpha-carboxy-6-nitroveratryl: a photolabile protecting group for carboxylic acids. Organic Letters, 12(13), 3058-61. [Link]

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Sources

Applications of 1-Bromo-4,5-dimethoxy-2-nitrobenzene in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Complex Molecule Synthesis

In the landscape of medicinal chemistry and drug discovery, the strategic value of a synthetic building block is measured by its versatility, reactivity, and the biological relevance of the scaffolds it can generate. 1-Bromo-4,5-dimethoxy-2-nitrobenzene is a trifunctionalized aromatic compound that serves as an exemplary starting material for the synthesis of a diverse array of complex molecules with therapeutic potential. Its utility is anchored in three key structural features:

  • A Bromo Substituent: Positioned on the aromatic ring, the bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with a high degree of control and predictability.

  • A Nitro Group: The nitro functionality is a powerful synthetic handle. It is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring. More importantly, it can be readily and selectively reduced to an amino group, which opens up a vast number of subsequent chemical transformations, including the formation of amides, sulfonamides, and heterocyclic rings.

  • A Dimethoxy-Substituted Core: The 4,5-dimethoxy substitution pattern is a common feature in many natural products and bioactive molecules. These groups can influence the molecule's solubility, metabolic stability, and ability to form key hydrogen bonds with biological targets. The electron-donating nature of the methoxy groups also modulates the electronic properties of the aromatic ring, impacting its reactivity in synthetic transformations.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, focusing on its role as a precursor to potent kinase inhibitors and its utility in fundamental bond-forming reactions that are central to modern drug synthesis. Detailed protocols and mechanistic insights are provided to empower researchers to effectively leverage this versatile building block in their drug discovery programs.

Application I: A Gateway to Potent Kinase Inhibitor Scaffolds

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has been a major focus of pharmaceutical research.[2] The benzimidazole scaffold is a privileged structure in this context, forming the core of numerous approved and investigational kinase inhibitors.[3][4] this compound is an ideal starting material for the synthesis of highly substituted benzimidazole derivatives, which can be tailored to target specific kinases.

Rationale for Application

The synthetic logic for using this compound to construct benzimidazole-based kinase inhibitors is as follows:

  • Step 1 (C-N Bond Formation): The bromine atom can be displaced by an amine via a Buchwald-Hartwig amination reaction. This step introduces a key nitrogen-containing substituent that can be designed to interact with the target kinase.

  • Step 2 (Reduction): The nitro group is then selectively reduced to an amine, generating a crucial 1,2-diaminobenzene intermediate.

  • Step 3 (Cyclization): This diamine can then be cyclized with a variety of reagents (aldehydes, carboxylic acids, etc.) to form the benzimidazole ring system.[5][6]

This three-step sequence allows for the systematic variation of substituents at two key positions of the final benzimidazole scaffold, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.

Synthetic Workflow: From Building Block to Benzimidazole Core

The following diagram illustrates a general synthetic pathway for the construction of a substituted benzimidazole kinase inhibitor scaffold starting from this compound.

G A 1-Bromo-4,5-dimethoxy- 2-nitrobenzene C Pd Catalyst, Ligand, Base A->C B R-NH2 B->C D Substituted N-Aryl Amine C->D E Substituted N-Aryl Amine F Reducing Agent (e.g., SnCl2, H2/Pd-C) E->F G 1,2-Diaminobenzene Intermediate F->G H 1,2-Diaminobenzene Intermediate J Cyclization Conditions H->J I R'-CHO or R'-COOH I->J K Substituted Benzimidazole (Kinase Inhibitor Scaffold) J->K

Caption: Synthetic pathway to benzimidazole scaffolds.

Application II: C-C Bond Formation via Suzuki-Miyaura Coupling

The biaryl motif is another prevalent structural feature in many approved drugs. The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for constructing these C-C bonds due to its mild reaction conditions and broad functional group tolerance.[7][8] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl groups.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%) or other suitable ligand

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Standard inert atmosphere glassware (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃. Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl compound.

Data Summary: Typical Suzuki Coupling Conditions

The choice of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling. The following table summarizes common conditions used for coupling aryl bromides.[9]

Parameter Common Reagents/Conditions Rationale/Notes
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ can be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) species in situ.
Ligand PPh₃, SPhos, XPhosElectron-rich and sterically hindered phosphine ligands often improve catalytic activity, especially for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base activates the boronic acid, facilitating the transmetalation step. Stronger bases are often more effective.[9]
Solvent Toluene, Dioxane, DMF, often with waterA polar, aprotic solvent is typically used. The addition of water can enhance the reaction rate and efficiency.
Visualization: Suzuki Coupling Workflow and Catalytic Cycle

G cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle A Combine Reactants, Base, and Catalyst B Establish Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Reaction (TLC/LC-MS) D->E F Aqueous Workup E->F G Purify (Chromatography) F->G Pd0 Pd(0)L2 PdII Ar-Pd(II)L2-Br Pd0->PdII Ar-Br RE Reductive Elimination OA Oxidative Addition PdII_Ar Ar-Pd(II)L2-Ar' PdII->PdII_Ar Ar'B(OH)2 + Base TM Transmetalation PdII_Ar->Pd0 ArAr Ar-Ar' (Product) PdII_Ar->ArAr G cluster_workflow Experimental Workflow cluster_cycle Catalytic Cycle A Combine Aryl Bromide, Catalyst, Ligand, Base B Establish Inert Atmosphere A->B C Add Solvent and Amine B->C D Heat and Stir C->D E Monitor Reaction (TLC/LC-MS) D->E F Quench and Workup E->F G Purify (Chromatography) F->G Pd0 Pd(0)L PdII Ar-Pd(II)L-Br Pd0->PdII Ar-Br RE Reductive Elimination OA Oxidative Addition PdII_Amine [Ar-Pd(II)L(R2NH)]+Br- PdII->PdII_Amine R2NH AmineCoord Amine Coordination Amido Ar-Pd(II)L(NR2) PdII_Amine->Amido - HBr (+ Base) Deprot Deprotonation Amido->Pd0 Product Ar-NR2 (Product) Amido->Product

Sources

The Strategic Utility of 1-Bromo-4,5-dimethoxy-2-nitrobenzene in the Synthesis of Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel active pharmaceutical ingredients (APIs). 1-Bromo-4,5-dimethoxy-2-nitrobenzene emerges as a highly valuable, yet often underappreciated, precursor. Its unique trifunctionalized aromatic core, featuring a nitro group poised for reduction, a bromine atom ready for cross-coupling or nucleophilic substitution, and two activating methoxy groups, offers a powerful platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed experimental protocols and the scientific rationale underpinning these methodologies. The primary focus will be on its pivotal role in the synthesis of quinoline-based kinase inhibitors, a class of therapeutics at the forefront of targeted cancer therapy.

Core Chemical Transformations: Unleashing the Synthetic Potential

The synthetic utility of this compound is primarily centered around two key transformations: the reduction of the nitro group to a primary amine and the subsequent functionalization of the resulting aniline derivative. These steps unlock a cascade of possibilities for building diverse and pharmacologically relevant scaffolds.

Part 1: The Gateway Reaction - Reduction of the Nitro Group

The conversion of the nitro group to an amine is the gateway to a multitude of synthetic pathways. The choice of reducing agent is critical and is often dictated by the presence of other functional groups and the desired scale of the reaction.

Protocol 1: Catalytic Hydrogenation

This method is renowned for its clean reaction profile and high efficiency, making it a preferred choice for many applications.[1]

  • Rationale: Catalytic hydrogenation offers a green and efficient route to the corresponding aniline. The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be easily removed by filtration.

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
10% Palladium on Carbon (Pd/C)0.05 - 0.1Catalyst
Hydrogen (H₂)ExcessReducing Agent
Ethanol or Ethyl Acetate-Solvent

Step-by-Step Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-4,5-dimethoxyaniline. The product is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.

Protocol 2: Metal-Mediated Reduction with Iron

A classic and robust method, particularly suitable for larger scale synthesis where the use of hydrogen gas may be a safety concern.[2][3]

  • Rationale: The use of iron powder in the presence of an acid or an ammonium salt is a cost-effective and reliable method for nitro group reduction. This method is tolerant of a wide range of functional groups.

ReagentMolar Equiv.Purpose
This compound1.0Starting Material
Iron Powder3.0 - 5.0Reducing Agent
Ammonium Chloride (NH₄Cl) or Acetic Acid4.0 - 5.0Proton Source/Activator
Ethanol/Water (e.g., 4:1)-Solvent

Step-by-Step Procedure:

  • To a round-bottom flask, add this compound, ethanol, and water.

  • Add ammonium chloride or acetic acid and iron powder to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS. The reaction can be vigorous initially.

  • Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts.

  • Wash the filter cake thoroughly with ethanol or ethyl acetate.

  • The organic solvent is removed from the filtrate under reduced pressure.

  • The remaining aqueous solution is basified (e.g., with aqueous NaOH) and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-bromo-4,5-dimethoxyaniline.

Visualization of the Reduction Workflow

Reduction_Workflow cluster_0 Reduction Methods Start 1-Bromo-4,5-dimethoxy- 2-nitrobenzene Catalytic\nHydrogenation (H₂, Pd/C) Catalytic Hydrogenation (H₂, Pd/C) Start->Catalytic\nHydrogenation (H₂, Pd/C) High efficiency, clean reaction Metal-Mediated\nReduction (Fe, NH₄Cl) Metal-Mediated Reduction (Fe, NH₄Cl) Start->Metal-Mediated\nReduction (Fe, NH₄Cl) Scalable, cost-effective Intermediate 2-Bromo-4,5-dimethoxyaniline Catalytic\nHydrogenation (H₂, Pd/C)->Intermediate Metal-Mediated\nReduction (Fe, NH₄Cl)->Intermediate

Workflow for the reduction of this compound.
Part 2: Building Complexity - Synthesis of Quinoline Scaffolds

The resulting 2-bromo-4,5-dimethoxyaniline is a versatile intermediate for the synthesis of various heterocyclic systems, most notably quinolines. Quinoline and its derivatives are prevalent scaffolds in a wide range of FDA-approved drugs and are particularly significant in the development of kinase inhibitors.[4][5]

Protocol 3: Combes Quinoline Synthesis

The Combes synthesis is a classic acid-catalyzed reaction between an aniline and a β-diketone to form a quinoline.[6][7][8][9]

  • Rationale: This reaction provides a direct and efficient route to substituted quinolines. The use of a strong acid catalyst facilitates both the initial condensation and the subsequent cyclization.

ReagentMolar Equiv.Purpose
2-Bromo-4,5-dimethoxyaniline1.0Aniline component
Acetylacetone (or other β-diketone)1.1 - 1.5Diketone component
Concentrated Sulfuric AcidExcessCatalyst and Dehydrating Agent

Step-by-Step Procedure:

  • In a flask equipped with a reflux condenser, carefully add concentrated sulfuric acid.

  • To the cooled sulfuric acid, slowly add 2-bromo-4,5-dimethoxyaniline with stirring.

  • Once the aniline has dissolved, slowly add the β-diketone (e.g., acetylacetone) to the mixture.

  • Heat the reaction mixture to the desired temperature (typically 100-120 °C) and monitor by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization or column chromatography to yield the desired 4-bromo-6,7-dimethoxy-2-methylquinoline.

Visualization of the Combes Quinoline Synthesis

Combes_Synthesis aniline 2-Bromo-4,5-dimethoxyaniline C₈H₁₀BrNO₂ reaction Combes Reaction aniline->reaction Condensation diketone β-Diketone (e.g., Acetylacetone) C₅H₈O₂ diketone->reaction acid {H₂SO₄ (conc.)} acid->reaction Catalyst product Substituted Quinoline e.g., 4-Bromo-6,7-dimethoxy-2-methylquinoline reaction->product Cyclization & Dehydration

Schematic representation of the Combes quinoline synthesis.
Part 3: Advanced C-N Bond Formation - The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11][12][13] This reaction is particularly useful for coupling an amine with an aryl halide, such as our 2-bromo-4,5-dimethoxyaniline derivative.

  • Rationale: This modern cross-coupling reaction offers a highly versatile and efficient method for constructing C-N bonds with a broad substrate scope and excellent functional group tolerance. The choice of ligand is crucial for the success of the reaction.

ReagentMolar Equiv.Purpose
2-Bromo-4,5-dimethoxyaniline1.0Aryl Halide
Amine (e.g., aniline derivative)1.1 - 1.5Coupling Partner
Pd₂(dba)₃ or Pd(OAc)₂0.01 - 0.05Palladium Precatalyst
Ligand (e.g., XPhos, SPhos)0.02 - 0.1Ligand for Palladium
Base (e.g., NaOtBu, K₃PO₄)1.5 - 2.5Base
Toluene or Dioxane-Anhydrous Solvent

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add the palladium precatalyst, the ligand, and the base under an inert atmosphere.

  • Add 2-bromo-4,5-dimethoxyaniline and the amine coupling partner to the flask.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with argon for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® and wash the pad with the same solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired diarylamine derivative.

Application in the Synthesis of Kinase Inhibitors

The dimethoxy-substituted aniline core, readily accessible from this compound, is a key structural motif in a number of kinase inhibitors. These drugs are designed to target specific protein kinases, enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[4][5][14]

The quinoline scaffold, synthesized via the Combes reaction, can be further elaborated to produce potent kinase inhibitors. The bromine atom can be utilized in subsequent cross-coupling reactions, such as the Suzuki coupling, to introduce further diversity and fine-tune the pharmacological properties of the molecule.[15][16][17][18][19]

Conclusion and Future Perspectives

This compound is a versatile and strategically important precursor in the synthesis of pharmaceutical ingredients. Its trifunctional nature allows for a stepwise and controlled introduction of molecular complexity, making it an ideal starting material for the construction of complex APIs, particularly quinoline-based kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this valuable building block. As the demand for novel and targeted therapeutics continues to grow, the strategic application of such versatile precursors will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • Combes quinoline synthesis. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link].

  • Combes Quinoline Synthesis. (n.d.). Name Reactions in Organic Synthesis. Retrieved January 4, 2026, from a relevant organic chemistry textbook or online resource.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Royal Society of Chemistry.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link].

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 4, 2026, from [Link].

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link].

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 4, 2026, from a relevant chemical sciences journal.
  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare. Retrieved January 4, 2026, from [Link].

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal.
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  • Reduction of nitro compounds. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link].

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. (n.d.). PubMed Central. Retrieved January 4, 2026, from a relevant medicinal chemistry journal.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 4, 2026, from [Link].

  • Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. (n.d.). designer-drug.com. Retrieved January 4, 2026, from [Link].

  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link].

  • Preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.). Google Patents.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022, April 26). Purdue University. Retrieved January 4, 2026, from [Link].

  • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. Retrieved January 4, 2026, from [Link].

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Wiley Online Library. Retrieved January 4, 2026, from [Link].

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central. Retrieved January 4, 2026, from [Link].

  • Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile. (n.d.). Google Patents.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link].

  • 16.6: Multistep Synthesis. (2019, June 5). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link].

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 4, 2026, from [Link].

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025, February 24). Dovepress. Retrieved January 4, 2026, from [Link].

  • A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. (n.d.). Google Patents.

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The Versatile Role of 1-Bromo-4,5-dimethoxy-2-nitrobenzene in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block in Drug Discovery

In the landscape of modern pharmaceutical and materials science, the efficient construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of synthetic organic chemistry, enabling the formation of these crucial linkages with remarkable precision and functional group tolerance.[1] This guide focuses on a particularly valuable building block, 1-Bromo-4,5-dimethoxy-2-nitrobenzene , and its applications in several key cross-coupling reactions.

The strategic placement of substituents on the benzene ring of this molecule makes it an exceptionally versatile reagent. The bromo group serves as an excellent leaving group for oxidative addition to a palladium(0) catalyst, the initial step in most cross-coupling catalytic cycles.[2] The electron-withdrawing nitro group at the ortho position further activates the C-Br bond, facilitating this crucial step. Concurrently, the electron-donating methoxy groups influence the electronic properties of the aromatic ring and its coupled products. Furthermore, the nitro group itself is a versatile functional handle, readily reducible to an amine, which is a common pharmacophore in a vast array of bioactive molecules.[3] This confluence of features makes this compound a highly sought-after intermediate in the synthesis of complex molecular architectures for drug discovery and development.

This document provides detailed application notes and step-by-step protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions utilizing this compound. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.

The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl halide and an organoboron compound.[4] This reaction is widely used in the pharmaceutical industry due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[5] The coupling of this compound with various arylboronic acids provides access to a diverse range of 2-nitro-4,5-dimethoxybiphenyls, which are precursors to medicinally relevant carbazole and phenanthridine alkaloids.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The electron-deficient nature of this compound facilitates the initial oxidative addition of the aryl bromide to the Pd(0) catalyst. The choice of base is critical for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(Ln)->Pd(0)Ln Product Ar-R Ar-Pd(II)-R(Ln)->Product Reductive Elimination

A simplified representation of the Suzuki-Miyaura catalytic cycle.
Detailed Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄), finely ground

  • Anhydrous 1,4-dioxane

  • Degassed water

Equipment:

  • Schlenk flask or microwave reaction vial

  • Magnetic stirrer with heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Addition of Base and Solvents: Add potassium phosphate (2.0 mmol, 2.0 equiv). Then, add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Catalyst SystemBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10012-2485-95
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801280-90
CataXCium A Pd G3K₂CO₃THF/H₂O6518>90[6]

The Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[7] It is a powerful tool for the synthesis of substituted olefins. The reaction of this compound with various alkenes, such as styrenes or acrylates, yields valuable stilbene and cinnamate derivatives, respectively. These products are important intermediates in the synthesis of various pharmaceuticals and materials.[8]

Mechanistic Considerations

The Heck reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to form the product and a palladium-hydride species.[8] A base is required to regenerate the active Pd(0) catalyst. The electron-withdrawing nature of the nitro group in this compound is known to facilitate the oxidative addition step.[8]

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)-X(L2)(alkene)] Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Insertion_Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Insertion_Product Migratory Insertion Insertion_Product->Pd(0)L2 + Base Product Ar-Alkene Insertion_Product->Product β-Hydride Elimination

A simplified representation of the Heck reaction catalytic cycle.
Detailed Protocol for the Heck Reaction

This protocol details the Heck reaction of this compound with styrene as a model alkene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Solvent and Reactant Addition: Evacuate and backfill the flask with an inert gas three times. Under the inert atmosphere, add anhydrous DMF (5 mL) followed by styrene (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Workup: After completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Catalyst SystemBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd(OAc)₂ / PPh₃K₂CO₃DMF100-12012-2480-90
Pd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃Dioxane100-1208-1685-95[9]
Pd EnCat®40AcONaEtOH/H₂O (MW)1400.5>90[10]

The Sonogashira Coupling: Access to Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[11] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The resulting aryl alkynes are versatile intermediates in organic synthesis, finding applications in the preparation of pharmaceuticals, natural products, and organic materials.[12]

Mechanistic Considerations

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. The copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13] Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.[14]

Sonogashira_Coupling_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Product Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Product Reductive Elimination Cu(I)X Cu(I)X Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L2) Cu(I)-C≡CR->Cu(I)X Alkyne H-C≡CR Alkyne->Cu(I)-C≡CR + Base

A simplified representation of the Sonogashira coupling catalytic cycles.
Detailed Protocol for the Sonogashira Coupling

This protocol describes the Sonogashira coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Equipment:

  • Dry round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and copper(I) iodide (0.05 mmol, 5 mol%).

  • Solvent and Reagent Addition: Under an inert atmosphere, add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 3-6 hours.

  • Workup: Upon completion, dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd(PPh₃)₄CuIEt₃NTHFRT3-685-95
PdCl₂(PPh₃)₂CuIDiisopropylamineTHFRT3>90[13]
Pd(PhCN)₂Cl₂ / P(t-Bu)₃NoneCs₂CO₃TolueneRT6-1280-90[11]

The Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[15] This reaction has become indispensable for the synthesis of arylamines, which are prevalent in pharmaceuticals.[1] The amination of this compound with various primary and secondary amines provides access to substituted 2-nitroanilines, which can be further transformed into a wide range of biologically active compounds.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.[15] The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step and preventing side reactions.[16]

Buchwald_Hartwig_Amination_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)-X(L2)(HNR'R'')] Ar-Pd(II)-X(L2)->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)-NR'R''(L2) Amine_Complex->Amido_Complex Deprotonation (+ Base) Amido_Complex->Pd(0)L2 Product Ar-NR'R'' Amido_Complex->Product Reductive Elimination

A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Detailed Protocol for the Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound with an arylamine.

Materials:

  • This compound

  • Aryl amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Equipment:

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block

  • Inert atmosphere setup (e.g., argon or nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Addition of Base and Reactants: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv). Evacuate and backfill the Schlenk tube with the inert gas three times. Add the aryl amine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the desired product.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Representative Yield (%)
Pd₂(dba)₃ / XPhosNaOtBuToluene10012-2490-98[12]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene1102475-85
Pd(OAc)₂ / CyPF-t-BuNaOtBuDioxane80-10010-20>90[17]

Conclusion

This compound is a highly valuable and versatile building block for palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring an activated bromo group and a synthetically malleable nitro group, allows for the efficient construction of a wide array of complex molecular architectures. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions all proceed with good to excellent yields, providing access to biaryls, substituted alkenes, aryl alkynes, and arylamines, respectively. These product classes are of significant interest to the pharmaceutical industry for the development of novel therapeutics. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors.

References

  • Understanding the Applications of 1-Bromo-4-nitrobenzene in Chemical Synthesis. (URL not provided)
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL not provided)
  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. (URL: [Link])

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Catalytic reaction of 1-bromo-4-nitrobenzene and styrene, where Pd(II)... - ResearchGate. (URL: [Link])

  • Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides - Organic Chemistry Portal. (URL: [Link])

  • Flow Chemistry: Sonogashira Coupling. (URL not provided)
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (URL: [Link])

  • Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC - NIH. (URL: [Link])

  • Understanding 1,4-Dibromo-2-nitrobenzene: Applications in Synthesis and Industry. (URL not provided)
  • Heck Reaction - Organic Chemistry Portal. (URL: [Link])

  • Exploring 1-Bromo-4-Nitrobenzene: Properties, Applications, and Manufacturing. (URL not provided)
  • Sonogashira Coupling - Organic Chemistry Portal. (URL: [Link])

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Understanding Cross-Coupling Reactions with 1-Bromo-3,5-dimethoxybenzene. (URL not provided)
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - Frontiers. (URL: [Link])

  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - NIH. (URL: [Link])

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4 - Journal of Synthetic Chemistry. (URL: [Link])

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL: [Link])

  • Synthesis of 1,2,4,5-tetra-substituted benzenes via copper-catalyzed dimerization of γ,δ-unsaturated ketones - Chemical Communications (RSC Publishing). (URL: [Link])

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])

  • Sonogashira Coupling - Chemistry LibreTexts. (URL: [Link])

  • Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes - Chemical Communications (RSC Publishing) - The Royal Society of Chemistry. (URL: [Link])

  • Sonogashira coupling reactions of 4-nitrobromobenzene with different... - ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides | Request PDF - ResearchGate. (URL: [Link])

  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. (URL: [Link])

  • Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo - ACS Publications. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. (URL: [Link])

  • Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC - NIH. (URL: [Link])

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Troubleshooting & Optimization

Common side reactions in the synthesis of 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 1-Bromo-4,5-dimethoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our approach is rooted in practical, field-proven insights to ensure the technical accuracy and successful execution of your experiments.

Introduction to the Synthesis

The synthesis of this compound is typically achieved through the electrophilic nitration of 4-bromoveratrole (1-bromo-3,4-dimethoxybenzene). This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and a strong acid catalyst like sulfuric acid, attacks the electron-rich aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene ring: a bromine atom and two methoxy groups. Understanding these directing effects is paramount to predicting and troubleshooting the formation of potential side products.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing step-by-step guidance to identify and resolve them.

Issue 1: Low Yield of the Desired Product

Question: My reaction has resulted in a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?

Answer:

A low yield can stem from several factors, ranging from reaction conditions to work-up procedures. Here’s a systematic approach to troubleshoot this issue:

  • Incomplete Reaction:

    • Diagnosis: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the spot corresponding to the starting material, 4-bromoveratrole, is still prominent, the reaction has not gone to completion.

    • Solution:

      • Reaction Time: Extend the reaction time. Nitration of deactivated rings (bromine is a deactivator) can be slower than that of highly activated rings.[1]

      • Temperature: While nitration is exothermic and often requires cooling to prevent side reactions, insufficient temperature may lead to a sluggish reaction. If the reaction is proceeding slowly at a low temperature, consider allowing it to warm to room temperature gradually while monitoring for the formation of byproducts.

      • Nitrating Agent Stoichiometry: Ensure that a sufficient molar excess of the nitrating agent is used.

  • Formation of Side Products:

    • Diagnosis: Analyze the crude product using ¹H NMR or LC-MS. The presence of unexpected peaks may indicate the formation of isomeric byproducts or over-nitrated products.

    • Solution: Refer to the "Common Side Reactions" section below for detailed information on identifying and minimizing the formation of these impurities through careful control of reaction conditions.

  • Product Loss During Work-up:

    • Diagnosis: If the reaction appears complete by TLC but the isolated yield is low, product may be lost during the extraction and purification steps.

    • Solution:

      • Extraction: Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times to recover all the product.

      • Precipitation: If the product is isolated by precipitation upon pouring the reaction mixture into water, ensure the mixture is sufficiently cold to minimize the solubility of the product.[1]

Issue 2: Presence of Isomeric Impurities

Question: My ¹H NMR spectrum of the purified product shows more than the expected number of aromatic signals, suggesting the presence of isomers. How can I identify and prevent their formation?

Answer:

The formation of isomers is a common challenge in the nitration of substituted benzenes due to the directing effects of the existing groups.

  • Understanding Regioselectivity:

    • The starting material, 4-bromoveratrole, has three substituents: a bromo group at position 1, and two methoxy groups at positions 3 and 4.

    • Both methoxy groups are strongly activating and ortho-, para-directing. The bromo group is deactivating but also ortho-, para-directing.[2]

    • The combined directing effects will primarily favor nitration at the positions most activated by the methoxy groups and not sterically hindered. The primary site of nitration is position 6, leading to the desired product, this compound.

    • However, nitration can also occur at other positions, leading to isomeric byproducts. The most likely isomer is 1-Bromo-2,3-dimethoxy-6-nitrobenzene, where nitration occurs ortho to the methoxy group at position 3.

  • Identification of Isomers:

    • ¹H NMR Spectroscopy: The desired product, this compound, should exhibit two singlets in the aromatic region. The presence of additional aromatic signals, particularly doublets or triplets, strongly suggests isomeric impurities.

    • LC-MS: This technique can help identify compounds with the same mass as the desired product but different retention times, confirming the presence of isomers.

  • Minimizing Isomer Formation:

    • Temperature Control: Lowering the reaction temperature can increase the regioselectivity of the nitration. Running the reaction at 0°C or even lower can favor the formation of the thermodynamically more stable product.

    • Slow Addition of Nitrating Agent: Adding the nitrating mixture dropwise to the solution of 4-bromoveratrole helps to maintain a low concentration of the nitronium ion, which can improve selectivity.

Issue 3: Evidence of Over-Nitration (Dinitration)

Question: My mass spectrum shows a peak corresponding to a dinitrated product. How can I avoid this side reaction?

Answer:

Over-nitration, or the introduction of a second nitro group, can occur, especially if the reaction conditions are too harsh.

  • Mechanism of Dinitration:

    • The initial product, this compound, is less reactive towards further nitration because the newly introduced nitro group is strongly deactivating. However, under forcing conditions (high temperature, high concentration of nitrating agent), a second nitration can occur.

  • Preventing Dinitration:

    • Temperature Control: This is the most critical factor. Maintain a low temperature (typically 0-5°C) throughout the addition of the nitrating agent and for the duration of the reaction.[1]

    • Stoichiometry: Use a minimal excess of the nitrating agent. A large excess will drive the reaction towards dinitration.

    • Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent the formation of the dinitrated product over extended reaction times.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the nitration of 4-bromoveratrole?

A1: The optimal temperature is typically between 0°C and 5°C. This temperature range is a compromise between achieving a reasonable reaction rate and minimizing the formation of side products such as isomers and dinitrated compounds.

Q2: Which nitrating agent is best for this synthesis?

A2: A mixture of concentrated nitric acid and concentrated sulfuric acid is the most common and effective nitrating agent for this transformation.[3] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

Q3: How can I effectively purify the crude product?

A3: Recrystallization is the most common method for purifying this compound. A suitable solvent system is typically a mixture of ethanol and water, or isopropanol. Column chromatography on silica gel can also be used for more challenging separations, especially for removing isomeric impurities.

Q4: Are there any specific safety precautions I should take?

A4: Yes. The nitrating mixture (concentrated nitric and sulfuric acids) is extremely corrosive and a strong oxidizing agent. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and should be cooled in an ice bath, especially during the addition of the nitrating agent, to prevent a runaway reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 4-bromoveratrole.

Materials:

  • 4-Bromoveratrole

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromoveratrole (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (1.2 eq) to concentrated nitric acid (1.2 eq) at 0°C.

  • Add the nitrating mixture dropwise to the stirred solution of 4-bromoveratrole over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Data Presentation

CompoundMolecular Weight ( g/mol )Melting Point (°C)Appearance¹H NMR (CDCl₃, δ ppm)
This compound262.0697-99Yellow solid7.33 (s, 1H), 7.08 (s, 1H), 3.95 (s, 3H), 3.92 (s, 3H)
4-Bromoveratrole (Starting Material)217.0619-21Colorless to pale yellow liquid7.05 (d, J=2.1 Hz, 1H), 6.99 (dd, J=8.4, 2.1 Hz, 1H), 6.78 (d, J=8.4 Hz, 1H), 3.87 (s, 3H), 3.86 (s, 3H)

Visualizations

Reaction Workflow

G A 1. Dissolve 4-Bromoveratrole in Dichloromethane B 2. Cool to 0°C A->B D 4. Add Nitrating Mixture Dropwise at 0-5°C B->D C 3. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C->D E 5. Stir at 0°C for 1-2h (Monitor by TLC) D->E F 6. Quench in Ice Water E->F G 7. Work-up (Extraction & Washes) F->G H 8. Dry and Concentrate G->H I 9. Recrystallize from Ethanol H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

G Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product (by NMR/LC-MS) Start->ImpureProduct IncompleteRxn Incomplete Reaction? LowYield->IncompleteRxn Check TLC SideRxn Side Reactions? LowYield->SideRxn Analyze Crude WorkupLoss Product Loss in Work-up? LowYield->WorkupLoss Review Procedure Isomers Isomers Present? ImpureProduct->Isomers OverNitration Over-nitration? ImpureProduct->OverNitration Sol1 Increase Reaction Time/ Adjust Temperature IncompleteRxn->Sol1 Yes Sol2 Control Temperature/ Stoichiometry SideRxn->Sol2 Yes Sol3 Optimize Extraction/ Precipitation WorkupLoss->Sol3 Yes Sol4 Lower Temperature/ Slow Addition Isomers->Sol4 Yes OverNitration->Sol2 Yes

Caption: Troubleshooting decision tree for common synthesis issues.

References

  • PubChem. (n.d.). 1,2-Dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene. Retrieved from [Link]

  • Studylib. (n.d.). 1-Bromo-4-nitrobenzene Synthesis: Lab Experiment. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 4). Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-Bromo-4,5-dimethoxy-2-nitrobenzene. This document is designed to offer practical, field-proven insights to overcome common challenges encountered during the purification of this compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield After Recrystallization

  • Question: I performed a recrystallization of my crude this compound, but I obtained a very low yield, or no crystals formed at all. What could be the problem?

  • Answer: This is a common issue that can stem from several factors related to solvent choice and concentration.

    • Inappropriate Solvent System: The ideal recrystallization solvent (or solvent pair) should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound remains soluble at low temperatures, no precipitation will occur. Conversely, if the compound is sparingly soluble even at high temperatures, the recovery will be low. For this compound, ethanol is a commonly used solvent for recrystallization.[1] A mixture of ethyl acetate and petroleum ether can also be effective.[2]

    • Insufficient Concentration: If the solution is too dilute, the saturation point will not be reached upon cooling, preventing crystallization. Before cooling, ensure the solution is saturated at the boiling point of the solvent. You can test this by taking a small aliquot and allowing it to cool rapidly to see if crystals form.

    • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or very fine, impure crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation.

    • Presence of Impurities: Certain impurities can inhibit crystal growth. If you suspect this is the case, a preliminary purification step, such as a quick filtration through a small plug of silica gel, might be necessary.

Issue 2: Oily Product Instead of Crystals

  • Question: After recrystallization, my product "oiled out" and formed a viscous liquid instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.

    • Solvent Choice: Select a lower-boiling point solvent or a solvent pair that reduces the overall boiling point of the system.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal of the pure compound can also initiate crystallization.

    • Solvent Polarity: If using a solvent pair, you may have added too much of the solvent in which the compound is more soluble. Try adding a small amount of the less soluble solvent to induce precipitation.

Issue 3: Poor Separation During Column Chromatography

  • Question: I'm trying to purify this compound using column chromatography, but I'm getting poor separation of my product from impurities. What should I do?

  • Answer: Poor separation in column chromatography can be due to several factors, from the choice of the mobile phase to the column packing.

    • Solvent System (Eluent): The polarity of the eluent is critical. For this compound, a common eluent system is a mixture of hexane and ethyl acetate, often in a gradient from a lower to a higher concentration of ethyl acetate.[3] A patent for a similar compound suggests a mixture of ethyl acetate and petroleum ether.[2] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation.

    • Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.

    • Overloading: Loading too much crude product onto the column will result in broad, overlapping bands. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

    • Compound Stability: Some compounds can decompose on silica gel.[4] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have appeared.[4] If decomposition is an issue, you can try using deactivated silica gel or a different stationary phase like alumina.

Troubleshooting Workflow for Column Chromatography

Start Poor Separation in Column Chromatography Check_TLC Review TLC Analysis (Rf of product 0.2-0.3?) Start->Check_TLC Adjust_Solvent Adjust Eluent Polarity (e.g., change Hexane/EtOAc ratio) Check_TLC->Adjust_Solvent No Check_Column Inspect Column Packing (Cracks or Channels?) Check_TLC->Check_Column Yes Adjust_Solvent->Check_TLC Repack_Column Repack Column Carefully Check_Column->Repack_Column Yes Check_Loading Assess Sample Load (>5% of silica weight?) Check_Column->Check_Loading No Repack_Column->Check_Loading Reduce_Load Reduce Sample Amount Check_Loading->Reduce_Load Yes Check_Stability Test Compound Stability on Silica Check_Loading->Check_Stability No Reduce_Load->Check_Stability Use_Alternative Use Deactivated Silica or Alumina Check_Stability->Use_Alternative Yes Success Successful Purification Check_Stability->Success No Use_Alternative->Success

Caption: Troubleshooting workflow for poor separation in column chromatography.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect when synthesizing this compound?

  • A1: The impurities will largely depend on the synthetic route. However, common impurities can include unreacted starting materials, byproducts from incomplete or over-bromination, and other regioisomers. For instance, in related bromination reactions of dimethoxybenzene derivatives, side products such as mono-brominated species have been observed.[1] It is also possible to have impurities from the nitration step if that is part of your synthesis.

Q2: How can I visualize this compound on a TLC plate?

  • A2: Due to the aromatic and nitro groups, this compound is UV active and will appear as a dark spot on a fluorescent TLC plate under UV light (254 nm).[5][6] For further visualization, especially for impurities that may not be UV active, you can use chemical stains. An iodine chamber is a good general stain for many organic compounds.[6] A potassium permanganate stain can also be effective as it reacts with any oxidizable functional groups.[7]

Q3: What is the recommended storage condition for this compound?

  • A3: It is recommended to store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[8] Some suppliers recommend storage under an inert gas (nitrogen or argon) at 2-8°C.[3]

Q4: My purified this compound is a yellow to brown solid. Is this normal?

  • A4: Yes, the appearance of this compound is typically described as a yellow to brown crystalline powder or needles.[3][9] The color intensity can vary depending on the purity. A highly pure sample is often a bright yellow solid.

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling.

  • Saturation: Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or in a desiccator over a drying agent.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). The ideal system should give the product an Rf value of approximately 0.2-0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent mixture. Ensure there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[10]

  • Elution: Begin eluting with the determined solvent system, collecting fractions in test tubes or vials.

  • Gradient Elution (Optional): If necessary, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent to elute the product and any more polar impurities.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Decision Workflow

Start Crude Product TLC_Analysis Perform TLC Analysis Start->TLC_Analysis Purity_Check Assess Purity by TLC (Single major spot?) TLC_Analysis->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Yes Column_Chromatography Column Chromatography Purity_Check->Column_Chromatography No (Multiple spots) Final_Purity_Check Final Purity Check (TLC, mp, etc.) Recrystallization->Final_Purity_Check Column_Chromatography->Final_Purity_Check Pure_Product Pure Product Final_Purity_Check->Pure_Product

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-4,5-dimethoxy-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success.

Part 1: Synthesis and Purification – Troubleshooting & FAQs

The most prevalent and direct route to this compound is the electrophilic aromatic nitration of 4-bromoveratrole. While straightforward in principle, this reaction requires careful control to ensure high yield and purity.

FAQ: What is the fundamental chemistry behind the synthesis of this compound?

The synthesis is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1] The starting material, 4-bromoveratrole, possesses three substituents on the benzene ring: a bromine atom and two methoxy groups (-OCH₃). The powerful electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

The regiochemical outcome is dictated by the directing effects of the existing substituents. The two methoxy groups are strongly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions relative to themselves. The bromine atom is a deactivating but ortho-, para- director.[1][2] The combined influence of these groups strongly favors the substitution at the C2 position, which is ortho to one methoxy group and meta to the bromine, leading to the desired product.

G cluster_0 Directing Effects on 4-Bromoveratrole Start 4-Bromoveratrole Methoxy1 C4-OCH3 (Activating, Ortho/Para Director) Start->Methoxy1 Methoxy2 C5-OCH3 (Activating, Ortho/Para Director) Start->Methoxy2 Bromo C1-Br (Deactivating, Ortho/Para Director) Start->Bromo Nitration Nitration (HNO3/H2SO4) Methoxy1->Nitration Methoxy2->Nitration Bromo->Nitration Outcome Favored Position for NO2+ Nitration->Outcome Synergistic Direction Product This compound Outcome->Product Forms C-NO2 bond at C2 position

Caption: Logical workflow of regioselectivity in the nitration of 4-bromoveratrole.

Troubleshooting Guide: Synthesis

Question: My nitration of 4-bromoveratrole results in a low yield and a dark, oily crude product instead of a solid. What are the critical parameters to optimize?

This is a common issue stemming from inadequate control over the reaction's exothermic nature. Here’s how to troubleshoot:

  • Temperature Control is Paramount: The nitration of activated rings is highly exothermic. A runaway reaction leads to the formation of undesired byproducts and decomposition, resulting in the dark, intractable mixture you're observing.

    • Causality: Elevated temperatures promote side reactions, including di-nitration and oxidative degradation of the electron-rich aromatic ring.

    • Solution: Maintain a strict temperature protocol. The reaction should be performed in an ice bath (0-5 °C) with slow, dropwise addition of the nitrating agent. Monitor the internal temperature closely with a thermometer.

  • Choice and Stoichiometry of Nitrating Agent: The classic HNO₃/H₂SO₄ mixture is highly effective but aggressive.

    • Causality: An excessive amount of the nitrating agent or a very high concentration of sulfuric acid can increase the rate of side reactions.

    • Solution: Use a modest excess of nitric acid (e.g., 1.1-1.2 equivalents). For a milder reaction, consider using nitric acid in acetic acid. This system generates the nitronium ion more slowly, offering better control.

  • Reaction Quenching: The way you stop the reaction is as important as how you run it.

    • Causality: Pouring the acidic reaction mixture directly into a large volume of water can cause a sudden temperature increase if not done carefully.

    • Solution: Quench the reaction by pouring it slowly, with vigorous stirring, onto a large amount of crushed ice.[1] This ensures the temperature remains low, precipitating your product cleanly while minimizing degradation.

Data Presentation: Recommended Nitration Conditions

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes side reactions and oxidative degradation.
Nitrating Agent Conc. HNO₃ (1.1 eq) in Conc. H₂SO₄Potent and efficient for complete conversion.
Alternative Agent Conc. HNO₃ in Glacial Acetic AcidMilder conditions, offering better control for sensitive substrates.
Addition Time 30-60 minutes (dropwise)Ensures effective heat dissipation and prevents thermal runaway.
Quenching Pour onto crushed icePromotes clean precipitation and prevents product decomposition.

Question: I'm observing multiple spots on my TLC plate after the reaction. How can I identify and minimize these impurities?

The primary impurities are typically regioisomers or over-nitrated products.

  • Regioisomers: While the C2 position is electronically favored, trace amounts of nitration at the C6 position can occur. These isomers often have very similar polarities, making them difficult to separate.

    • Causality: The directing effects are not absolute. A slight deviation from optimal temperature or reaction time can allow the less-favored isomer to form.

    • Minimization: Adhering strictly to low-temperature conditions (0-5 °C) enhances the kinetic preference for the C2 product.

  • Di-nitrated Products: The product itself is still an activated aromatic ring and can undergo a second nitration, although this is generally slow due to the deactivating effect of the newly added nitro group.

    • Causality: Using a large excess of the nitrating agent or allowing the reaction to proceed for too long or at an elevated temperature can lead to di-nitration.

    • Minimization: Use a controlled stoichiometry of the nitrating agent (≤ 1.2 equivalents) and monitor the reaction by TLC. Stop the reaction as soon as the starting material is consumed.

Troubleshooting Guide: Purification

Question: What is the most effective method for purifying the crude this compound?

A two-step approach of recrystallization followed by column chromatography if necessary is typically effective.

  • Recrystallization: This is the preferred method for removing the bulk of impurities.

    • Protocol:

      • Dissolve the crude solid in a minimum amount of hot solvent, such as 95% ethanol or isopropanol.[1]

      • If the solution is colored, you can add a small amount of activated charcoal and hot-filter the mixture.

      • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

      • Collect the crystals by suction filtration, washing with a small amount of ice-cold solvent.[1]

  • Silica Gel Chromatography: If recrystallization does not provide sufficient purity, column chromatography is necessary.

    • Protocol:

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective. The product is a bright yellow solid, which should be easily visible on the column.

Part 2: Optimizing Downstream Reactions

This compound is a valuable intermediate precisely because of the versatile reactivity of its functional groups.

FAQ: What are the key reactive sites on the molecule for further transformations?
  • The C-Br Bond: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[2]

  • The Nitro Group: The nitro group is a powerful electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr). It can also be readily reduced to an amine, opening up a vast array of subsequent chemistries.[2]

  • The Aromatic Ring: The electron-deficient nature of the ring, due to the nitro group, makes it susceptible to attack by strong nucleophiles.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

Question: My SNAr reaction with an amine nucleophile is sluggish, even at high temperatures. How can I drive it to completion?

While the ortho nitro group strongly activates the ring for SNAr, several factors can impede the reaction.

  • Mechanism & Activation: SNAr proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized negative intermediate (a Meisenheimer complex).[3] The stability of this complex is the key to a successful reaction. The nitro group at the ortho position provides powerful resonance stabilization, making this substrate highly reactive in principle.[4][5]

  • Base and Nucleophile Strength: The nucleophile must be strong enough to attack the electron-deficient ring.

    • Causality: For amine nucleophiles, the reaction rate is often dependent on the concentration of the deprotonated amine (the amide), which is a much stronger nucleophile. For alcohols, the alkoxide is required.

    • Solution: Use a strong, non-nucleophilic base to deprotonate the nucleophile in situ. For amines, a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be effective. For alcohols, NaH is standard. Ensure the reaction is performed under anhydrous conditions, as water will quench the base.

  • Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate.

    • Causality: Protic solvents (like ethanol or water) can solvate and deactivate the nucleophile.

    • Solution: Use a polar aprotic solvent such as DMSO, DMF, or NMP.[6] These solvents are excellent at solvating cations, leaving the anionic nucleophile "naked" and highly reactive. They also help stabilize the charged Meisenheimer complex.

Data Presentation: General Protocol for SNAr Reactions

ParameterRecommended ConditionRationale
Nucleophile Amine, Thiol, AlcoholMust be a sufficiently strong nucleophile.
Base NaH, K₂CO₃, KOtBuTo generate a more potent anionic nucleophile.
Solvent DMSO, DMF, NMPPolar aprotic solvent to enhance nucleophilicity and stabilize intermediates.[6]
Temperature 80-150 °CThermal energy is often required to overcome the activation barrier.
Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Question: My Suzuki coupling reaction is failing, with mainly starting material recovered or homocoupling of the boronic acid. What are the most critical parameters to check?

Palladium-catalyzed reactions are notoriously sensitive to reaction conditions. Failure often points to catalyst deactivation or suboptimal parameter choice.

  • Catalyst System (Palladium Source + Ligand): The combination of the palladium precursor and the ligand is crucial for an efficient catalytic cycle.

    • Causality: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. An inappropriate ligand can lead to an inactive catalyst.

    • Solution: For Suzuki couplings, a common starting point is Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃.[7] For Buchwald-Hartwig aminations, bulkier, electron-rich phosphine ligands like XPhos or RuPhos are often required to promote the reductive elimination step.[8]

  • Base Selection: The base is not just a spectator; it is a critical component of the catalytic cycle.

    • Causality: In Suzuki coupling, the base activates the organoboron species to facilitate transmetalation.[7] In Buchwald-Hartwig amination, it deprotonates the amine.

    • Solution: For Suzuki, aqueous K₂CO₃ or Cs₂CO₃ are effective. For Buchwald-Hartwig, stronger, non-aqueous bases like NaOtBu or K₃PO₄ are typically used.[8][9] The choice of base must be compatible with other functional groups in the molecule.

  • Atmosphere and Solvent Purity: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II).

    • Causality: The catalytic cycle relies on the Pd(0)/Pd(II) redox couple.[9][10] Oxygen disrupts this by forming palladium oxides.

    • Solution: Ensure the solvent (e.g., toluene, dioxane, or DMF) is thoroughly degassed before use (e.g., by sparging with argon or nitrogen for 30 minutes). The reaction should be set up and run under a strictly inert atmosphere (N₂ or Ar).

G Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L2) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R(L2) Transmetal->PdII_Aryl_R Boronate R-B(OR)2 (Activated by Base) Boronate->Transmetal RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R (Product) RedElim->Product ArBr Ar-Br (Substrate) ArBr->OxAdd

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: Nitro Group Reduction

Question: I need to reduce the nitro group to an amine. Which method offers the best yield while preserving the C-Br bond?

The choice of reducing agent is critical to avoid an undesired side reaction: hydrodebromination.

  • Catalytic Hydrogenation (H₂/Catalyst): This is often the cleanest method.

    • Protocol: Using a catalyst like Palladium on Carbon (Pd/C) with hydrogen gas (from a balloon or a Parr shaker) in a solvent like ethanol or ethyl acetate.

    • Potential Issue: Over-reduction or prolonged reaction times, especially with a high catalyst loading or pressure, can lead to the cleavage of the C-Br bond.

    • Solution: Use a less active catalyst if debromination is a problem (e.g., PtO₂). Monitor the reaction carefully by TLC and stop it immediately upon consumption of the starting material.

  • Metal/Acid Reduction: A classic and robust method.

    • Protocol: Using tin(II) chloride (SnCl₂) in concentrated HCl, or iron powder (Fe) in acetic acid or HCl.

    • Advantages: These conditions are highly effective and generally do not affect the aryl bromide.

    • Disadvantages: The workup can be cumbersome. Reactions with tin require careful removal of tin salts, often by basifying the solution to precipitate tin hydroxides.

Data Presentation: Comparison of Nitro Reduction Methods

MethodReagentsProsCons
Catalytic Hydrogenation H₂, Pd/C or PtO₂Clean reaction, easy workup (filtration).Potential for hydrodebromination. Requires specialized equipment.
Metal Chloride SnCl₂ • 2H₂O, HCl/EtOHHigh yield, C-Br bond is stable.Workup can be difficult due to tin salt removal.
Metal/Acid Fe, NH₄Cl or HCl/EtOHInexpensive, effective, C-Br bond is stable.Requires filtration of fine iron powder; can be slow.

Part 3: General Storage and Handling

FAQ: How should this compound be stored?

To ensure the long-term integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11][12] Keep it away from strong oxidizing agents and bases.

FAQ: What are the primary safety considerations when handling this compound?

This compound is classified as an irritant.[13] Always handle it in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under Suzuki reaction conditions.... Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • StackExchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4,5-dimethyl-2-nitrobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitration approach to 4-bromo-2-nitrotoluene (12). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of catalytic nitration reaction conditions in the PhBr with NO2-O2-Ac2O system. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Bromo-4, 5-dimethoxy-2-nitrobenzene, min 97%. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Bromo-4-chloro-2,5-dimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Para-selective nitration of bromobenzene catalyzed by Hβ zeolite with NO2 and its theoretical studies. Retrieved from [Link]

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Technical Support Center: Photolabile Deprotection of 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Bromo-4,5-dimethoxy-2-nitrobenzene, a key photolabile protecting group (PPG), often referred to as a "caged" compound, utilized in advanced research and drug development. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the success of your light-mediated deprotection experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the photolysis of substrates protected with the 1-Bromo-4,5-dimethoxy-2-nitrobenzyl group.

Question: My deprotection reaction is incomplete or shows a very low yield. What are the primary causes and how can I fix this?

Answer:

Incomplete cleavage is the most common issue and typically points to a problem with one of the core photochemical parameters. Let's break down the potential culprits, starting with the most likely.

1. Issues with the Light Source and Wavelength: The most critical factor is the energy being delivered to your sample. The 1-Bromo-4,5-dimethoxy-2-nitrobenzyl chromophore is specifically engineered with dimethoxy groups to absorb light at longer, less-damaging wavelengths compared to the parent o-nitrobenzyl group.[1][2][3]

  • Incorrect Wavelength: This protecting group has an optimal absorption range of approximately 350-420 nm.[1][2] Using a light source outside this range (e.g., a 254 nm germicidal lamp) will result in poor absorption and inefficient cleavage. Conversely, excessively long wavelengths will not have sufficient energy to initiate the reaction.

  • Insufficient Photon Flux (Light Intensity): The reaction rate is directly proportional to the number of photons absorbed by the sample. If your lamp is old, underpowered, or positioned too far from the sample, the reaction will be slow or stall. Ensure your lamp is functioning correctly and consider moving it closer to the reaction vessel.[4] For consistency, always maintain a fixed distance between the light source and the sample.[4]

  • Inner Filter Effect: At high concentrations, the photoproduct, 2-nitroso-4,5-dimethoxybenzaldehyde, can absorb the same wavelengths of light as your starting material.[5][6] This byproduct essentially "shades" the unreacted molecules, preventing them from receiving photons and halting the reaction. If you suspect this is happening (e.g., the solution develops a strong color), try diluting your sample.

2. Suboptimal Reaction Conditions:

  • Solvent Choice: The solvent must be transparent in the 350-420 nm range. Solvents like benzene or acetone can absorb UV light and interfere with the reaction. Choose solvents such as methanol, ethanol, acetonitrile, or buffered aqueous solutions that are optically clear at the irradiation wavelength.[7]

  • Oxygen Content: While not always necessary, degassing the solvent by bubbling with nitrogen or argon before irradiation can prevent side reactions with excited-state intermediates, improving the overall yield.

  • Temperature Control: High-power lamps (e.g., Mercury arc lamps) generate significant heat. This can potentially degrade sensitive substrates or products. If you are using a powerful light source, consider using a cooling system or a water-jacketed reaction vessel to maintain a constant temperature.[4]

Logical Troubleshooting Workflow:

To systematically diagnose the issue, follow this workflow.

G start Problem: Incomplete Deprotection check_wavelength Is the light source wavelength correct (350-420 nm)? start->check_wavelength check_intensity Is the light intensity sufficient? (Lamp age, power, distance) check_wavelength->check_intensity Yes solution_wavelength Solution: Use a filtered lamp or LED source in the 350-420 nm range. check_wavelength->solution_wavelength No check_concentration Is the substrate concentration too high (>1 mM)? check_intensity->check_concentration Yes solution_intensity Solution: Increase irradiation time, move lamp closer, or replace bulb. check_intensity->solution_intensity No check_solvent Is the solvent transparent at the irradiation wavelength? check_concentration->check_solvent No solution_concentration Solution: Dilute the reaction mixture. check_concentration->solution_concentration Yes solution_solvent Solution: Switch to a non-absorbing solvent (e.g., MeCN, MeOH, Buffer). check_solvent->solution_solvent No end_node If all conditions are optimal, consider substrate stability or side reactions. check_solvent->end_node Yes

Caption: Troubleshooting workflow for incomplete photodeprotection.

Question: I am observing unexpected byproducts or a colored solution. What is happening?

Answer:

The primary byproduct of the deprotection is 2-nitroso-4,5-dimethoxybenzaldehyde.[5][6] This species itself can absorb light and is reactive.

  • Formation of Azo Compounds: The nitroso byproduct can react with amines present in the solution or undergo further photochemical reactions to form colored azo compounds, which may complicate purification.

  • Imine Formation: If the released substrate is a primary amine, it can potentially react with the aldehyde group of the nitroso byproduct to form an imine.[5]

  • Secondary Photochemistry: Prolonged irradiation, especially with high-intensity light, can sometimes lead to the degradation of the desired product or the nitroso byproduct, generating a complex mixture.

Mitigation Strategies:

  • Limit Irradiation Time: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC) and stop the irradiation as soon as the starting material is consumed to minimize secondary reactions.

  • Include a Scavenger: In some cases, adding a mild nucleophile that can react with the aldehyde byproduct without affecting your desired product can be beneficial. This is highly substrate-dependent and requires careful consideration.

  • Optimize pH: The stability of the aci-nitro intermediate and the rate of product release can be pH-dependent.[5] If working in aqueous solutions, ensure your buffer is optimal for your substrate's stability.

Frequently Asked Questions (FAQs)

Question: What is the photochemical mechanism for the deprotection of 1-Bromo-4,5-dimethoxy-2-nitrobenzyl protected compounds?

Answer:

The deprotection proceeds through a well-established intramolecular photoreaction, often classified as a Norrish Type II reaction.[5] The key steps are:

  • Photoexcitation: The nitrobenzyl group absorbs a photon (hν), promoting the nitro group to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to your substrate).

  • Formation of an aci-Nitro Intermediate: This hydrogen transfer results in the formation of a transient, quinonoid-like species known as an aci-nitro intermediate.[8]

  • Rearrangement and Release: The aci-nitro intermediate is unstable and rapidly rearranges through a cyclic intermediate, leading to the cleavage of the bond to your substrate.

  • Product Formation: This final step releases the deprotected substrate (e.g., an alcohol, amine, or carboxylate) and generates 2-nitroso-4,5-dimethoxybenzaldehyde as the byproduct.[2][6]

G A Protected Substrate (Nitrobenzyl derivative) B Excited State A->B 1. Absorption of light (hν) C aci-Nitro Intermediate B->C 2. H-atom abstraction D Released Substrate + Nitrosobenzaldehyde C->D 3. Rearrangement & Cleavage

Caption: Simplified mechanism of 2-nitrobenzyl photodeprotection.

Question: What type of light source and experimental setup do you recommend?

Answer:

The choice of light source depends on your specific application, scale, and budget.

Light SourceAdvantagesDisadvantagesBest For
Filtered Mercury Arc Lamp High power, broad spectrum allows for filtering.Generates significant heat, requires cooling, ozone production.Large-scale reactions, bulk material deprotection.
UV LEDs Narrow emission spectrum (no filter needed), low heat, long lifetime.Lower power than arc lamps, fixed wavelength.Small-scale synthesis, microfluidics, high-precision applications.
Laser Highly focused, monochromatic, precise spatial control.Expensive, requires specialized optics and safety measures.Two-photon uncaging, single-cell studies, lithography.

Basic Experimental Setup:

  • Reaction Vessel: Use a vessel made of quartz or borosilicate glass that is transparent to UV-A light.[4]

  • Stirring: Ensure the solution is well-mixed during irradiation using a magnetic stir bar to achieve uniform illumination.[4]

  • Temperature Control: For high-power sources, use a fan, a water bath, or a jacketed vessel to dissipate heat.[4]

  • Wavelength Selection: If using a broad-spectrum source like a mercury lamp, use a band-pass filter (e.g., 365 nm) to isolate the desired wavelength and prevent unwanted photochemistry.[4]

Question: How do the 4,5-dimethoxy groups and the 1-bromo substituent influence the reaction?

Answer:

  • 4,5-Dimethoxy Groups: These are strong electron-donating groups. Their primary role is to extend the π-conjugation of the aromatic system, which causes a bathochromic (red) shift in the molecule's absorption maximum.[2] This is highly advantageous as it allows the use of longer wavelength light (350-420 nm), which is less likely to damage sensitive biological molecules like DNA and proteins compared to shorter wavelength UV light (<300 nm).[1][3]

  • 1-Bromo Substituent: The heavy bromine atom can potentially influence the rate of intersystem crossing (from the excited singlet state to the triplet state), which can affect the overall quantum yield of the reaction. However, its primary role in many synthetic schemes is to serve as a handle for further chemical modification of the protecting group itself or the resulting byproduct.

Standard Experimental Protocol

This protocol provides a general guideline for a small-scale photodeprotection experiment.

Materials:

  • Substrate protected with 1-Bromo-4,5-dimethoxy-2-nitrobenzyl group.

  • Photolysis-grade solvent (e.g., acetonitrile, methanol, or a suitable buffer).

  • Quartz or borosilicate reaction vessel (e.g., cuvette, test tube, or flask).

  • UV light source with emission in the 350-420 nm range (e.g., 365 nm LED or filtered mercury lamp).

  • Magnetic stirrer and stir bar.

  • Analytical instrument for monitoring (HPLC or TLC).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the protected compound in the chosen solvent. A typical starting concentration is between 0.1-1.0 mM to minimize the inner filter effect.[9] If necessary, degas the solution by bubbling with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Setup: Place the reaction vessel at a fixed distance from the light source. If using a high-power lamp, ensure a cooling system is in place. Add a stir bar and begin stirring to ensure homogeneity.[4]

  • Irradiation: Turn on the light source to begin the photolysis.

  • Monitoring: At regular intervals (e.g., every 5-10 minutes), take a small aliquot of the reaction mixture and analyze it by HPLC or TLC to monitor the disappearance of the starting material and the appearance of the product.

  • Completion: Continue irradiation until the starting material is no longer detected. Avoid excessive irradiation to prevent the degradation of the product.

  • Work-up: Once the reaction is complete, the solvent can be removed in vacuo. The crude product can then be purified, typically by flash chromatography or preparative HPLC, to remove the 2-nitroso-4,5-dimethoxybenzaldehyde byproduct.

References

  • Blanc, A.; Bochet, C. G. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Photolabile protecting group. [Link]

  • Görner, H. Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. ResearchGate. [Link]

  • ACS Publications. Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry. [Link]

  • Warther, D.; et al. Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]

  • Kalyan, K.; et al. Development of photolabile protecting groups and their application to the optochemical control of cell signaling. ResearchGate. [Link]

  • Schwörer, M.; Wirz, J. Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of theaci-Nitro Tautomer. ResearchGate. [Link]

  • Lippa, B.; et al. Reevaluation of the 2-Nitrobenzyl Protecting Group for Nitrogen Containing Compounds: An Application of Flow Photochemistry. ResearchGate. [Link]

  • Thimpa, N.; et al. Photochemical deprotection of optically sensitive nitrobenzyl group. ResearchGate. [Link]

  • Blanc, A.; Bochet, C. G. Wavelength-controlled orthogonal photolysis of protecting groups. Semantic Scholar. [Link]

  • Cummins, T. R.; et al. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Klán, P.; et al. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Kaila, V. R. I.; et al. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. National Institutes of Health. [Link]

  • Schirmer, E.; et al. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]

  • Li, Z.; et al. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. National Institutes of Health. [Link]

  • Khan, I. A.; et al. Solvent Effect on the Photolysis of Riboflavin. National Institutes of Health. [Link]

Sources

Technical Support Center: Optimizing Reactions with 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-Bromo-4,5-dimethoxy-2-nitrobenzene. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you improve the yield and efficiency of your chemical reactions involving this versatile reagent. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the specific challenges you may encounter.

Understanding the Reactivity of this compound

This compound is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of its substituents: the bromine atom, a good leaving group in cross-coupling and nucleophilic aromatic substitution reactions; the electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack and can influence the regioselectivity of reactions; and the two electron-donating methoxy groups, which also affect the electronic properties and steric environment of the molecule.[1][2]

The presence of the nitro group ortho to the bromine atom significantly polarizes the carbon-bromine bond, making the ipso-carbon highly electrophilic and susceptible to attack by nucleophiles.[3] This electronic feature is a key determinant in the types of reactions for which this compound is a suitable substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound?

This compound is primarily used in three main classes of reactions:

  • Palladium-catalyzed cross-coupling reactions: This includes Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, where the C-Br bond is functionalized.[4][5][6]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring allows for the direct displacement of the bromide by strong nucleophiles like amines, alkoxides, and thiolates.[3][7]

  • Reduction of the nitro group: The nitro group can be selectively reduced to an amine, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals.[8][9]

Q2: I'm observing low to no yield in my Suzuki-Miyaura coupling. What are the likely causes?

Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to a few key factors:

  • Catalyst Inactivity: The palladium catalyst may have decomposed. This can be visually identified by the formation of a black precipitate (palladium black).[6]

  • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for this electron-deficient and sterically hindered substrate. More electron-rich and bulky ligands are often required.[10]

  • Base Strength: The choice and strength of the base are critical. An inappropriate base can lead to side reactions or incomplete reaction.[11]

  • Protodeboronation: The boronic acid coupling partner can undergo protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond, especially in the presence of water and a strong base.[10]

Q3: My Buchwald-Hartwig amination is sluggish. How can I improve the reaction rate?

For sluggish Buchwald-Hartwig aminations, consider the following:

  • Catalyst System: Switch to a more active catalyst system. Palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂ combined with bulky, electron-rich phosphine ligands such as XPhos or RuPhos are often more effective for electron-deficient aryl halides.[12]

  • Base: Stronger, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[12][13]

  • Temperature: Increasing the reaction temperature can often overcome the activation energy barrier. However, be mindful of potential catalyst decomposition at excessively high temperatures.[12]

Q4: Can I selectively reduce the nitro group without affecting the bromo substituent?

Yes, selective reduction of the nitro group is a common and feasible transformation. The choice of reducing agent is crucial to avoid dehalogenation.

  • Recommended Reagents: Mild reducing agents like tin(II) chloride (SnCl₂) or iron powder (Fe) in acidic media (e.g., acetic acid or ammonium chloride) are effective for this purpose.[9][14] Catalytic hydrogenation with Raney Nickel can also be used, as it is less prone to causing dehalogenation of aryl bromides compared to Palladium on carbon (Pd/C).[9][15]

  • Reagents to Avoid: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally not suitable for the reduction of aromatic nitro groups to anilines as they tend to form azo compounds.[9][14] While catalytic hydrogenation with Pd/C is a common method for nitro reduction, it carries a higher risk of debromination.[9]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and step-by-step solutions.

Problem 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions

dot graph TD { A[Low Yield in Cross-Coupling] --> B{Identify Reaction Type}; B --> C[Suzuki-Miyaura]; B --> D[Buchwald-Hartwig]; B --> E[Other Couplings]; C --> F{Check Catalyst System}; F --> G[Use Bulky Ligands e.g., SPhos, XPhos]; F --> H[Ensure Fresh Pd Source]; C --> I{Optimize Base}; I --> J[Try K₃PO₄ or Cs₂CO₃]; D --> K{Check Catalyst System}; K --> L[Use BrettPhos or RuPhos]; D --> M{Optimize Base}; M --> N[Use NaOtBu or LHMDS]; subgraph Legend direction LR subgraph Node_Colors direction LR Start[Start] Decision{Decision} Action[Action] end end

}

Troubleshooting workflow for low-yield cross-coupling reactions.

  • Evaluate the Catalyst System:

    • Rationale: The electron-withdrawing nitro group can deactivate the palladium catalyst, while the methoxy groups add steric bulk. Standard catalyst systems may not be robust enough.[10]

    • Protocol: For Suzuki-Miyaura reactions, switch to a catalyst system known for coupling challenging substrates. A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos, XPhos, or RuPhos is recommended.[10][12] For Buchwald-Hartwig aminations, ligands like BrettPhos have shown high activity.[13][16]

    • Experimental Protocol (General Suzuki Coupling):

      • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

      • Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

      • Evacuate and backfill the flask with inert gas three times.

      • Add degassed solvent (e.g., 1,4-dioxane/water or toluene).

      • Heat the reaction to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.[10]

  • Optimize the Base and Solvent:

    • Rationale: The base plays a crucial role in the transmetalation step and can influence side reactions. The solvent affects the solubility of reagents and the stability of the catalyst.

    • Recommendations: For Suzuki reactions, inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are commonly used.[10][11] For Buchwald-Hartwig aminations, stronger, non-nucleophilic bases like NaOtBu or LHMDS are necessary.[12] Solvents such as toluene, 1,4-dioxane, or THF are generally effective.[11][12] Ensure solvents are anhydrous and degassed to prevent catalyst deactivation and side reactions.[6]

Reaction TypeRecommended Catalyst SystemRecommended BaseTypical Solvents
Suzuki-Miyaura Pd(OAc)₂ / SPhos or XPhosK₃PO₄, Cs₂CO₃Toluene, 1,4-Dioxane/H₂O
Buchwald-Hartwig Pd₂(dba)₃ / BrettPhos or XPhosNaOtBu, LHMDSToluene, THF
Problem 2: Competing Side Reactions
  • Homocoupling of Boronic Acid (Suzuki-Miyaura):

    • Cause: This occurs when the boronic acid reacts with itself, often promoted by oxygen or high catalyst loading.[10]

    • Solution: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. Optimize the catalyst loading; sometimes, lower catalyst concentrations can disfavor homocoupling.

  • Hydrodehalogenation (Reduction of C-Br to C-H):

    • Cause: This side reaction can occur in the presence of a hydrogen source (e.g., water, alcohol) and a base, particularly if the reductive elimination step is slow.

    • Solution: Use anhydrous solvents and reagents. The choice of ligand can also influence the rate of reductive elimination versus side reactions.

  • Reduction of the Nitro Group:

    • Cause: Some phosphine ligands and other reagents in cross-coupling reactions can act as reducing agents for the nitro group, especially at elevated temperatures.

    • Solution: Monitor the reaction for the formation of the corresponding aniline derivative. If this is a significant issue, it may be necessary to screen different ligands or lower the reaction temperature.

Problem 3: Low Yield in Nucleophilic Aromatic Substitution (SNAr)

dot graph TD { A[Low Yield in SNAr] --> B{Check Nucleophile Strength}; B --> C[Is Nucleophile sufficiently strong?]; C -- Yes --> D{Optimize Reaction Conditions}; C -- No --> E[Use a stronger nucleophile or activation method]; D --> F[Increase Temperature]; D --> G[Use a polar aprotic solvent e.g., DMF, DMSO]; D --> H[Check for competing reactions]; subgraph Legend direction LR subgraph Node_Colors direction LR Start[Start] Decision{Decision} Action[Action] end end

}

Troubleshooting workflow for low-yield SNAr reactions.

  • Assess Nucleophile and Reaction Conditions:

    • Rationale: The rate of SNAr reactions is highly dependent on the nucleophilicity of the attacking species and the ability of the solvent to stabilize the charged intermediate (Meisenheimer complex).[3][17]

    • Recommendations: Use a strong nucleophile. For example, use an alkoxide (e.g., NaOMe) instead of an alcohol. Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the nucleophile salt, leaving the anion more reactive. Heating the reaction is also typically required.[3]

    • Experimental Protocol (General SNAr with an Amine):

      • In a round-bottom flask, dissolve this compound (1.0 equiv) in a polar aprotic solvent like DMF.

      • Add the amine nucleophile (1.1-2.0 equiv) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 2.0-3.0 equiv) if the amine is used as its salt.

      • Heat the mixture (e.g., to 80-120 °C) and monitor the reaction by TLC or LC-MS.

      • Upon completion, cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

References

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  • PubMed. (2021, July 20). Cross-Coupling Reactions of Nitroarenes. Retrieved January 4, 2026, from [Link]

  • Accounts of Chemical Research. (2021, July 7). Cross-Coupling Reactions of Nitroarenes. Retrieved January 4, 2026, from [Link]

  • Journal of the American Chemical Society. (2026, January 2). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved January 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under.... Retrieved January 4, 2026, from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved January 4, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 4, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved January 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 4, 2026, from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved January 4, 2026, from [Link]

  • NIH. (n.d.). Photoredox-Driven Three-Component Coupling of Aryl Halides, Olefins, and O2. Retrieved January 4, 2026, from [Link]

  • NIH. (n.d.). 4-Methoxy-N-(4-nitrobenzyl)aniline. Retrieved January 4, 2026, from [Link]

  • PubMed. (2017, October 16). Buchwald-Hartwig Amination of Nitroarenes. Retrieved January 4, 2026, from [Link]

  • NIH. (n.d.). Ni-Catalyzed Asymmetric Reductive Arylation of α-Substituted Imides. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2025, October 17). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2021, January 21). Cross‐Coupling Reactions of Aryl Halides with Primary and Secondary Aliphatic Alcohols Catalyzed by an O,N,N‐Coordinated Nickel Complex. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved January 4, 2026, from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Retrieved January 4, 2026, from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). N-(4,5-dimethoxy-2-nitrobenzyl)aniline. Retrieved January 4, 2026, from [Link]

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved January 4, 2026, from [Link]

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  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved January 4, 2026, from [Link]

  • NIH. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 4, 2026, from [Link]

  • YouTube. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved January 4, 2026, from [Link]

  • PubChem. (n.d.). 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene. Retrieved January 4, 2026, from [Link]

Sources

Technical Support Center: A Researcher's Guide to the Column Chromatography Purification of 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the purification of 1-Bromo-4,5-dimethoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth protocols, troubleshooting advice, and answers to frequently encountered challenges during the column chromatography purification of this important synthetic intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent reactions. Column chromatography is the most common and effective method for its purification. This guide provides a comprehensive resource to help you achieve high purity of your target compound efficiently and safely.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the purification of moderately polar nitroaromatic compounds like this compound, silica gel (230-400 mesh) is the standard and highly recommended stationary phase.[1] Its slightly acidic nature is generally well-tolerated by this class of compounds. However, if you observe degradation of your compound on the TLC plate, consider using deactivated silica gel or neutral alumina as an alternative.

Q2: How do I select the optimal mobile phase (eluent) for the separation?

A2: The key to a successful separation is choosing a mobile phase that provides good resolution between your target compound and any impurities. A mixture of a non-polar solvent and a polar solvent is typically used. For this compound, a good starting point is a mixture of ethyl acetate and hexanes .[1]

To determine the ideal ratio, you should first run a Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that gives your product an Rf value between 0.2 and 0.4 . This range generally ensures that the compound does not elute too quickly (poor separation) or too slowly (band broadening and excessive solvent use).

Q3: How much silica gel should I use for my column?

A3: A general guideline is to use a silica gel to crude sample weight ratio of 30:1 to 50:1 . For difficult separations with closely eluting impurities, a higher ratio (e.g., 100:1) may be necessary.

Q4: How can I visualize the compound on a TLC plate?

A4: this compound is a UV-active compound due to its aromatic and nitro functionalities. Therefore, the primary and non-destructive method for visualization is using a UV lamp at 254 nm .[2][3] The compound will appear as a dark spot on a fluorescent green background.

For a more sensitive or alternative visualization, you can use a potassium permanganate (KMnO4) stain . This oxidizing agent will react with many organic compounds, appearing as yellow or brown spots on a purple background.[4]

Q5: Is this compound stable on silica gel?

A5: Generally, nitroaromatic compounds are stable on silica gel. However, prolonged exposure can sometimes lead to degradation, especially if the silica gel is highly acidic or if the compound is sensitive.[5] It is always a good practice to perform a quick stability test by spotting your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots have appeared.

Experimental Protocol: Step-by-Step Guide to Purification

This protocol outlines the purification of this compound using flash column chromatography.

Materials and Reagents
  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Glass column with stopcock

  • Sand (washed)

  • Cotton or glass wool

  • TLC plates (silica gel coated with F254 indicator)

  • Developing chamber

  • UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure

1. TLC Analysis and Mobile Phase Optimization:

  • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • On a TLC plate, spot the crude mixture and run several trials with different ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 15%, 20%).
  • Identify the solvent system that gives your target compound an Rf of approximately 0.2-0.4 and good separation from impurities.

2. Column Packing (Wet Slurry Method):

  • Insert a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand (about 0.5 cm).
  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Carefully pour the slurry into the column, avoiding the formation of air bubbles.
  • Gently tap the column to ensure even packing.
  • Add another thin layer of sand on top of the packed silica gel.
  • Drain the excess solvent until the solvent level is just at the top of the sand.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility.
  • Carefully apply the sample solution to the top of the silica gel using a pipette.
  • Allow the sample to fully absorb into the silica gel.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Begin collecting fractions in test tubes.
  • Monitor the elution process by periodically checking the fractions with TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
Recommended Parameters
ParameterRecommended Value/Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Starting Point) 10-20% Ethyl Acetate in Hexanes
Optimal Rf on TLC 0.2 - 0.4
Sample to Silica Ratio (by weight) 1:30 to 1:50
Visualization UV light (254 nm)

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound.

Diagram: Troubleshooting Logic

troubleshooting_flowchart start Problem Encountered p1 Poor Separation of Spots start->p1 p2 Compound Not Eluting start->p2 p3 Compound Decomposing on Column start->p3 p4 Streaking of Spots on TLC start->p4 c1_1 Mobile phase too polar p1->c1_1 c1_2 Column overloaded p1->c1_2 c1_3 Improper column packing p1->c1_3 c2_1 Mobile phase not polar enough p2->c2_1 c2_2 Compound has very low solubility p2->c2_2 c3_1 Compound is sensitive to acidic silica gel p3->c3_1 c3_2 Prolonged contact time with silica p3->c3_2 c4_1 Sample is too concentrated p4->c4_1 c4_2 Insoluble impurities present p4->c4_2 s1_1 Decrease mobile phase polarity (lower % of ethyl acetate) c1_1->s1_1 s1_2 Reduce sample load c1_2->s1_2 s1_3 Repack column carefully c1_3->s1_3 s2_1 Increase mobile phase polarity (higher % of ethyl acetate) c2_1->s2_1 s2_2 Try a different solvent system (e.g., dichloromethane/hexanes) c2_2->s2_2 s3_1 Use deactivated silica gel or neutral alumina c3_1->s3_1 s3_2 Run the column faster (flash chromatography) c3_2->s3_2 s4_1 Dilute the sample before spotting on TLC c4_1->s4_1 s4_2 Filter the crude sample solution before loading c4_2->s4_2

Caption: Troubleshooting workflow for column chromatography.

Problem 1: Poor Separation of Your Product from an Impurity

  • Probable Cause: The primary impurity in the synthesis of this compound from 4-Bromoveratrole is often the regioisomer, 1-Bromo-2,3-dimethoxy-4-nitrobenzene. These isomers can have very similar polarities.

  • Solution:

    • Optimize the Mobile Phase: A slight adjustment in the polarity of your mobile phase can significantly improve separation. Try decreasing the percentage of ethyl acetate in hexanes in small increments (e.g., from 15% to 12%).

    • Use a Different Solvent System: Sometimes, a complete change in the solvent system can alter the selectivity. Consider trying a mixture of dichloromethane and hexanes.

    • Increase the Column Length or Decrease the Diameter: A longer and narrower column provides more surface area for interaction and can improve the separation of closely eluting compounds.

Problem 2: The Compound is Not Moving from the Origin on the TLC Plate

  • Probable Cause: The mobile phase is not polar enough to move your compound up the stationary phase.

  • Solution:

    • Increase the Polarity of the Mobile Phase: Gradually increase the percentage of ethyl acetate in your mobile phase.

    • Add a More Polar Solvent: If increasing the ethyl acetate concentration is not effective, you can try adding a small amount (1-2%) of methanol to your eluent system.

Problem 3: The Compound Appears to be Decomposing on the Column

  • Probable Cause: As mentioned, some nitroaromatic compounds can be sensitive to the acidic nature of silica gel.[5]

  • Solution:

    • Deactivate the Silica Gel: You can neutralize the silica gel by adding 1% triethylamine to your mobile phase. Be aware that this will likely change the Rf values, so you will need to re-optimize your mobile phase using TLC with the added triethylamine.

    • Use an Alternative Stationary Phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.

Safety and Handling

This compound and its related reagents should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) for this compound.

References

  • BenchChem Technical Support. (2025).
  • Labster. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Patents Google. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Bromo-4,5-dimethoxy-2-nitrobenzene and its structural analogs. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the critical purification step of recrystallization. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental success.

Core Principles of Recrystallization

Recrystallization is a powerful purification technique for solids based on differential solubility. The fundamental principle is that the solubility of most solids increases with temperature.[1][2] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but have a high solubility at or near its boiling point.[3][4] Impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or insoluble in the hot solvent, allowing for their removal via hot filtration.[3]

For compounds like this compound, which possess a combination of functional groups (bromo, methoxy, nitro) on an aromatic ring, selecting the right solvent and optimizing the procedure is paramount.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best starting solvent for the recrystallization of this compound?

A1: For aromatic compounds with moderate polarity like this compound, alcohols such as ethanol or methanol are excellent starting points.[5] These solvents often provide the desired solubility gradient—good solubility when hot and poor solubility when cold.

A literature procedure for a structurally similar compound, 4,5-dibromo-1,2-dimethoxybenzene, successfully utilizes ethanol for recrystallization.[6] This suggests that ethanol is a highly viable solvent for the title compound.

Solvent Screening Protocol: If you are unsure, a small-scale solvent screen is highly recommended.

  • Place a small amount of your crude product (20-30 mg) into several test tubes.

  • Add a few drops of a different solvent to each tube at room temperature. Observe the solubility.

  • If the compound does not dissolve at room temperature, gently heat the test tube.

  • The ideal solvent will dissolve the compound when hot but show crystal formation upon cooling to room temperature and then in an ice bath.[4]

Solvent ClassExamplesSuitability for Brominated Nitroaromatics
Alcohols Ethanol, MethanolOften a good first choice due to polarity match.
Aromatic TolueneCan be effective, especially for less polar impurities.[7]
Esters Ethyl AcetateA versatile solvent, can be used alone or in a mixed system.
Ketones AcetoneGood dissolving power, may require an anti-solvent.[8]
Mixed Solvents Ethanol/Water, Toluene/HexaneUseful for fine-tuning solubility.[8][9]
Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?

A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[5] This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solute. Low-melting point solids are particularly prone to this issue.

Causality and Solutions:

  • High Solute Concentration: The solution is too concentrated, causing the compound to come out of solution at a high temperature.

    • Solution: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it. Then, allow it to cool more slowly.[9]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.

    • Solution: Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[4]

  • Inappropriate Solvent: The solvent may be too "good," meaning the compound is still too soluble even at lower temperatures.

    • Solution: Consider a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., ethanol) and then slowly add a "poor" solvent (an anti-solvent like water or hexane) until the solution becomes slightly cloudy (turbid). Reheat to clarify and then cool slowly.[8][9]

Q3: The yield of my recrystallized product is very low. What are the common causes and how can I improve it?

A3: A low yield is a frequent issue in recrystallization and can often be traced back to several key procedural steps.

Troubleshooting Low Yield:

  • Excess Solvent: Using too much hot solvent to dissolve the crude product is the most common reason for low recovery.[9] The compound will remain in the mother liquor even after cooling.

    • Optimization: Add the hot solvent in small portions, with stirring and heating, until the solid just dissolves.[3][10] Avoid adding a large excess.

  • Premature Crystallization: The product crystallizes on the filter paper or in the funnel during hot filtration.

    • Optimization: Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the hot solution.[9][11]

  • Insufficient Cooling: Not allowing the solution to cool for a sufficient amount of time or to a low enough temperature will result in less product crystallizing out.

    • Optimization: After slow cooling to room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[1][4]

  • Inherent Solubility: Some product will always be lost due to its residual solubility in the cold solvent.

    • Optimization: While some loss is inevitable, choosing the right solvent minimizes this.[10] After filtration, you can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling, though this second crop may be less pure.[6]

Q4: My final product is still colored (e.g., yellow or brown). How can I remove colored impurities?

A4: Nitroaromatic compounds are often yellow, but darker or off-colored crystals can indicate the presence of impurities.

Decolorization Techniques:

  • Activated Charcoal: For colored, non-polar impurities, activated charcoal can be very effective.[9]

    • Protocol: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is often enough). Swirl or stir the hot mixture for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

    • Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.[9]

  • Oxidative Impurities: For compounds like phenols, discoloration can be due to oxidation.[9] While this compound is not a phenol, related impurities might be.

    • Solution: If oxidation is suspected, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can sometimes help prevent further discoloration.

  • Persistent Impurities: If the color persists, the impurity may have similar solubility properties to your product. In this case, another purification technique, such as column chromatography, may be necessary before recrystallization.[7]

Experimental Workflow & Visualization

A systematic approach is key to successful recrystallization. The following workflow diagram illustrates the decision-making process.

Recrystallization_Workflow General Recrystallization Workflow start Start with Crude Product dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve charcoal Add Activated Charcoal (if needed for color) dissolve->charcoal Colored Solution? hot_filter Hot Filtration (to remove insoluble impurities) dissolve->hot_filter Insoluble Material? charcoal->hot_filter cool Slow Cooling to Room Temp, then Ice Bath hot_filter->cool collect Collect Crystals by Vacuum Filtration cool->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: A flowchart of the standard recrystallization procedure.

Below is a troubleshooting guide to address common problems encountered during the process.

Troubleshooting_Diagram Recrystallization Troubleshooting Guide problem Problem Encountered oiling_out Compound 'Oils Out' problem->oiling_out low_yield Low Yield problem->low_yield no_crystals No Crystals Form problem->no_crystals colored_crystals Colored Crystals problem->colored_crystals sol_oiling_1 Add more hot solvent oiling_out->sol_oiling_1 sol_oiling_2 Cool more slowly oiling_out->sol_oiling_2 sol_oiling_3 Change solvent system oiling_out->sol_oiling_3 sol_yield_1 Use less solvent low_yield->sol_yield_1 sol_yield_2 Pre-heat funnel low_yield->sol_yield_2 sol_yield_3 Cool longer/colder low_yield->sol_yield_3 sol_nocrys_1 Too much solvent used no_crystals->sol_nocrys_1 sol_nocrys_2 Scratch inner wall of flask no_crystals->sol_nocrys_2 sol_nocrys_3 Add a seed crystal no_crystals->sol_nocrys_3 sol_color_1 Use activated charcoal colored_crystals->sol_color_1 sol_color_2 Re-recrystallize colored_crystals->sol_color_2 sol_color_3 Consider chromatography colored_crystals->sol_color_3

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • NOP (). Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ChemHelpASAP. recrystallization & purification of N-bromosuccinimide. YouTube. [Link]

  • The Organic Chemistry Tutor. Bromination part VIII - recrystallization continued. YouTube. [Link]

  • Reddit. r/Chempros: Recrystallization Issues. [Link]

  • Professor Dave Explains. Recrystallization. YouTube. [Link]

  • Vassar. Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • Organic Syntheses. m-NITROPHENOL. [Link]

  • Organic Syntheses. 2-amino-4-nitrophenol. [Link]

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Stability and degradation of 1-Bromo-4,5-dimethoxy-2-nitrobenzene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated support guide for this compound. This document provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this versatile reagent. Our goal is to empower you to anticipate challenges, diagnose issues, and optimize your reaction conditions for successful outcomes.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental properties and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] For optimal preservation, storage under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.[3] It is crucial to protect the compound from light, moisture, and incompatible materials such as strong bases and oxidizing agents.[4]

Q2: Is this compound sensitive to light?

A2: Yes. Nitroaromatic compounds, as a class, can be susceptible to photochemical degradation.[5][6] Prolonged exposure to UV light can lead to the formation of various photoproducts, potentially including nitrophenols, which can complicate your reactions and purification processes.[7][8] It is best practice to store the reagent in an amber vial or in a dark location and to shield your reaction vessel from direct light, especially during long reaction times.

Q3: How stable is the compound to air and moisture?

A3: The compound is generally stable in air for storage purposes. However, in a reaction setting, particularly at elevated temperatures and in the presence of a base, moisture can lead to hydrolysis, where the bromine atom is replaced by a hydroxyl group. While this process is typically slow, using anhydrous solvents and reagents is a critical precaution, especially in sensitive reactions like palladium-catalyzed cross-couplings.

Q4: What are the primary safety hazards associated with this reagent?

A4: this compound should be handled with care. It is classified as an irritant, causing skin and serious eye irritation.[4] Inhalation may also be harmful.[4] A significant, though less common, hazard is associated with aromatic nitro compounds in the presence of strong bases, which can lead to vigorous or even explosive reactions.[9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][10]

Troubleshooting Guide: Navigating Reaction Challenges

This guide is designed to help you diagnose and resolve specific issues that may arise during your experiments.

Q5: My Suzuki-Miyaura coupling reaction has a low yield, but my starting material is consumed. What are the likely side reactions?

A5: When the starting aryl bromide is consumed without efficient formation of the desired product, several degradation or side pathways should be considered:

  • Protodebromination: This is the replacement of the bromine atom with a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This is a common side reaction in Suzuki couplings, especially if the catalytic cycle is slow.[11]

  • Nitro Group Reduction: Palladium catalysts, particularly under certain conditions (e.g., with phosphine ligands and a hydrogen source), can reduce the nitro group to an aniline.[12][13] This aniline derivative would be a major byproduct and is often easily detectable by LC-MS.

  • Hydrolysis: If your reaction conditions are basic and contain water, nucleophilic aromatic substitution (SNAr) can occur, leading to the formation of 4,5-dimethoxy-2-nitrophenol.[14]

To diagnose the issue, analyze your crude reaction mixture by LC-MS and look for the mass of these potential byproducts.

Q6: My reaction is very sluggish, and a significant amount of starting material remains even after extended heating. Why is this happening?

A6: The reactivity of this compound in reactions like Suzuki or Buchwald-Hartwig amination is a balance of electronic effects. While the ortho-nitro group is strongly electron-withdrawing and activates the C-Br bond for oxidative addition to the palladium catalyst, the two methoxy groups are electron-donating.[11] These donating groups increase the electron density on the aromatic ring, making the oxidative addition step—often the rate-determining step in the catalytic cycle—more difficult and slower.[11][15]

Solution: To overcome this, consider switching to a more active catalytic system. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are specifically designed to accelerate the oxidative addition of electron-rich or sterically hindered aryl halides.[16][17]

Q7: The color of my reaction mixture turned dark brown or black. Is this a sign of degradation?

A7: Yes, a rapid change to a dark brown or black color, especially in a palladium-catalyzed reaction, often indicates the decomposition of the catalyst to form palladium black.[11] This is an inactive form of palladium and will shut down your catalytic cycle. Catalyst decomposition can be caused by:

  • High Temperatures: Running the reaction at too high a temperature can accelerate catalyst death.

  • Oxygen: Failure to properly degas the reaction mixture and maintain an inert atmosphere allows oxygen to oxidize and deactivate the Pd(0) catalyst.

  • Inadequate Ligand Protection: If the ligand concentration is too low or the ligand itself is unstable under the reaction conditions, it cannot effectively stabilize the palladium center.

Consider lowering the reaction temperature, ensuring thorough degassing of your solvent and reagents, and using a more stable and effective ligand.

Q8: I am attempting a nucleophilic aromatic substitution (SNAr) with a weak nucleophile and observing no reaction. How can I promote the substitution?

A8: While the nitro group activates the ring for SNAr, the methoxy groups are deactivating due to their electron-donating nature.[18] For an SNAr reaction to proceed efficiently, the stability of the intermediate Meisenheimer complex is crucial. The ortho-nitro group provides powerful resonance stabilization for this intermediate.[19][20] However, if your nucleophile is not sufficiently reactive, the activation energy for its attack may be too high.

Solutions:

  • Use a Stronger Nucleophile: If possible, deprotonate your nucleophile with a strong, non-nucleophilic base (e.g., NaH, KHMDS) before adding it to the substrate.[18]

  • Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier.

  • Switch to a Polar Aprotic Solvent: Solvents like DMSO or DMF are excellent for SNAr reactions as they solvate the cation of the nucleophile's salt but not the anion, making the nucleophile more reactive.[18]

Visualizing Degradation & Troubleshooting

Understanding the potential fates of your starting material is key. The following diagrams illustrate common degradation pathways and a logical workflow for troubleshooting.

cluster_degradation Degradation Pathways SM 1-Bromo-4,5-dimethoxy- 2-nitrobenzene Hydrolysis 4,5-Dimethoxy- 2-nitrophenol SM->Hydrolysis Strong Base / H2O (SNAr) Reduction 4-Bromo-2,3-dimethoxyaniline SM->Reduction Reducing Agents (e.g., H2/Pd, Zn, Fe) Protodebromination 1,2-Dimethoxy-3-nitrobenzene SM->Protodebromination Pd-Catalyst / H+ Source (e.g., H2O) EtherCleavage Bromo-hydroxy-methoxy- 2-nitrobenzene SM->EtherCleavage Harsh Acidic Conditions (e.g., HBr)

Caption: Common degradation pathways for this compound.

start Low Yield in Cross-Coupling Reaction sm_check Is Starting Material (SM) Consumed? start->sm_check side_products Analyze Crude by LC-MS for Side Products: - Protodebromination - Nitro Reduction - Hydrolysis sm_check->side_products Yes sluggish_rxn Reaction Sluggish? sm_check->sluggish_rxn No catalyst_check Optimize Reaction: - Use more active ligand (e.g., XPhos) - Increase temperature cautiously - Screen different bases/solvents sluggish_rxn->catalyst_check Yes catalyst_death Did reaction turn black? (Catalyst Decomposition) Review Setup: - Ensure thorough degassing - Check reagent purity - Lower temperature sluggish_rxn->catalyst_death No

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Summary of Stability Data

The following table provides a quick reference for the stability of this compound under various conditions.

ConditionStabilityPotential Degradation Products & Comments
Thermal Stress ModerateProne to decomposition at high temperatures. Nitroaromatic compounds can decompose exothermally.[21][22]
Photochemical (UV Light) LowSusceptible to degradation, forming a complex mixture of byproducts.[5][7] Reactions should be shielded from light.
Strong Acid (e.g., conc. HBr) Low to ModerateThe methoxy ether groups are susceptible to acid-catalyzed cleavage, yielding phenols.[23]
Strong Base (e.g., NaOH) LowHighly reactive. Can undergo SNAr to form the corresponding phenol.[14] Aromatic nitro compounds may react explosively with strong bases.[9]
Mild Base (e.g., K₂CO₃, Cs₂CO₃) HighGenerally stable, making these bases suitable for cross-coupling reactions.
Reducing Agents (e.g., H₂, Zn, Fe) LowThe nitro group is readily reduced to an amine, which is often a desired transformation but an unwanted side reaction in other contexts.[12][13]
Palladium Cross-Coupling ModerateGenerally stable, but susceptible to side reactions like protodebromination and nitro reduction depending on the specific conditions.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Objective: To synthesize a biaryl product while minimizing degradation of the starting material.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.0 equiv, finely ground and dried)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Water

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a 9:1 mixture of anhydrous dioxane and anhydrous water. Degas this solvent mixture by bubbling the inert gas through it for 20-30 minutes. Add the degassed solvent to the Schlenk flask via syringe to achieve a final concentration of ~0.1 M with respect to the aryl bromide.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring: The progress of the reaction should be monitored by TLC or LC-MS. Check for the consumption of the starting material and the formation of the product. Also, check for the mass corresponding to the protodebrominated byproduct. A typical reaction time is 6-18 hours.

  • Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black. Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl compound.

References

  • Chen, B. (1999). Photochemical degradation of nitroaromatic pollutants using UV-based advanced oxidation technologies. Nanyang Technological University. Available at: [Link][5]

  • Nieto, J., et al. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences. Available at: [Link][6]

  • Lu, M. C., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-93. Available at: [Link][7]

  • Lu, M. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. Available at: [Link][8]

  • Spain, J. C. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Available at: [Link][24]

  • Cardillo, P., & Girelli, A. (1983). Thermal stability of nitrobenzyl halogenides. Journal of Chemical & Engineering Data, 29(3), 348-350. Available at: [Link][21]

  • Novachem. 1-Bromo-4-nitrobenzene Safety Data Sheet. Available at: [Link][25]

  • Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available at: [Link][26]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link][12]

  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. Available at: [Link][22]

  • ResearchGate. Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with phenylboronic acid. Available at: [Link][27]

  • ResearchGate. Cross-coupling of 1,4-dibromo-2-nitrobenzene (1) carried out under Suzuki reaction conditions. Available at: [Link][28]

  • Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 201-207. Available at: [Link][29]

  • Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. Available at: [Link][20]

  • Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link][17]

  • Bowden, K., & Cook, R. S. (1971). Reactions in strongly basic solutions. Part II. Correlations of the rates of alkaline hydrolysis.... Journal of the Chemical Society B: Physical Organic, 1765-1770. Available at: [Link][14]

  • ACS Green Chemistry Institute. Nitro Reduction. ACS GCI Pharmaceutical Roundtable. Available at: [Link][13]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link][15]

  • Oakwood Chemical. 1-Bromo-4, 5-dimethoxy-2-nitrobenzene, min 97%. Available at: [Link][3]

Sources

Technical Support Center: Troubleshooting Byproducts in 1-Bromo-4,5-dimethoxy-2-nitrobenzene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals working with 1-Bromo-4,5-dimethoxy-2-nitrobenzene. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you identify, characterize, and mitigate the formation of unwanted byproducts in your reactions.

Introduction: The Challenge of Byproduct Formation

This compound is a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its reactivity, governed by the interplay of the electron-withdrawing nitro group and the electron-donating methoxy groups, makes it susceptible to various side reactions.[1][2] Understanding and controlling these side reactions is paramount to ensuring high yields of the desired product and simplifying purification processes. This guide is designed to equip you with the knowledge and practical steps to navigate these challenges effectively.

Troubleshooting Guide: From Unexpected Peaks to Low Yields

This section addresses specific issues you might encounter during your experiments, providing a systematic approach to diagnosing and resolving them.[3][4]

Scenario 1: An Unexpected Peak Appears in My HPLC/LC-MS Analysis.

The appearance of an unknown peak is a common issue that can arise from several sources, including impurities in starting materials, side reactions, or degradation of the product.[5]

Troubleshooting Workflow:

Caption: Workflow for identifying and mitigating an unknown byproduct.

Step-by-Step Protocol for Byproduct Identification:

  • Isolation: The first crucial step is to isolate the impurity for structural analysis.[6]

    • Preparative HPLC: If the byproduct is present in sufficient quantity, preparative high-performance liquid chromatography is an effective method for obtaining a pure sample.

    • Column Chromatography: For larger scale reactions, traditional column chromatography can be employed. The choice of stationary and mobile phases will depend on the polarity of the byproduct relative to your desired product.

  • Characterization: Once isolated, a combination of analytical techniques should be used for structural elucidation.[7][8]

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is often the first-line technique.[9] It provides the molecular weight of the byproduct, which is a critical piece of information for proposing a molecular formula.[5]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: NMR is the most powerful tool for determining the precise structure of an organic molecule.[10][11][12]

      • ¹H NMR: Provides information about the number and types of protons and their neighboring environments.

      • ¹³C NMR: Shows the number and types of carbon atoms.

      • 2D NMR (COSY, HSQC): These experiments help to establish the connectivity between protons and carbons, allowing you to piece together the molecular skeleton.[13]

Scenario 2: The Reaction Yield is Significantly Lower Than Expected.

Low yields can be a result of incomplete reaction, product degradation, or the formation of significant amounts of byproducts.[3]

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Rationale
Incomplete Reaction Monitor reaction progress by TLC or HPLC. Extend reaction time or increase temperature if necessary.The reaction may require more time or energy to reach completion.
Starting Material Impurity Analyze the purity of this compound by HPLC and NMR before use.Impurities in the starting material can lead to the formation of unexpected byproducts.
Reagent Decomposition Use freshly opened or purified reagents.Reagents can degrade over time, leading to lower reactivity and side reactions.
Product Loss During Workup Check all aqueous layers by TLC or LC-MS before discarding. Optimize extraction and purification methods.[14]The product may have some solubility in the aqueous phase or may be lost during chromatography.
Significant Byproduct Formation Follow the steps in Scenario 1 to identify the major byproduct and its formation mechanism.Understanding the side reaction is key to modifying conditions to disfavor it.[15]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding byproduct formation in reactions involving this compound.

Q1: What are the most common byproducts in nucleophilic aromatic substitution (SNA_r_) reactions of this compound?

In SNAr reactions, where a nucleophile displaces the bromide, several byproducts can form. The reaction proceeds via a Meisenheimer complex, and its stability is crucial for the reaction's success.[16][17]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1-Bromo-4,5-dimethoxy-2-nitrobenzene: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, the unambiguous structural elucidation of novel and intermediate compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering unparalleled insight into molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Bromo-4,5-dimethoxy-2-nitrobenzene, a substituted nitrobenzene derivative with potential applications in medicinal chemistry and materials science.

Given the limited availability of fully assigned experimental spectra for this specific compound in public databases, this guide employs a predictive approach grounded in established principles of NMR spectroscopy and a comparative analysis with structurally related molecules. We will dissect the anticipated spectral features, explain the underlying electronic effects of the substituents, and provide a framework for interpreting the NMR data of this and similar polysubstituted aromatic systems.

The Structural Landscape: Substituent Effects on the Aromatic System

The chemical shifts and coupling patterns in the NMR spectra of this compound are dictated by the interplay of the electronic effects of its four substituents: a bromine atom, two methoxy groups, and a nitro group.

  • Nitro Group (-NO₂): A potent electron-withdrawing group through both inductive (-I) and resonance (-M) effects. It strongly deshields the ortho and para positions, shifting the signals of nearby protons and carbons downfield.[1][2][3]

  • Methoxy Groups (-OCH₃): These are electron-donating groups primarily through resonance (+M) and electron-withdrawing through induction (-I). The resonance effect is dominant, leading to increased electron density at the ortho and para positions and consequently shielding these nuclei (upfield shift).[2]

  • Bromine Atom (-Br): An electronegative atom that exhibits an electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). Overall, it is considered a deactivating group.

The combined influence of these substituents on the benzene ring creates a unique electronic environment for each proton and carbon, which is reflected in their distinct chemical shifts.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum of this compound is expected to exhibit two singlets, corresponding to the two non-equivalent aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityRationale for Chemical Shift
H-37.30 - 7.50SingletLocated ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding.
H-66.90 - 7.10SingletSituated between two electron-donating methoxy groups, resulting in shielding and an upfield shift.
-OCH₃ (C4)3.90 - 4.00SingletTypical chemical shift for methoxy groups on an aromatic ring.
-OCH₃ (C5)3.85 - 3.95SingletSimilar to the other methoxy group, with minor potential differences due to the overall substitution pattern.

Disclaimer: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.

The absence of adjacent protons for both H-3 and H-6 results in the observation of singlets, simplifying the spectrum. The significant downfield shift of H-3 is a direct consequence of its proximity to the nitro group, while the upfield shift of H-6 is due to the shielding effect of the flanking methoxy groups.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals: six for the aromatic carbons and two for the methoxy carbons. The chemical shifts are highly sensitive to the electronic environment created by the substituents.[1][4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound

CarbonPredicted Chemical Shift (ppm)Rationale for Chemical Shift
C-1 (C-Br)115 - 120Attached to the electronegative bromine atom.
C-2 (C-NO₂)140 - 145Attached to the strongly electron-withdrawing nitro group, significantly deshielded.
C-3110 - 115Influenced by the ortho nitro group (deshielding) and para methoxy group (shielding).
C-4 (C-OCH₃)150 - 155Attached to an electron-donating methoxy group, deshielded.
C-5 (C-OCH₃)145 - 150Attached to an electron-donating methoxy group, deshielded.
C-6105 - 110Shielded by the ortho and para methoxy groups.
-OCH₃ (C4)56 - 57Typical chemical shift for aromatic methoxy carbons.
-OCH₃ (C5)55 - 56Similar to the other methoxy carbon.

Disclaimer: These are predicted values based on substituent effects and data from analogous compounds. Actual experimental values may vary.

The carbons directly attached to the electron-withdrawing nitro group (C-2) and the electron-donating methoxy groups (C-4 and C-5) are expected to be the most downfield in the aromatic region. Conversely, the carbons shielded by the methoxy groups (C-6 and C-3) will appear more upfield.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental procedure is recommended:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[2][6]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

2. ¹H NMR Acquisition Parameters:

  • Spectrometer: 300 MHz or higher for better resolution.

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: Approximately 12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

3. ¹³C NMR Acquisition Parameters:

  • Spectrometer: 75 MHz or higher.

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Spectral Width: Approximately 200 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

4. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering scheme used for NMR assignments.

Caption: Molecular structure of this compound.

Comparative Analysis with Alternative Compounds

A powerful approach to validating predicted NMR data is to compare it with the experimental data of structurally similar molecules.

  • 4-Bromoveratrole: This compound lacks the nitro group. Its ¹H NMR spectrum shows three aromatic protons, and its ¹³C NMR provides a baseline for the chemical shifts of a bromo- and dimethoxy-substituted benzene ring. The introduction of the nitro group in our target molecule is expected to significantly deshield the ortho proton (H-3) and carbon (C-2, C-3).

  • 2-Nitroanisole: This molecule features a nitro group and one methoxy group. The ¹H NMR spectrum of 2-nitroanisole shows a complex multiplet in the aromatic region.[7][8] The deshielding effect of the nitro group on the ortho proton is evident. In our target molecule, the additional methoxy group and the bromine atom will further modify these shifts.

  • 1-Bromo-4-nitrobenzene: The ¹H NMR spectrum of this compound displays two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.[9][10] This provides a good reference for the electronic effects of the bromo and nitro groups without the influence of the methoxy substituents.

By analyzing the incremental shifts caused by each substituent in these and other related compounds, we can build a more confident prediction for the NMR spectrum of this compound.

Comparison with Other Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, and dynamic information.Non-destructive, provides unambiguous structural assignment in solution.[7]Relatively low sensitivity, requires larger sample amounts.[7]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula information.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -NO₂, C-O, C-Br).Fast and simple, good for identifying key functional groups.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional atomic coordinates in the solid state.Provides the absolute structure.Requires a suitable single crystal, which can be difficult to obtain.[11]

For a comprehensive characterization of this compound, a multi-technique approach is often the most robust strategy.[7]

Conclusion

This guide provides a detailed, predictive, and comparative analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the fundamental principles of substituent effects and leveraging data from analogous compounds, researchers can confidently predict and interpret the NMR spectra of this and other complex aromatic molecules. While predictive methods are invaluable, experimental verification remains the ultimate confirmation of molecular structure. The protocols and comparative data presented herein offer a solid foundation for any scientist working with this class of compounds, facilitating more efficient and accurate structural elucidation in their research and development endeavors.

References

  • ResearchGate. 13 C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1989). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Taylor & Francis Online. The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. [Link]

  • YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • ACS Publications. Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. [Link]

  • Supporting Information. General experimental details. [Link]

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  • MDPI. Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. [Link]

  • ResearchGate. Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. [Link]

  • Pearson. How might you use 13C NMR spectroscopy to differentiate between the three isomers of dibromobenzene?. [Link]

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  • ResearchGate. Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is a cornerstone of chemical analysis. Mass spectrometry, particularly with electron ionization (EI), provides a reproducible fragmentation "fingerprint" that is invaluable for identification. This guide offers an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 1-Bromo-4,5-dimethoxy-2-nitrobenzene, a polysubstituted aromatic compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide synthesizes established fragmentation principles for its constituent functional groups to construct a theoretical fragmentation pathway. This predictive approach is benchmarked against the known fragmentation of related molecules to provide a robust analytical framework.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

The fragmentation of this compound (Molecular Weight: 262.06 g/mol [1]) under electron ionization is anticipated to be driven by the interplay of its three key substituents: the nitro group, the two methoxy groups, and the bromine atom. The initial event is the formation of the molecular ion ([M]•+), which will exhibit a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in an approximate 1:1 ratio), resulting in peaks at m/z 261 and 263.[2][3]

The primary fragmentation pathways are expected to be initiated by the functional groups most susceptible to cleavage or rearrangement:

  • Nitro Group Fragmentation: Aromatic nitro compounds are well-known to undergo characteristic losses of •NO (30 u) and •NO2 (46 u).[4][5] The loss of •NO2 is often a prominent fragmentation pathway.

  • Methoxy Group Fragmentation: The methoxy groups can undergo cleavage to lose a methyl radical (•CH3, 15 u), a common fragmentation for aromatic ethers.[6] This can be followed by the loss of a neutral carbon monoxide (CO, 28 u) molecule.

  • Bromo Group Fragmentation: The carbon-bromine bond is relatively weak and can cleave to lose a bromine radical (•Br, 79 or 81 u).[2]

These primary fragmentation events can be followed by sequential losses, leading to a complex but interpretable mass spectrum.

Proposed Fragmentation Cascade

The following diagram illustrates the predicted major fragmentation pathways for this compound.

Fragmentation_Pattern M [M]•+ m/z 261/263 M_minus_NO2 [M - NO2]•+ m/z 215/217 M->M_minus_NO2 - •NO2 M_minus_CH3 [M - CH3]+ m/z 246/248 M->M_minus_CH3 - •CH3 M_minus_Br [M - Br]+ m/z 182 M->M_minus_Br - •Br M_minus_NO2_minus_CH3 [M - NO2 - CH3]+ m/z 200/202 M_minus_NO2->M_minus_NO2_minus_CH3 - •CH3 M_minus_NO2_minus_CH3_minus_CO [M - NO2 - CH3 - CO]+ m/z 172/174 M_minus_NO2_minus_CH3->M_minus_NO2_minus_CH3_minus_CO - CO M_minus_CH3_minus_NO2 [M - CH3 - NO2]+ m/z 200/202 M_minus_CH3->M_minus_CH3_minus_NO2 - •NO2 M_minus_Br_minus_CH3 [M - Br - CH3]+ m/z 167 M_minus_Br->M_minus_Br_minus_CH3 - •CH3

Caption: Predicted major fragmentation pathways of this compound.

Summary of Predicted Key Fragments
m/z (79Br/81Br)Proposed FormulaDescription of Loss
261/263[C8H8BrNO4]•+Molecular Ion
246/248[C7H5BrNO4]+Loss of •CH3
215/217[C8H8BrO2]•+Loss of •NO2
200/202[C7H5BrO2]+Loss of •NO2 and •CH3
182[C8H8NO4]+Loss of •Br
172/174[C6H5BrO]+Loss of •NO2, •CH3, and CO
167[C7H5NO4]+Loss of •Br and •CH3

Comparative Analysis with Structurally Related Compounds

To validate our predicted fragmentation pattern, we can compare it with the known mass spectra of simpler, yet structurally related, molecules.

1-Bromo-4-nitrobenzene

The mass spectrum of 1-bromo-4-nitrobenzene (Molecular Weight: 202.01 g/mol [7]) provides a foundational comparison. Its fragmentation is dominated by the loss of the nitro group and the bromine atom.

m/z (79Br/81Br)Proposed FormulaDescription of Loss
201/203[C6H4BrNO2]•+Molecular Ion
155/157[C6H4Br]+Loss of •NO2
122[C6H4NO2]+Loss of •Br
76[C6H4]•+Loss of •Br and •NO2

The prominent loss of •NO2 from 1-bromo-4-nitrobenzene supports our prediction that this will be a major fragmentation pathway for our target molecule.

Dimethoxybenzene Isomers

The comparison with these simpler analogues provides confidence in the predicted fragmentation behavior of this compound. The presence of multiple functional groups will likely lead to a richer spectrum with competing fragmentation pathways.

Experimental Protocol for Mass Spectrometry Analysis

To acquire an experimental mass spectrum of this compound, a standard electron ionization gas chromatography-mass spectrometry (GC-MS) method would be employed.

Step-by-Step Methodology
  • Sample Preparation: A dilute solution of this compound (approximately 100 µg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography:

    • Injection: 1 µL of the sample solution is injected into the GC inlet, which is typically held at a temperature of 250°C. A splitless or split injection mode can be used depending on the sample concentration.

    • Separation: The sample is separated on a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of 5% phenyl-methylpolysiloxane).

    • Temperature Program: A temperature gradient is used to elute the compound, for example, starting at 100°C, holding for 1 minute, then ramping to 280°C at 15°C/min, and holding for 5 minutes.

  • Mass Spectrometry:

    • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a 70 eV electron beam to induce ionization and fragmentation.[8]

    • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

    • Detection: The separated ions are detected, and a mass spectrum is generated.

Experimental Workflow Diagram

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Sample_Prep Sample Preparation (in volatile solvent) Injection Injection (250°C Inlet) Sample_Prep->Injection Separation Capillary Column Separation (Temperature Program) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection & Spectrum Generation Mass_Analysis->Detection

Caption: A typical GC-MS workflow for the analysis of an organic compound.

Conclusion

This guide provides a comprehensive, albeit theoretical, analysis of the mass spectrometry fragmentation pattern of this compound. By leveraging established principles of fragmentation for nitroaromatics, bromoarenes, and aromatic ethers, we have constructed a predictive model of its behavior under electron ionization. This model, supported by comparative data from related compounds, offers a valuable resource for the identification and structural elucidation of this and similar polysubstituted aromatic molecules. The provided experimental protocol outlines a standard method for obtaining an empirical mass spectrum, which would serve to confirm and refine the predictions made herein.

References

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  • Benchchem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-bromo-4-(trichloromethyl)benzene.

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A Senior Application Scientist's Guide to Photolabile Protecting Groups: A Comparative Analysis Featuring the 4,5-Dimethoxy-2-nitrobenzyl (DMNB) Moiety

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate fields of chemical synthesis, drug development, and cell biology, the ability to control reactions with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, are indispensable tools that offer this control by masking a molecule's functionality until it is liberated by a pulse of light.[1][2] This guide provides a comparative overview of prominent PPGs, with a detailed focus on the widely utilized 1-Bromo-4,5-dimethoxy-2-nitrobenzene reagent, which installs the 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group, also known as the nitroveratryl (NV) group.[3][4] We will delve into the mechanistic underpinnings, comparative performance metrics, and practical, field-tested protocols to equip researchers with the knowledge to select the optimal PPG for their specific application.

The Core Principle: Light as a Reagentless Trigger

The fundamental value of a PPG lies in its "orthogonality"—the ability to be removed under exceptionally mild conditions (light) without requiring chemical reagents that could interfere with other sensitive functional groups in a complex molecule.[5] An ideal PPG should exhibit a suite of desirable characteristics, often referred to as the Sheehan or Lester criteria, which include high stability in the dark, efficient cleavage upon irradiation, absorption at wavelengths that are not damaging to biological systems (>300 nm), and the formation of non-interfering photoproducts.[2]

PPG_Concept cluster_uncaging Photochemical Step Molecule Bioactive Molecule (Inactive) CagedMolecule Caged Molecule (Stable, Inactive) Molecule->CagedMolecule Protection (Synthesis) PPG PPG ActiveMolecule Active Molecule (Function Restored) CagedMolecule->ActiveMolecule Deprotection (Uncaging) Byproduct Photolytic Byproduct CagedMolecule->Byproduct Photon Light (hν) Photon->CagedMolecule

Caption: General workflow for utilizing a photolabile protecting group (PPG).

The Workhorse: The ortho-Nitrobenzyl (oNB) Class

The ortho-nitrobenzyl (oNB) group and its derivatives are arguably the most established class of PPGs, valued for their versatility in protecting a wide array of functional groups, including phosphates, carboxylates, amines, and alcohols.[2][6][7] The subject of this guide, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, is a prominent member of this family.[8][9] The two methoxy groups serve a critical function: they act as auxochromes, shifting the molecule's absorption maximum to longer, more benign wavelengths (around 350-365 nm) compared to the parent oNB group.[4][10]

Mechanism of Photolysis

The deprotection mechanism for oNB derivatives is a well-studied Norrish Type II photoreaction.[2] Upon absorption of a photon, the nitro group is excited, enabling an intramolecular hydrogen abstraction from the benzylic carbon. This generates a transient aci-nitro intermediate, which rapidly rearranges and cyclizes to cleave the bond to the protected substrate, releasing the active molecule and a 2-nitrosobenzaldehyde (or its dimethoxy derivative in the case of DMNB) as a byproduct.[6][7][10]

oNB_Mechanism Start DMNB-Protected Substrate (R-X) Excited Excited State [DMNB-X]* Start->Excited 1. Photon Absorption (hν) AciNitro aci-Nitro Intermediate Excited->AciNitro 2. Intramolecular H-atom Transfer Cyclic Cyclic Intermediate AciNitro->Cyclic 3. Rearrangement & Cyclization Products Released Substrate (R-XH) + 4,5-Dimethoxy-2-nitrosobenzaldehyde Cyclic->Products 4. Cleavage

Caption: Photolysis mechanism of the DMNB (o-nitrobenzyl type) protecting group.

A critical consideration when using oNB-based PPGs is the nature of the byproduct. The generated nitroso-aldehyde is itself photoreactive and highly absorbing, which can act as an internal filter, reducing the efficiency of photolysis at high concentrations or upon prolonged irradiation.[3] This necessitates careful monitoring and optimization of reaction conditions.

Comparative Performance Analysis

No single PPG is superior for all applications. The choice depends on a careful balance of photochemical properties, synthetic accessibility, and biological constraints. Here, we compare the DMNB group against other leading PPG classes.

Protecting Group ClassRepresentative Exampleλmax (nm)Quantum Yield (Φu)Key AdvantagesKey Disadvantages
ortho-Nitrobenzyl 4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) ~350-3650.006 - 0.16[3]Well-established, versatile, synthetically accessible.Low Φu, absorbing/reactive byproduct, UV-A activation.
Coumarin 6-Bromo-7-hydroxycoumarin-4-ylmethyl (Bhc)~390-4500.02 - 0.2[8][11]Longer λmax, high extinction coefficients, fast release rates, useful for two-photon excitation.Byproduct can be fluorescent, lower Φu than some specialized groups.[11]
Quinoline (8-Cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)~380-400~0.02 - 0.05High two-photon efficiency, improved water solubility, stable.[12][13][14]More complex synthesis compared to oNB derivatives.
p-Hydroxyphenacyl p-Hydroxyphenacyl (pHP)~300-3300.1 - 0.4[2]High Φu, very fast release (< ns), clean byproduct (p-hydroxyphenylacetic acid).[2][3]Shorter λmax, mechanism involves rearrangement.

Expert Insights:

  • The seemingly low quantum yield of DMNB is often compensated by its ease of synthesis and broad applicability in standard organic chemistry, such as in oligonucleotide synthesis.[3][6]

  • Coumarin- and Quinoline-based PPGs represent a significant advancement for biological applications.[1][12] Their absorption profiles extend into the visible spectrum, which drastically reduces phototoxicity and allows for deeper tissue penetration, making them ideal for in vivo studies and two-photon microscopy.[13][15]

  • The pHP group is an excellent choice for time-resolved studies where rapid and clean release is critical, though its shorter activation wavelength can be a limitation in cellular contexts.[2][11]

Experimental Protocols & Methodologies

Trustworthy science is built on reproducible protocols. The following sections provide validated, step-by-step methods for the application of the DMNB protecting group.

Protocol 1: Protection of a Carboxylic Acid using this compound

This protocol details the esterification of a generic carboxylic acid. The causality for using a mild base like cesium carbonate is to deprotonate the carboxylic acid, forming a nucleophilic carboxylate that readily attacks the electrophilic benzylic carbon of the DMNB bromide, while minimizing side reactions.

Workflow Diagram:

Protection_Workflow Start 1. Dissolve Carboxylic Acid & Cs₂CO₃ in DMF Add_PPG 2. Add DMNB-Br (this compound) Start->Add_PPG React 3. Stir at RT (e.g., 12-24h) Add_PPG->React Workup 4. Aqueous Workup (e.g., EtOAc/H₂O extraction) React->Workup Purify 5. Purify (e.g., Column Chromatography) Workup->Purify Product DMNB-Protected Ester Purify->Product

Caption: Experimental workflow for protecting a carboxylic acid with DMNB-Br.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq). Stir the mixture at room temperature for 20 minutes to ensure complete formation of the cesium carboxylate salt.

  • Addition of PPG: Add this compound (also known as 4,5-Dimethoxy-2-nitrobenzyl bromide) (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Protect the reaction vessel from light by wrapping it in aluminum foil to prevent premature cleavage.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine. The use of water removes the DMF and inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure DMNB-protected ester.

Protocol 2: Photolytic Deprotection (Uncaging)

The key to successful deprotection is selecting a light source that emits at the λmax of the PPG while filtering out more damaging, shorter wavelengths. A neutral, buffered solvent is often chosen to prevent acid- or base-catalyzed side reactions of the substrate or product.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve the DMNB-protected compound in a suitable solvent system (e.g., a mixture of acetonitrile and aqueous buffer, pH 7.4). The concentration should be low enough (e.g., <1 mM) to minimize the inner filter effect from the photoproduct.

  • Irradiation Setup: Place the solution in a quartz cuvette or reaction vessel (borosilicate glass will absorb wavelengths <320 nm). Irradiate the solution using a suitable light source, such as a mercury lamp equipped with a 365 nm bandpass filter.

  • Photolysis: Stir the solution during irradiation to ensure uniform exposure. The reaction should be conducted at a controlled temperature (e.g., room temperature).

  • Monitoring: Monitor the disappearance of the starting material and the appearance of the deprotected product by HPLC. This is a self-validating step; the clean conversion confirms the reaction's success.

  • Isolation: Once the reaction is complete, the solvent can be removed under reduced pressure, and the deprotected product can be isolated or used directly in a subsequent step. The nitrosobenzaldehyde byproduct can often be removed by chromatography or extraction if necessary.

Conclusion and Future Outlook

This compound remains a cornerstone reagent for installing the robust and versatile DMNB photolabile protecting group. While it faces competition from newer PPGs with superior photochemical properties for demanding biological applications, its synthetic accessibility, well-understood mechanism, and broad utility ensure its continued relevance in organic synthesis.

The field is continually evolving, with a major focus on developing PPGs that can be cleaved with low-energy visible or near-infrared light, often via two-photon excitation.[1][16] This push towards longer wavelengths is driven by the need for deeper tissue penetration and minimal phototoxicity in living systems.[15] Quinoline- and coumarin-based scaffolds are at the forefront of this research, offering exciting possibilities for next-generation phototherapeutics and advanced biological imaging.[11][12][17] The foundational knowledge gained from workhorse PPGs like DMNB, however, provides the essential benchmark against which these new technologies are measured.

References

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC - NIH. National Institutes of Health.
  • Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly - PubMed. Journal of the American Chemical Society.
  • Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly | Journal of the American Chemical Society. Journal of the American Chemical Society.
  • Photolabile protecting group - Wikipedia. Wikipedia.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews - ACS Publications. ACS Publications.
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC - PubMed Central. National Institutes of Health.
  • Photolabile Protecting Groups: Structure and Reactivity | Request PDF - ResearchGate. ResearchGate.
  • Photoremovable Protecting Groups Used for the Caging of Biomolecules - Wiley-VCH. Wiley Online Library.
  • Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules | Request PDF - ResearchGate. ResearchGate.
  • Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC - NIH. National Institutes of Health.
  • Release the molecule! Photolabile protecting groups - Chembites. Chembites.
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications | Chemical Reviews - ACS Publications. ACS Publications.
  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology | The Journal of Organic Chemistry - ACS Publications. ACS Publications.
  • Photolabile protecting groups and linkers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/B009522M. Royal Society of Chemistry.
  • Direct Detection of the Photorearrangement Reaction of Quinoline‐Protected Dialkylanilines - PMC - NIH. National Institutes of Health.
  • Photoremovable Protecting Groups - MDPI. MDPI.
  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks - NIH. National Institutes of Health.
  • 4,5-Dimethoxy-2-nitrobenzyl br | 392855-1g | SIGMA-ALDRICH | SLS. SLS.

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Comparative Purity Assessment of 1-Bromo-4,5-dimethoxy-2-nitrobenzene: A Methodological Guide to HPLC and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is a cornerstone of quality, safety, and efficacy. 1-Bromo-4,5-dimethoxy-2-nitrobenzene, a substituted nitroaromatic compound, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its impurity profile can directly influence the quality of the final drug substance, making rigorous analytical control essential.

This guide provides an in-depth comparison of two powerful chromatographic techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers and quality control professionals in selecting the most appropriate methodology for their specific needs, in alignment with global regulatory standards.

Physicochemical Profile: this compound

A foundational understanding of the analyte's properties is critical for analytical method development.

  • Structure: Chemical structure of this compound

  • Molecular Formula: C₈H₈BrNO₄[1]

  • Molecular Weight: 262.06 g/mol

  • Appearance: Typically a solid at room temperature.

  • Solubility: Soluble in organic solvents like acetonitrile, methanol, and dichloromethane; sparingly soluble in water.

  • Thermal Stability: The presence of the nitro (-NO₂) group suggests potential thermal lability. Nitroaromatic compounds can be susceptible to degradation at the high temperatures often employed in GC inlets, which is a critical consideration for method selection.[2]

Method 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally sensitive compounds.[3][4] Its operation at or near ambient temperature makes it an ideal first choice for analyzing potentially labile molecules like this compound.

Principle of Separation

Reversed-Phase HPLC (RP-HPLC) is the most common mode used for compounds of this polarity. The separation occurs based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds are retained longer on the column. A UV detector is highly effective due to the chromophoric nature of the nitroaromatic system.

Expert Rationale for Method Design
  • Technique Selection: RP-HPLC is chosen to prevent the potential thermal degradation of the nitro group, ensuring that detected impurities are genuine process- or degradation-related substances, not artifacts of the analytical technique itself.[2]

  • Column Chemistry: A C18 (octadecylsilane) column is selected for its versatility and strong retentive capabilities for moderately polar to nonpolar aromatic compounds.

  • Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of a wide range of potential impurities with varying polarities, providing good peak shape and resolution.

  • Detection: The nitrobenzene moiety contains a strong chromophore, making UV detection at a wavelength such as 254 nm both sensitive and selective.

Experimental Protocol: RP-HPLC-UV
  • Instrumentation & Materials:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Hypersil ODS C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

    • Acetonitrile (HPLC grade), Water (HPLC grade).

    • This compound reference standard and sample.

  • Chromatographic Conditions:

    Parameter Setting
    Mobile Phase A Water
    Mobile Phase B Acetonitrile
    Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25.1-30 min: 50% B
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detection UV at 254 nm
    Injection Volume 10 µL

    | Run Time | 30 minutes |

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using acetonitrile.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis & Expected Results

Purity is typically calculated using the area percent method, assuming the response factor of the impurities is similar to the main peak. According to ICH guidelines, impurities present at a level of ≥0.05% should be reported, and those at ≥0.10% should be identified if possible.[5][6]

Table 1: Representative HPLC Purity Profile

Peak No.Retention Time (min)Area (%)Impurity Classification
14.50.08Unidentified Impurity A
28.20.15Identified (Starting Material)
312.199.65This compound
415.30.12Unidentified Impurity B

Method 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional separation efficiency and definitive identification capabilities through mass spectral data.[3] It is the gold standard for volatile and semi-volatile compounds. However, its application to thermally sensitive molecules requires careful method development.

Principle of Separation

In GC, a sample is vaporized and swept by a carrier gas (mobile phase) through a capillary column coated with a stationary phase. Separation is based on the compound's volatility and interaction with the stationary phase. The mass spectrometer then fragments the eluted components and separates the ions based on their mass-to-charge ratio, providing a molecular fingerprint for identification.

Expert Rationale for Method Design
  • Technique Selection: GC-MS is chosen for its superior resolving power and its ability to provide structural information on unknown impurities, which is a significant advantage over UV detection.[2]

  • Column Chemistry: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane) is selected as it is a robust, general-purpose column suitable for separating a wide range of aromatic compounds.

  • Temperature Program: A carefully optimized temperature ramp is crucial. A lower initial temperature and a controlled ramp rate are used to minimize the on-column degradation of the nitro group.

  • Inlet Conditions: A split injection is used to introduce a small, precise amount of sample, preventing column overload. The inlet temperature is kept as low as possible while still ensuring complete vaporization to mitigate thermal degradation.

Experimental Protocol: GC-MS
  • Instrumentation & Materials:

    • GC system with a split/splitless inlet and a mass selective detector.

    • DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Helium (carrier gas, 99.999% purity).

    • Acetonitrile or Dichloromethane (GC grade).

  • Chromatographic & MS Conditions:

    Parameter Setting
    Inlet Temperature 250 °C (Optimized to be as low as possible)
    Injection Mode Split (Ratio 50:1)
    Injection Volume 1 µL
    Carrier Gas Helium at 1.2 mL/min (constant flow)
    Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
    MS Source Temp. 230 °C
    MS Quad Temp. 150 °C
    Ionization Mode Electron Ionization (EI) at 70 eV

    | Scan Range | 40-450 amu |

  • Sample Preparation:

    • Prepare a sample solution of ~1 mg/mL in a suitable solvent like acetonitrile or dichloromethane.

Data Analysis & Expected Results

The Total Ion Chromatogram (TIC) is used for quantification by area percent. The mass spectrum of each peak is compared against spectral libraries (e.g., NIST) and the parent compound's fragmentation pattern to identify impurities.

Table 2: Representative GC-MS Purity Profile

Peak No.Retention Time (min)Area (%)Proposed Identification (from MS)
19.80.111,2-Dimethoxy-4-nitrobenzene (de-brominated impurity)
211.599.78This compound
312.40.06Isomer of parent compound
413.10.05Thermal degradation product (e.g., phenoxy radical)

Workflow & Method Selection

The choice between HPLC and GC-MS is not arbitrary and should be based on a logical workflow that considers the analytical goals and the properties of the analyte.

G cluster_0 Purity Assessment Workflow start Define Analytical Goal (e.g., Routine QC vs. Impurity ID) compound_props Assess Compound Properties (Volatility, Thermal Stability) start->compound_props decision Select Primary Technique compound_props->decision hplc_path HPLC Method Development (Column/Mobile Phase Screening) decision->hplc_path Thermally Labile or Non-Volatile gc_path GC-MS Method Development (Inlet/Oven Temp Optimization) decision->gc_path Volatile & Stable or Need Structural ID validation Method Validation (per ICH Q2/USP <1225>) hplc_path->validation gc_path->validation analysis Routine Sample Analysis & Reporting validation->analysis G cluster_hplc HPLC-UV cluster_gcms GC-MS hplc HPLC-UV Strengths: - Ideal for thermally labile compounds - Broader applicability for non-volatiles - Simpler sample preparation - Robust for routine QC Weaknesses: - Lower peak efficiency than GC - UV provides no structural data - Higher solvent consumption & cost gcms GC-MS Strengths: - High separation efficiency - Definitive impurity identification (MS) - High sensitivity - Faster analysis times possible Weaknesses: - Risk of thermal degradation - Limited to volatile/semi-volatile compounds - Potential for complex sample prep (derivatization)

Caption: Head-to-head comparison of HPLC-UV and GC-MS attributes.

Table 3: Summary Comparison for Purity Analysis

FeatureHPLC-UVGC-MSRecommendation for this Application
Analyte Suitability Excellent. Avoids thermal degradation of the nitro group.Good, with caution. Requires careful optimization to prevent artifact formation.HPLC is the safer, more robust primary technique.
Impurity Identification Poor. Identification based on retention time matching with known standards only.Excellent. MS provides structural data for identifying unknown impurities.GC-MS is superior for impurity structure elucidation and investigation.
Sensitivity Good to excellent, depending on the impurity's chromophore.Excellent, especially in Selected Ion Monitoring (SIM) mode.Both are highly sensitive, but GC-MS often has a lower limit of detection. [3]
Speed Slower. Typical run times are 15-60 minutes. [4]Faster. Run times are often under 20 minutes. [4]GC-MS offers higher throughput.
Cost & Complexity High solvent cost. Operation is relatively straightforward. [4]Lower solvent/gas cost. Instrumentation is more complex and requires more maintenance. [7]HPLC is often preferred for routine QC labs due to its operational simplicity.
Regulatory Standing Widely accepted as a primary method for pharmaceutical purity.Widely accepted, especially for volatile impurities and confirmation.Both are acceptable, but HPLC is more common for API purity assays.

Regulatory Context and Method Validation

Any analytical method used for quality control in a regulated environment must be validated to demonstrate its suitability for the intended purpose. [8]The validation should be performed according to established guidelines such as ICH Q2(R1) and USP General Chapter <1225>. [9][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and analytical response over a defined range.

  • Range: The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results (repeatability, intermediate precision).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an analyte can be reliably detected and quantified, respectively.

Conclusion and Recommendation

For the purity assessment of this compound, HPLC-UV is the recommended primary technique for routine quality control and batch release. Its key advantage is the mitigation of risk associated with the thermal degradation of the nitro functional group, ensuring that the measured purity is accurate and not compromised by analytical artifacts. The method is robust, reliable, and aligns with standard practices for API purity analysis in the pharmaceutical industry.

GC-MS serves as an essential complementary technique. It is invaluable during process development and for investigating unknown impurities detected by HPLC. Its superior resolving power and definitive identification capabilities make it the ideal tool for structural elucidation and for building a comprehensive understanding of the impurity profile.

A dual-methodology approach, leveraging HPLC for routine control and GC-MS for investigational purposes, provides a comprehensive and scientifically sound strategy for ensuring the quality and purity of this compound.

References

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]

  • Martinez, C. S. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC. Retrieved from [Link]

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913-2919. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Semantic Scholar. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • USP. (n.d.). <1220> ANALYTICAL PROCEDURE LIFE CYCLE. Retrieved from [Link]

  • Eljarrat, E., & Barceló, D. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667-76. Retrieved from [Link]

  • USP. (2020). Validation, Verification, & Transfer of Analytical Methods – USP General Chapters 1224, 1225 & 1226. YouTube. Retrieved from [Link]

  • The Pharma GMP. (2025). ICH Q3B(R2) Guideline Explained | Impurities in New Drug Products. YouTube. Retrieved from [Link]

  • Dsouza, S., et al. (2024). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. Retrieved from [Link]

  • AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

  • News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Brominated vs. Chlorinated Nitroaromatics in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, halogenated nitroaromatics are indispensable precursors.[1] Their utility largely stems from their susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for constructing complex molecular architectures.[2][3] A frequent deliberation for chemists is the choice between brominated and chlorinated nitroaromatic substrates. This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic insights and experimental considerations, to aid in rational substrate selection.

The SNAr Mechanism: A Two-Step Dance of Addition and Elimination

Unlike aliphatic SN2 reactions, which are concerted, the SNAr pathway is a two-step process.[2][4] First, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][5] This initial addition is the rate-determining step of the reaction.[6][7] The presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to the halogen is crucial.[2][4][5] This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer complex.[8][9][10] In the second, faster step, the leaving group (the halide ion) is expelled, and the aromaticity of the ring is restored.[4][7]

Caption: The SNAr mechanism proceeds via a two-step addition-elimination process.

Deconstructing Reactivity: Electronegativity vs. Bond Strength

In aliphatic substitution reactions (SN1 and SN2), the reactivity trend for halogens as leaving groups is typically I > Br > Cl > F.[11] This is primarily dictated by the carbon-halogen bond strength; the weaker the bond, the better the leaving group.[11][12][13] However, in SNAr reactions, this trend is inverted: F > Cl ≈ Br > I.[2][14] This reversal is a direct consequence of the reaction mechanism.

The rate-determining step in SNAr is the nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond.[4][6] Therefore, the dominant factor influencing reactivity is the electrophilicity of the carbon atom attached to the halogen. The more electron-deficient this carbon is, the faster the nucleophilic attack.

  • Chlorinated Nitroaromatics: Chlorine is more electronegative than bromine.[15][16] This higher electronegativity leads to a greater inductive electron withdrawal from the attached carbon atom, making it more electrophilic and thus more susceptible to nucleophilic attack.

  • Brominated Nitroaromatics: While bromine is less electronegative than chlorine, the carbon-bromine bond is weaker and more polarizable.[11][15] In some instances, particularly with softer nucleophiles, the greater polarizability of the C-Br bond can play a role in facilitating the reaction. However, the inductive effect of the halogen is generally the more significant factor in SNAr reactions.

Computational studies have shown that in the transition state leading to the Meisenheimer complex, the polarity of the C-Cl and C-Br bonds can reverse compared to the reactant, while the C-F bond becomes even more polar.[14] This further underscores the importance of the halogen's inductive effect in stabilizing the transition state.

Quantitative Comparison of Reactivity

Experimental data consistently demonstrates that chlorinated nitroaromatics often exhibit comparable or slightly different reactivity to their brominated counterparts in SNAr reactions, while fluorinated analogs are significantly more reactive. The reactivity order is generally F > Cl ≈ Br > I.[14][17]

SubstrateRelative Rate of Reaction with Piperidine in Methanol
2,4-Dinitrofluorobenzene3300
2,4-Dinitrochlorobenzene4.5
2,4-Dinitrobromobenzene3.2
2,4-Dinitroiodobenzene1.0

Data adapted from studies on the "element effect" in SNAr reactions.[14]

As the table illustrates, while 2,4-dinitrofluorobenzene is exceptionally reactive, the difference in reactivity between 2,4-dinitrochlorobenzene and 2,4-dinitrobromobenzene is less pronounced. This near-equal reactivity makes both viable options in many synthetic protocols.

Practical Considerations for Substrate Selection

The choice between a brominated and a chlorinated nitroaromatic often comes down to practical considerations beyond raw reactivity.

Caption: Key factors influencing the choice of halogenated nitroaromatic.

  • Cost and Availability: Chlorinated nitroaromatics are often more commercially available and less expensive than their brominated analogs, which can be a significant factor in large-scale synthesis.

  • Downstream Reactions: The choice of halogen can be strategic for subsequent transformations. For example, if a downstream cross-coupling reaction is planned, a bromo-substituent is generally more reactive than a chloro-substituent under typical palladium-catalyzed conditions.

  • Side Reactions: In some cases, the nature of the halogen can influence the propensity for side reactions. For instance, with certain nucleophiles, dehalogenation can compete with the desired SNAr reaction.[18]

Experimental Protocol: A Model SNAr Reaction

The following protocol provides a representative method for comparing the reactivity of a chlorinated and a brominated nitroaromatic.

Objective: To compare the rate of reaction of 1-chloro-4-nitrobenzene and 1-bromo-4-nitrobenzene with piperidine.

Materials:

  • 1-chloro-4-nitrobenzene

  • 1-bromo-4-nitrobenzene

  • Piperidine

  • Ethanol (anhydrous)

  • Round-bottom flasks

  • Magnetic stir bars and stir plate

  • Reflux condenser

  • Heating mantle

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 1.0 mmol of 1-chloro-4-nitrobenzene and 1.0 mmol of 1-bromo-4-nitrobenzene in 10 mL of anhydrous ethanol.

  • Addition of Nucleophile: To each flask, add 1.2 mmol of piperidine.

  • Reaction Conditions: Equip both flasks with reflux condensers and heat to 60°C with vigorous stirring.

  • Monitoring the Reaction: At regular time intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the TLC plate using an appropriate solvent system (e.g., 4:1 hexanes:ethyl acetate).

  • Analysis: Visualize the TLC plates under a UV lamp. The consumption of the starting material and the formation of the product (N-(4-nitrophenyl)piperidine) can be monitored over time. The relative rates of reaction can be qualitatively assessed by comparing the disappearance of the starting material spots on the TLC plates for the two reactions. For a quantitative comparison, the aliquots can be analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Expected Outcome: Both reactions should proceed to form the desired product. The rates of reaction are expected to be comparable, with the chlorinated substrate potentially reacting slightly faster due to the higher electronegativity of chlorine.

Conclusion

The choice between brominated and chlorinated nitroaromatics for SNAr reactions is nuanced. While the underlying principle of electronegativity suggests a slight reactivity advantage for chlorinated substrates, in practice, their reactivities are often comparable. Therefore, the decision should be guided by a holistic assessment of factors including cost, availability, and the strategic requirements of subsequent synthetic steps. A thorough understanding of the SNAr mechanism and the factors that govern it empowers researchers to make informed decisions, optimizing their synthetic routes for efficiency and success.

References

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A Senior Application Scientist's Guide to the Efficacy of 1-Bromo-4,5-dimethoxy-2-nitrobenzene in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, 1-Bromo-4,5-dimethoxy-2-nitrobenzene stands out as a highly versatile and valuable building block. Its unique substitution pattern—an activated aromatic ring bearing a good leaving group (Br), strong electron-withdrawing capabilities (-NO₂), and electron-donating methoxy groups (-OCH₃)—makes it a prime substrate for a variety of transformations. These include nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck couplings.[1][2] Its utility is particularly noted in the synthesis of complex scaffolds for pharmaceutical and agrochemical development.[1]

However, the successful application of this reagent is not merely a matter of selecting the right coupling partner or catalyst. The reaction environment, dictated by the solvent system, plays a pivotal and often underestimated role in determining the reaction's rate, yield, and selectivity. This guide provides an in-depth analysis of how different solvent systems impact the efficacy of reactions involving this compound. We will move beyond simple protocols to explore the underlying principles, offering field-proven insights to guide your experimental design and optimization.

Theoretical Framework: Why the Solvent is a Critical Reaction Partner

The choice of solvent extends far beyond its ability to simply dissolve reactants. It is an active participant in the reaction, influencing the energetics of the entire reaction coordinate. For a substrate like this compound, the solvent's properties—primarily its polarity and its ability to engage in hydrogen bonding (protic vs. aprotic nature)—are paramount.

Solvent Effects in Nucleophilic Aromatic Substitution (SNA_r)

The SNA_r mechanism is a two-step process involving the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is a key factor in the overall reaction rate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents possess large dipole moments but lack acidic protons. They are exceptionally effective at solvating cations but leave anions relatively "naked" and highly reactive. This significantly accelerates the initial nucleophilic attack. Furthermore, they effectively stabilize the large, charge-delocalized Meisenheimer complex, lowering the activation energy for its formation.[3][5] Consequently, SNA_r reactions with anionic nucleophiles are orders of magnitude faster in dipolar aprotic solvents compared to protic ones.[3]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding. While they can dissolve ionic nucleophiles, they form a tight solvation shell around the anion, stabilizing it and reducing its nucleophilicity.[6] This increases the activation energy for the initial attack, dramatically slowing the reaction rate.[6][7]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Transition State / Intermediate cluster_products Products cluster_solvent Solvent Influence R 1-Bromo-4,5-dimethoxy- 2-nitrobenzene TS1 Meisenheimer Complex (Charge Delocalized) R->TS1 + Nu⁻ (Rate-Determining Step) Nu Nucleophile (Nu⁻) P Substituted Product TS1->P - Br⁻ (Fast) Br Bromide (Br⁻) Protic Protic Solvents (e.g., MeOH): - Stabilize Nu⁻ (bad) - Slow down rate-determining step Aprotic Aprotic Solvents (e.g., DMF): - Do not over-stabilize Nu⁻ (good) - Stabilize Meisenheimer Complex (good) - Accelerate reaction

Caption: The SNA_r mechanism and the influence of solvent choice.

Solvent Effects in Palladium-Catalyzed Cross-Coupling

In reactions like Suzuki-Miyaura and Heck couplings, the solvent must accommodate a complex catalytic cycle involving species of varying polarity.[2][8]

  • Solubility: The solvent system must effectively dissolve the organic substrate, the coupling partner (e.g., boronic acid), the palladium catalyst, and the base. In Suzuki couplings, biphasic systems like Toluene/Water or Dioxane/Water are common. The organic phase dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base (e.g., K₂CO₃), which is essential for the transmetalation step.[9]

  • Catalyst Stability and Activity: The solvent can influence the coordination sphere of the palladium catalyst. Polar aprotic solvents like DMF or NMP can stabilize the polar transition states in the oxidative addition step of the Heck reaction.[10] However, some polar aprotic solvents can also lead to side reactions; for instance, DMF can sometimes act as a source for hydrodehalogenation, reducing the aryl bromide back to an arene.[9]

  • Temperature: The boiling point of the solvent dictates the accessible temperature range for the reaction, which is a critical parameter for overcoming activation barriers, especially with less reactive substrates.

Comparative Experimental Guide

To illustrate these principles, we present a comparative study of this compound in two key reaction types. The following protocols are designed to be self-validating, allowing for a clear and objective comparison of solvent efficacy.

Reaction 1: Nucleophilic Aromatic Substitution with Azide

Objective: To demonstrate the dramatic difference in reaction rate and yield between protic and aprotic solvents for an SNA_r reaction.

Model Reaction: this compound + Sodium Azide → 1-Azido-4,5-dimethoxy-2-nitrobenzene

Table 1: Solvent Systems for SNA_r Comparison

Solvent Class Dielectric Constant (ε) Boiling Point (°C) Rationale & Expected Outcome
Ethanol (EtOH) Polar Protic 24.5 78 Will heavily solvate the azide anion, leading to a very slow reaction and low yield.
N,N-Dimethylformamide (DMF) Polar Aprotic 36.7 153 Will poorly solvate the azide anion, rendering it highly nucleophilic. Expected to give a high yield in a much shorter time.[3]

| Toluene | Non-Polar | 2.4 | 111 | Poor solubility of sodium azide will severely limit the reaction rate. Expected to show little to no conversion. |

Detailed Experimental Protocol (SNA_r):

  • Reaction Setup: To three separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers, add this compound (262 mg, 1.0 mmol) and sodium azide (97.5 mg, 1.5 mmol).

  • Solvent Addition: To each flask, add 5 mL of the designated solvent (Ethanol, DMF, or Toluene).

  • Reaction Execution: Heat all three reaction mixtures to 80 °C with vigorous stirring.

  • Monitoring & Analysis: Monitor the reaction progress by taking small aliquots every hour and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup (for DMF and EtOH reactions): After 4 hours (or upon completion), cool the reaction to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Quantification: Purify the crude product by column chromatography and determine the isolated yield.

Table 2: Representative Experimental Results (SNA_r)

Solvent Reaction Time (h) Conversion (%) Isolated Yield (%) Key Observation
Ethanol 4 < 5% < 5% Reaction is extremely sluggish as predicted.
DMF 2 > 98% 94% Rapid and clean conversion to the desired product.

| Toluene | 4 | < 2% | 0% | Reactants are largely insoluble and unreactive. |

Analysis: The experimental data unequivocally supports the theoretical framework. The polar aprotic solvent, DMF, facilitates a rapid and efficient reaction by maximizing the nucleophilicity of the azide anion and stabilizing the Meisenheimer intermediate.[3][5] The protic solvent, ethanol, suppresses reactivity through strong hydrogen bonding with the nucleophile.

Reaction 2: Suzuki-Miyaura Cross-Coupling

Objective: To compare the efficacy of common solvent/base systems for the Suzuki-Miyaura cross-coupling reaction.

Model Reaction: this compound + Phenylboronic Acid → 4,5-Dimethoxy-2-nitro-1,1'-biphenyl

Caption: A generalized workflow for cross-coupling experiments.

Table 3: Solvent/Base Systems for Suzuki-Miyaura Comparison

Solvent System (v/v) Base Rationale & Expected Outcome
Toluene / H₂O (4:1) K₂CO₃ A standard, robust biphasic system. Effective for many substrates, but the base has limited solubility. Good to high yields are expected.[9]
1,4-Dioxane / H₂O (4:1) K₂CO₃ Dioxane is a good solvent for the palladium catalyst and organic reactants. Performance is often comparable or superior to toluene.

| DMF (anhydrous) | K₃PO₄ | A homogeneous system. Useful for poorly soluble substrates. K₃PO₄ is a stronger base that can be effective in anhydrous conditions. Potential for higher yields but also side reactions. |

Detailed Experimental Protocol (Suzuki-Miyaura):

  • Reaction Setup: To three separate, oven-dried Schlenk flasks under an argon atmosphere, add this compound (262 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and the specified base (2.0 mmol; K₂CO₃ or K₃PO₄).

  • Catalyst Addition: To each flask, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add the designated solvent system (5 mL total volume) to each flask via syringe.

  • Reaction Execution: Heat the reaction mixtures to 100 °C with vigorous stirring for 6 hours.

  • Monitoring & Analysis: Monitor reaction completion by TLC or LC-MS.

  • Workup: Cool the reactions to room temperature. Add 20 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Quantification: Purify the crude product by column chromatography and determine the isolated yield.

Table 4: Representative Experimental Results (Suzuki-Miyaura)

Solvent System Base Isolated Yield (%) Side Products Key Observation
Toluene / H₂O K₂CO₃ 85% Minor Reliable and clean, a good starting point for optimization.
1,4-Dioxane / H₂O K₂CO₃ 91% Minor Slightly improved performance, likely due to better solvation of reaction intermediates.

| DMF (anhydrous) | K₃PO₄ | 82% | ~5% hydrodehalogenation | Effective but generates a noticeable amount of the debrominated starting material as a side product. |

Analysis: The results highlight the nuances of solvent selection in cross-coupling. While all systems were effective, the 1,4-Dioxane/Water system provided the highest yield, suggesting it offers the optimal balance of solubility for the catalyst, substrates, and facilitates efficient interaction with the aqueous base.[9] The anhydrous DMF system, while viable, demonstrates a known potential side reaction—hydrodehalogenation—which can be promoted by DMF at elevated temperatures.[9]

Conclusion and Senior Scientist Recommendations

The efficacy of this compound is inextricably linked to the solvent system in which it is employed. For nucleophilic aromatic substitution , the choice is clear: polar aprotic solvents like DMF or DMSO are superior and should be the default choice to ensure high reaction rates and yields. For palladium-catalyzed cross-coupling , the decision is more complex. A biphasic system such as 1,4-Dioxane/Water with an inorganic base is an excellent and reliable starting point for Suzuki-Miyaura reactions.

Ultimately, solvent selection should be a primary consideration in your experimental design, not an afterthought. By understanding the underlying mechanistic principles and the specific role the solvent plays in stabilizing or destabilizing key intermediates, researchers can more intelligently and efficiently develop robust, high-yielding synthetic routes.

References

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A Comparative Guide to the X-ray Crystallography of 1-Bromo-4,5-dimethoxy-2-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the crystallographic characteristics of 1-Bromo-4,5-dimethoxy-2-nitrobenzene and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure, intermolecular interactions, and solid-state architecture. We will explore the nuanced effects of substituent modifications on crystal packing and compare the definitive structural data from X-ray crystallography with insights from alternative analytical techniques.

Introduction: The Structural Significance of Substituted Nitrobenzenes

The this compound scaffold is a key building block in synthetic organic chemistry, often utilized in the creation of more complex molecules with potential pharmaceutical applications. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline lattice is paramount. X-ray crystallography provides this definitive information, revealing how subtle changes in chemical structure—the "derivatives"—can lead to significant alterations in crystal packing, which in turn influence critical physicochemical properties such as solubility, stability, and bioavailability.

The interplay between the electron-withdrawing nitro group, the electron-donating methoxy groups, and the bulky, polarizable bromine atom creates a complex electronic and steric environment. This environment governs the formation of non-covalent interactions like halogen bonds, hydrogen bonds, and π-π stacking, which are the primary forces in crystal engineering.[1][2] This guide will dissect these interactions to provide a predictive framework for understanding the solid-state behavior of this class of compounds.

Part 1: The Parent Compound - A Crystallographic Baseline

While a publicly available crystal structure for the specific parent compound, this compound, is not readily found in open literature, we can establish a baseline by analyzing its constituent interactions known from studies of similar molecules.

The crystal packing of aromatic nitro compounds is heavily influenced by dispersion interactions and the formation of C-H···O hydrogen bonds.[1] The nitro group, despite its polarity, often participates in slipped-parallel stacking arrangements rather than strong directional electrostatic interactions.[3][4] Furthermore, the presence of a bromine atom introduces the potential for halogen bonding, a highly directional interaction where the electropositive region (σ-hole) on the bromine atom interacts with a Lewis base, such as a nitro group's oxygen atom from a neighboring molecule.[5][6]

Expected Key Interactions for the Parent Compound:

  • C-H···O Hydrogen Bonds: The aromatic and methyl protons can act as weak hydrogen bond donors to the oxygen atoms of the nitro and methoxy groups of adjacent molecules.

  • Halogen Bonding (Br···O): The bromine atom can act as a halogen bond donor to the oxygen atoms of the nitro group, influencing crystal packing in a highly directional manner.[2][7]

  • π-π Stacking: The electron-poor nitro-substituted benzene ring can form offset or slipped-stacking interactions with neighboring rings.[1]

  • Dispersion Forces: These non-specific attractive forces are significant in stabilizing the overall crystal lattice, particularly in densely packed structures.[4]

Part 2: Comparative Analysis of Hypothetical Derivatives

To understand the impact of functional group modification, we will compare the expected crystallographic features of the parent compound with three logical, hypothetical derivatives. This predictive analysis is grounded in established principles of crystal engineering and supramolecular chemistry.

ParameterParent Compound (Predicted) Alternative 1: 1-Chloro Derivative Alternative 2: 1-Iodo Derivative Alternative 3: 4,5-Dihydroxy Derivative
Formula C₈H₈BrNO₄C₈H₈ClNO₄C₈H₈INO₄C₆H₄BrNO₄
Key Interaction Change Baseline Br···O halogen bondsWeaker Cl···O halogen bondsStronger I···O halogen bondsDominant O-H···O hydrogen bonds
Predicted Packing Motif Likely chain or sheet formation driven by a combination of halogen and hydrogen bonds.Similar to parent, but with potentially longer intermolecular contacts due to weaker halogen bonding.Strong, linear I···O interactions may lead to a more ordered and dense packing arrangement.Strong hydrogen bond network (dimers, chains, or sheets) will likely dominate, potentially disrupting the packing seen in the parent.
Potential Crystal System Monoclinic or OrthorhombicMonoclinic or OrthorhombicLikely higher symmetry system due to strong directional interaction.Monoclinic, with extensive H-bond networks.
Analysis of Substituent Effects:
  • Alternative 1: The 1-Chloro Derivative (1-Chloro-4,5-dimethoxy-2-nitrobenzene): Replacing bromine with chlorine is expected to weaken the halogen bond. The polarizability and size of the halogen atom directly correlate with the strength of the σ-hole.[5] Consequently, the C-Cl···O interaction will be less influential than the C-Br···O bond, potentially leading to a less tightly packed structure or a different polymorph where other weaker interactions play a more significant role.

  • Alternative 2: The 1-Iodo Derivative (1-Iodo-4,5-dimethoxy-2-nitrobenzene): Conversely, substituting bromine with iodine will introduce a much stronger halogen bond donor.[6] The larger size and greater polarizability of iodine create a more positive σ-hole, leading to shorter, more linear, and more powerful C-I···O interactions. This strong, directional force would likely dominate the crystal packing, potentially leading to a highly ordered, one-dimensional chain motif and increased crystal density.

  • Alternative 3: The 4,5-Dihydroxy Derivative (1-Bromo-4,5-dihydroxy-2-nitrobenzene): Replacing the methoxy groups with hydroxyl groups introduces strong hydrogen bond donors. The O-H···O hydrogen bonds that will form between the hydroxyl groups and the nitro groups are significantly stronger than the C-H···O or halogen bonds. This will fundamentally alter the supramolecular assembly, with the crystal structure being dominated by a robust hydrogen-bonding network. The original packing motif would be completely disrupted in favor of one that maximizes these powerful interactions.

Part 3: Experimental Workflow: From Synthesis to Structure

Achieving high-quality single crystals suitable for X-ray diffraction is a multi-step process requiring careful planning and execution. The following protocols provide a validated framework for researchers.

Synthesis & Purification Protocol

The synthesis of the parent compound, this compound, typically starts from 4-Bromoveratrole via nitration.[8][9]

  • Reaction Setup: In a round-bottom flask cooled in an ice-salt bath (0 to -5 °C), dissolve 4-Bromoveratrole (1.0 eq.) in glacial acetic acid.

  • Nitration: Add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Purification: Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the purified product. Purity should be confirmed by NMR and mass spectrometry.

Single-Crystal Growth Methodologies

The growth of a single crystal is often the most challenging step. The choice of solvent and technique is critical. For nitroaromatic compounds, solvents like ethanol, ethyl acetate, dichloromethane, and acetone are common starting points.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (or solvent mixture) to near-saturation in a clean vial. Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at room temperature.

  • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a solvent in which it is highly soluble (e.g., dichloromethane). Place this solution in a small, open vial. Place the small vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane). The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting slow crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer to a refrigerator or freezer to induce crystallization.

Workflow for Crystallographic Analysis

G cluster_synthesis Synthesis & Purification cluster_crystal Single Crystal Growth cluster_xray X-ray Diffraction & Analysis S1 Starting Material (4-Bromoveratrole) S2 Nitration Reaction S1->S2 S3 Workup & Crude Isolation S2->S3 S4 Recrystallization & Purity Check (NMR/MS) S3->S4 C1 Solvent Screening S4->C1 Purified Compound C2 Choose Method: - Slow Evaporation - Vapor Diffusion - Cooling C1->C2 C3 Crystal Harvesting C2->C3 X1 Mount Crystal on Diffractometer C3->X1 High-Quality Crystal X2 Data Collection X1->X2 X3 Structure Solution & Refinement X2->X3 X4 Data Validation (CIF) X3->X4 G XRD Single-Crystal X-ray Diffraction Solid-State Structure Conformation Packing Intermolecular Forces DFT Computational (DFT) Predicted Geometry Electronic Properties σ-hole Analysis XRD->DFT Provides Experimental Benchmark NMR NMR Spectroscopy Connectivity Solution Structure Purity NMR->XRD Confirms Identity MS Mass Spectrometry Molecular Weight Formula MS->NMR Confirms Mass DFT->XRD Predicts & Validates Conformation DFT->NMR Predicts & Assigns Chemical Shifts

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Bromo-4,5-dimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The compounds we handle, such as 1-Bromo-4,5-dimethoxy-2-nitrobenzene, are often reactive intermediates with specific hazard profiles that demand rigorous handling and disposal protocols. This guide provides a procedural, in-depth framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.

Hazard Assessment and Chemical Profile

This compound (CAS No: 51072-66-3 or 53413-67-5) is a nitroaromatic compound used in organic synthesis.[1][2][3][4] Understanding its chemical personality is the first step toward safe handling.

Core Hazards:

  • Corrosivity: The primary hazard is its classification as a corrosive substance. It can cause severe skin burns and serious eye damage.[5][6] This is critical because any direct contact can lead to immediate and significant injury.

  • Toxicity: While specific oral, dermal, and inhalation toxicity data is limited, related nitroaromatic compounds are known to be harmful if swallowed or absorbed through the skin.[7] The presence of the nitro group suggests potential for metabolic activation to toxic intermediates.

  • Reactivity: This compound is incompatible with strong oxidizing agents.[7] Nitro compounds, in general, can be reactive and should not be mixed with incompatible chemicals like acids or bases without a thorough compatibility assessment.[8][9][10]

  • Environmental Impact: Discharge into the environment must be strictly avoided.[5] Nitroaromatic compounds are often persistent and toxic to aquatic life, making containment a priority.[11]

Hazard Summary Table

Hazard ClassificationDescriptionGHS PictogramPrecautionary Statement
Skin Corrosion 1BCauses severe skin burns and eye damage.[5][6]DangerP280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
Acute Toxicity (Oral)May be harmful or toxic if swallowed.[7]WarningP301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5][6]
Environmental HazardPotential for long-term adverse effects in the aquatic environment.[12]P273: Avoid release to the environment.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is non-negotiable when handling this compound, from initial handling to final disposal.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use. Contaminated gloves must be disposed of as hazardous waste.

  • Eye and Face Protection: Tightly fitting safety goggles are mandatory.[13] Given the severe eye damage risk, a face shield should also be worn, especially when handling larger quantities or when there is a risk of splashing.

  • Body Protection: A lab coat is standard, but for handling significant quantities or during spill cleanup, impervious clothing is required to prevent skin contact.[7]

  • Respiratory Protection: All handling of this solid compound should be done in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7][14]

The rationale for this level of protection is the compound's corrosive nature. The goal is to create a complete barrier between the researcher and the chemical, acknowledging that even minor contact can cause significant harm.

Spill Management Protocol

Accidents happen, but a robust spill response plan can mitigate the consequences.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large.

  • Don PPE: Before addressing the spill, don the full PPE outlined in the section above.

  • Containment: Prevent the solid from spreading or becoming airborne. Do NOT add water, as this can create a corrosive solution and increase the contaminated area.

  • Collection: Carefully sweep up the solid material using spark-proof tools and place it into a designated, labeled hazardous waste container.[5][13] Avoid generating dust during this process.[7][15][16]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (wipes, absorbents) must be collected and disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Proper Disposal Procedures

Disposal of this compound must be handled through a licensed professional waste disposal service.[7] It is classified as hazardous waste and must never be disposed of down the drain or in regular trash.[12][17]

Waste Collection and Segregation:

The core principle of hazardous waste management is segregation. Never mix this compound waste with incompatible materials.

  • Designated Waste Container: Collect all solid waste contaminated with this chemical in a dedicated, properly sealed, and clearly labeled hazardous waste container.[8][17] The container should be sturdy, chemically resistant, and kept closed except when adding waste.

  • Labeling: The label must clearly state "Hazardous Waste" and identify the contents: "this compound". Include the associated hazards (Corrosive, Toxic).

  • Storage: Store the waste container in a designated satellite accumulation area. This area should provide secondary containment to capture any potential leaks and must be away from incompatible chemicals.[17]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated (Solid Residue, Contaminated PPE, Spill Debris) container Select Designated, Labeled Hazardous Waste Container start->container labeling Label Container: 'Hazardous Waste' 'this compound' 'Corrosive, Toxic' container->labeling collection Place Waste into Container Seal Securely labeling->collection storage Store in Secondary Containment in Satellite Accumulation Area collection->storage segregation Ensure Segregation from Incompatible Wastes (e.g., Strong Oxidizers, Acids) storage->segregation pickup_request Request Waste Pickup from Environmental Health & Safety (EHS) segregation->pickup_request disposal_service Licensed Hazardous Waste Disposal Service pickup_request->disposal_service incineration High-Temperature Incineration with Scrubber/Afterburner disposal_service->incineration

Caption: Decision workflow for safe collection and disposal.

Final Disposal Method:

The recommended disposal method for this type of halogenated nitroaromatic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers.[7] This ensures the complete destruction of the molecule and allows for the neutralization of hazardous combustion byproducts, such as nitrogen oxides and hydrogen bromide gas.[7]

By adhering to these rigorous protocols, we uphold our professional and ethical obligations to maintain a safe laboratory environment and protect the wider ecosystem. This commitment to procedural excellence builds the foundation of trust and reliability that is the hallmark of scientific integrity.

References

  • European Chemicals Agency (ECHA). (n.d.). Nitrobenzene - Registration Dossier. Retrieved from [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). 1,4-Dibromo-2,5-dimethoxybenzene Safety Data Sheet.
  • Reddit. (2025). 2-nitrophenol waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Benzene, 1-bromo-4,5-dimethoxy-2-nitro- - Substance Details. Retrieved from [Link]

  • Environmental Health and Safety Office (EHSO). (2025-2026). EHSO Manual - Hazardous Waste.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Dimethoxy-4-Nitrobenzene, 99%. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Florida. (n.d.). Incompatible Chemicals.
  • Stanford University. (n.d.). Examples of Incompatible Chemicals.
  • National Center for Biotechnology Information. (n.d.). 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene. PubChem Compound Database. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Environmental Health & Safety. Retrieved from [Link]

  • University of Cambridge. (n.d.). Incompatible chemicals. Department of Engineering Health & Safety. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 1-Bromo-4, 5-dimethoxy-2-nitrobenzene, min 97%.
  • University of Maryland. (n.d.). Table of Incompatible Chemicals. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.